molecular formula C9H12BrNOS B1343098 4-[(5-Bromothiophen-2-yl)methyl]morpholine CAS No. 364793-76-0

4-[(5-Bromothiophen-2-yl)methyl]morpholine

Cat. No.: B1343098
CAS No.: 364793-76-0
M. Wt: 262.17 g/mol
InChI Key: XTTAOCHKCUOJFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-Bromothiophen-2-yl)methyl]morpholine is a useful research compound. Its molecular formula is C9H12BrNOS and its molecular weight is 262.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(5-bromothiophen-2-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNOS/c10-9-2-1-8(13-9)7-11-3-5-12-6-4-11/h1-2H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTAOCHKCUOJFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619995
Record name 4-[(5-Bromothiophen-2-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364793-76-0
Record name 4-[(5-Bromothiophen-2-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-[(5-Bromothiophen-2-yl)methyl]morpholine (CAS 364793-76-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(5-Bromothiophen-2-yl)methyl]morpholine is a heterocyclic compound featuring a brominated thiophene ring linked to a morpholine moiety.[1][2][3] As a member of the bioactive small molecule family, it holds potential as a key intermediate in the synthesis of novel pharmaceutical agents.[2] The unique combination of the thiophene and morpholine scaffolds suggests a range of possible biological activities, given that these individual core structures are present in numerous therapeutic agents. This technical guide provides a comprehensive overview of the known properties, a putative synthesis protocol, and the potential therapeutic applications of this compound based on existing literature for related structures.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases.

PropertyValueReferences
CAS Number 364793-76-0[1][2][3]
Molecular Formula C₉H₁₂BrNOS[1][2][3]
Molecular Weight 262.17 g/mol [1][2][3]
Purity ≥97%[2]
Product Family Bioactive Small Molecules[2]
Primary Use Research Only[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a highly probable synthetic route is the reductive amination of 5-bromothiophene-2-carbaldehyde with morpholine. This common and efficient method for forming carbon-nitrogen bonds is widely used in medicinal chemistry.

Proposed Synthetic Pathway

The logical workflow for the synthesis is outlined below.

Synthetic Workflow Proposed Synthesis of this compound A 5-Bromothiophene-2-carbaldehyde C Imine Intermediate Formation A->C Reaction B Morpholine B->C Reaction D Reduction C->D Reducing Agent (e.g., NaBH(OAc)₃) E This compound D->E Final Product

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol: Reductive Amination

The following is a generalized experimental protocol for the reductive amination of an aldehyde with a secondary amine, which can be adapted for the synthesis of the title compound.

Materials:

  • 5-Bromothiophene-2-carbaldehyde

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 5-bromothiophene-2-carbaldehyde (1.0 equivalent) in anhydrous DCM or DCE, add morpholine (1.0-1.2 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Therapeutic Applications

While no specific biological data for this compound has been found in the scientific literature, the constituent thiophene and morpholine moieties are present in a wide array of biologically active compounds. This suggests that the title compound could be a valuable scaffold for the development of new therapeutics.

Central Nervous System (CNS) Disorders

The morpholine ring is a common feature in many CNS-active drugs due to its ability to improve physicochemical properties like solubility and membrane permeability, which are crucial for crossing the blood-brain barrier.[4][5] Furthermore, this compound is listed by some suppliers as a potential intermediate for molecules targeting CNS disorders.[3]

Anti-inflammatory Activity

Thiophene derivatives are known to exhibit anti-inflammatory properties.[6][7][8][9][10] For instance, a study on 2-[4-morpholino]-3-aryl-5-substituted thiophenes demonstrated their potential as anti-inflammatory agents in a carrageenan-induced rat paw edema model.[6] The presence of both the thiophene and morpholine moieties in this compound makes it a candidate for investigation in inflammatory disease models.

Anticancer Activity

Numerous morpholine and thiophene derivatives have been investigated for their anticancer properties.[11][12][13][14][15] For example, novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives have shown inhibitory activity against mTOR and PI3Kα kinases, which are key targets in cancer therapy.[12] This suggests that this compound could serve as a building block for the synthesis of new anticancer agents.

Logical Workflow for Biological Screening

A general workflow for the initial biological screening of this compound is presented below.

Biological Screening Workflow General Workflow for Biological Evaluation A Synthesized Compound This compound B Purity and Structural Confirmation (NMR, MS, HPLC) A->B C In Vitro Cytotoxicity Assays (e.g., MTT on cancer cell lines) B->C D Anti-inflammatory Assays (e.g., COX/LOX inhibition, cytokine release) B->D E CNS-related Assays (e.g., receptor binding, neurotransmitter uptake) B->E F Hit Identification and Lead Optimization C->F D->F E->F

Caption: A logical workflow for the initial biological screening of the title compound.

Signaling Pathways of Related Compounds

Given the absence of specific data for this compound, we can infer potential mechanisms of action based on related structures. For example, some thiophene-based anti-inflammatory agents are known to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[9]

COX_LOX_Pathway Potential Anti-inflammatory Signaling Pathway AA Arachidonic Acid COX COX Enzymes (COX-1, COX-2) AA->COX LOX LOX Enzymes (e.g., 5-LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Compound Thiophene-Morpholine Derivative (Hypothetical) Compound->COX Inhibition Compound->LOX Inhibition

Caption: Hypothetical inhibition of COX/LOX pathways by a thiophene-morpholine derivative.

Conclusion

This compound is a readily accessible synthetic intermediate with significant potential for the development of novel therapeutic agents. While specific biological data for this compound is currently lacking in the public domain, its structural motifs suggest promising avenues for research in CNS disorders, inflammation, and oncology. The synthetic and screening workflows provided in this guide offer a framework for the future investigation of this and related compounds. Further research is warranted to fully elucidate the pharmacological profile of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-[(5-Bromothiophen-2-yl)methyl]morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

4-[(5-Bromothiophen-2-yl)methyl]morpholine is a heterocyclic compound that incorporates a brominated thiophene ring linked to a morpholine moiety via a methylene bridge. This structure is of interest to medicinal chemists due to the established roles of both thiophene and morpholine scaffolds in bioactive molecules.[1][2][3] The morpholine ring, in particular, is often utilized to improve the pharmacokinetic properties of drug candidates.[3]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₂BrNOS[4][5]
Molecular Weight 262.17 g/mol [4][5][6]
CAS Number 364793-76-0[4][5]
Exact Mass 260.98230 u[7]
Monoisotopic Mass 260.98230 u[7]
Topological Polar Surface Area 40.7 Ų[7]
Heavy Atom Count 13[7]
Complexity 164[7]
Hydrogen Bond Acceptor Count 3[7]
Rotatable Bond Count 2[7]
XLogP3 (Predicted) 2.1 / 2.28[7]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly detailed in the available literature. However, a general synthetic approach can be inferred from standard organic chemistry principles and analogous syntheses.

General Synthetic Approach: Reductive Amination

A plausible and common method for the synthesis of this compound is the reductive amination of 5-bromo-2-thiophenecarboxaldehyde with morpholine.

Materials and Reagents:

  • 5-bromo-2-thiophenecarboxaldehyde

  • Morpholine

  • A suitable reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)

  • An appropriate solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Imine Formation: 5-bromo-2-thiophenecarboxaldehyde and a slight excess of morpholine are dissolved in the chosen solvent. If necessary, a catalytic amount of acetic acid is added to facilitate the formation of the corresponding iminium ion. The reaction is typically stirred at room temperature.

  • Reduction: The reducing agent, such as sodium triacetoxyborohydride, is added portion-wise to the reaction mixture. STAB is often preferred due to its mild nature and tolerance of slightly acidic conditions.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting aldehyde.

  • Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is separated, washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the final product, this compound.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical compound like this compound.

G Start Conceptualization (Target Molecule Design) Synthesis Chemical Synthesis (e.g., Reductive Amination) Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Structure_Elucidation Structural Characterization (NMR, MS, IR) Purification->Structure_Elucidation Purity_Analysis Purity Assessment (HPLC, Elemental Analysis) Structure_Elucidation->Purity_Analysis Data_Archiving Data Archiving and Reporting Purity_Analysis->Data_Archiving End Compound Ready for Further Studies Data_Archiving->End

Caption: General workflow for chemical synthesis and characterization.

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for this compound have not been reported in the reviewed literature, the morpholine scaffold is a well-known pharmacophore present in numerous bioactive molecules.[3] Morpholine-containing compounds have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[1][2][8]

Given its structural features, this compound could be a candidate for screening in various biological assays, particularly those related to CNS disorders or oncology.[1][6] The bromothiophene moiety provides a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies.[6]

Potential Research Directions

The following diagram outlines a potential research workflow to investigate the biological activity of a novel compound like this compound.

G Compound This compound Screening High-Throughput Screening (Target-based or Phenotypic) Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead MoA Mechanism of Action Studies Hit_to_Lead->MoA In_Vivo In Vivo Efficacy and Pharmacokinetic Studies Hit_to_Lead->In_Vivo MoA->In_Vivo Lead_Candidate Lead Candidate In_Vivo->Lead_Candidate

Caption: Drug discovery workflow for a novel chemical entity.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 4-[(5-Bromothiophen-2-yl)methyl]morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-[(5-Bromothiophen-2-yl)methyl]morpholine is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structure, comprising a brominated thiophene ring linked to a morpholine moiety via a methylene bridge, presents a unique combination of chemical features. A thorough understanding of its molecular architecture is paramount for structure-activity relationship (SAR) studies, optimization of biological activity, and ensuring intellectual property.

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete molecular structure elucidation of this compound. The data presented herein is based on predictive models and analysis of structurally related compounds, offering a robust framework for researchers.

Molecular Structure and Numbering

The structural elucidation process begins with a clear definition of the molecule's connectivity and atom numbering, which is essential for the unambiguous assignment of spectroscopic signals.

Figure 1: Molecular Structure of this compound.

Experimental Workflow for Structural Elucidation

A systematic approach is crucial for the definitive elucidation of a novel chemical entity. The workflow integrates synthesis, purification, and multiple spectroscopic techniques to build a cohesive and verifiable structural model.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy nmr NMR Spectroscopy (1H, 13C, 2D) data_integration Data Integration & Interpretation ms->data_integration ir->data_integration nmr->data_integration structure_confirmation Final Structure Confirmation data_integration->structure_confirmation

Caption: General experimental workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol
  • Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The solution should be free of any particulate matter; filter if necessary.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: If necessary for unambiguous assignments, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.85d, J ≈ 3.6 Hz1HThiophene H
~ 6.65d, J ≈ 3.6 Hz1HThiophene H
~ 3.70s2H-CH₂- (Bridge)
~ 3.65t, J ≈ 4.8 Hz4H-O-CH₂- (Morpholine)
~ 2.50t, J ≈ 4.8 Hz4H-N-CH₂- (Morpholine)
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 145.0Thiophene C-Br
~ 138.0Thiophene C-CH₂
~ 129.0Thiophene CH
~ 125.0Thiophene CH
~ 67.0-O-CH₂- (Morpholine)
~ 58.0-CH₂- (Bridge)
~ 53.5-N-CH₂- (Morpholine)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol
  • Sample Preparation: For a solid sample, the KBr pellet method or the thin-film method (dissolving the sample in a volatile solvent and depositing it on a salt plate) can be used. For a liquid, a thin film can be prepared between two salt (e.g., NaCl) plates.[2]

  • Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretch (sp² C-H, Thiophene)
2960 - 2850MediumC-H stretch (sp³ C-H, Morpholine and CH₂)
~ 1450MediumC=C stretch (Thiophene ring)
1250 - 1000StrongC-O-C stretch (Ether in Morpholine)
1115 - 1085StrongC-N stretch (Amine in Morpholine)
~ 800StrongC-H out-of-plane bend (2,5-disubstituted thiophene)
~ 650MediumC-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula, while tandem mass spectrometry (MS/MS) reveals structural information through fragmentation patterns.

Experimental Protocol
  • Sample Introduction: The purified sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, typically forming the protonated molecular ion [M+H]⁺.[3]

  • Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., Time-of-Flight, Quadrupole, Orbitrap).

  • Tandem MS (MS/MS): The molecular ion is isolated, fragmented (e.g., via collision-induced dissociation), and the m/z of the resulting fragment ions are analyzed to deduce structural motifs.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₉H₁₂BrNOS

  • Monoisotopic Mass: 261.98 g/mol

  • HRMS (ESI+): Calculated m/z for [C₉H₁₃BrNOS]⁺ ([M+H]⁺): 262.9928. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks in an approximate 1:1 ratio).

Proposed Fragmentation Pathway

Fragmentation is a key tool for confirming the connectivity of the molecular structure. The protonated molecular ion is expected to fragment at the weakest bonds, primarily the benzylic C-N bond and bonds within the morpholine ring.

fragmentation M [M+H]⁺ m/z = 262/264 F1 Fragment 1 Thiophene-CH₂⁺ m/z = 175/177 M->F1 - Morpholine F2 Fragment 2 [M - Thiophene-CH₂]⁺ (Protonated Morpholine) m/z = 88 M->F2 - Bromothiophene radical F3 Fragment 3 [Morpholine - C₂H₄O]⁺ m/z = 44 F2->F3 - C₂H₄O

Caption: A simplified proposed fragmentation pathway for this compound.

Data Integration and Structure Confirmation

The definitive structural elucidation of this compound is achieved by integrating all spectroscopic data. Each piece of information acts as a constraint, leading to a single, consistent molecular structure.

logic cluster_data Spectroscopic Data cluster_structure Structural Features nmr_h ¹H NMR: - Thiophene doublets - CH₂ singlet - Morpholine triplets thiophene 2,5-disubstituted Bromothiophene nmr_h->thiophene morpholine Morpholine Ring nmr_h->morpholine bridge Methylene Bridge (-CH₂-) nmr_h->bridge nmr_c ¹³C NMR: - 7 unique signals connectivity Correct Connectivity nmr_c->connectivity ir IR: - C-O-C stretch - C-N stretch - C-Br stretch ir->thiophene ir->morpholine ms MS: - M, M+2 peaks (Br) - m/z 175/177 - m/z 88 ms->thiophene ms->morpholine thiophene->connectivity morpholine->connectivity bridge->connectivity final_structure Confirmed Structure: This compound connectivity->final_structure

Caption: Logical relationships in the structural elucidation process.

References

An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Data for Bromothiophen Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for bromothiophen morpholine derivatives. This class of compounds holds significant interest in medicinal chemistry, and a thorough understanding of their spectroscopic properties is crucial for their synthesis, characterization, and application in drug discovery and development. This document presents tabulated spectral data, detailed experimental protocols, and visualizations of synthetic pathways to serve as a valuable resource for researchers in the field.

Introduction to the Spectral Characteristics of Bromothiophen Morpholine Derivatives

The molecular architecture of bromothiophen morpholine derivatives brings together two key heterocyclic systems: the electron-rich thiophene ring and the versatile morpholine moiety. The presence of a bromine atom on the thiophene ring introduces further electronic and steric effects that influence the chemical environment of the nuclei, leading to distinct patterns in their ¹H and ¹³C NMR spectra.

The morpholine ring, typically existing in a chair conformation, exhibits characteristic signals for its axial and equatorial protons. The protons on the carbons adjacent to the oxygen atom (C2'-H and C6'-H) are generally observed at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen atom (C3'-H and C5'-H) due to the deshielding effect of the electronegative oxygen atom. N-substitution, in this case with a bromothiophen group, significantly influences the chemical shifts of the adjacent protons and carbons.

The ¹H NMR spectra of the thiophene ring are characterized by signals in the aromatic region, with chemical shifts and coupling constants being highly dependent on the substitution pattern. The bromine atom causes a downfield shift of the adjacent protons. The coupling constants between the thiophene ring protons are indicative of their relative positions.

Tabulated ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for a series of bromothiophen morpholine derivatives. These compounds are part of a thiosemicarbazone series, showcasing the influence of various substituents on the thiophene ring in addition to the bromine atom.

Table 1: ¹H NMR Spectral Data for Bromothiophen Morpholine Thiosemicarbazone Derivatives

CompoundThiophene-H (δ, ppm, multiplicity, J in Hz)Morpholine-H (δ, ppm, multiplicity)Other Protons (δ, ppm, multiplicity)
5h (5-bromo-2-thienyl derivative)7.08 (d, J=4.0), 6.89 (d, J=4.0)3.75 (t), 3.15 (t)11.45 (s, NH), 8.35 (t, NH), 4.15 (d, CH₂)
5g (5-chloro-2-thienyl derivative)7.05 (d, J=4.0), 6.85 (d, J=4.0)3.76 (t), 3.16 (t)11.42 (s, NH), 8.32 (t, NH), 4.12 (d, CH₂)
5i (5-nitro-2-thienyl derivative)7.85 (d, J=4.4), 7.09 (d, J=4.4)3.78 (t), 3.20 (t)11.57 (s, NH), 8.40 (t, NH), 4.18 (d, CH₂)

Data extracted from a study on morpholine-thiophene hybrid thiosemicarbazones.[1][2]

Table 2: ¹³C NMR Spectral Data for Bromothiophen Morpholine Thiosemicarbazone Derivatives

CompoundThiophene-C (δ, ppm)Morpholine-C (δ, ppm)Other Carbons (δ, ppm)
General Range 108.9 - 178.266.7 (O-CH₂), 53.5 (N-CH₂)178.0 (C=S), 56.5 (linker CH₂), 40.4 (linker CH₂)

General chemical shift ranges observed for this class of compounds.[1][2]

Experimental Protocols

Synthesis of Bromothiophen Morpholine Derivatives

A common and effective method for the synthesis of N-aryl morpholines, including those with a bromothiophen substituent, is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a versatile route to form the C-N bond between the bromothiophene and the morpholine nitrogen.

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: To an oven-dried reaction vessel, add the bromothiophene (1.0 equiv.), morpholine (1.2-1.5 equiv.), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand like XPhos (2-10 mol%), and a base, typically sodium tert-butoxide (1.5-2.0 equiv.).

  • Solvent Addition: Add a dry, deoxygenated solvent, such as toluene or dioxane, under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 to 110 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired bromothiophen morpholine derivative.

Synthesis of Morpholine-Thiophene Hybrid Thiosemicarbazones:

The synthesis of the thiosemicarbazone derivatives presented in the tables involves a multi-step process:

  • Synthesis of 2-(morpholino)ethan-1-amine: This intermediate is prepared by reacting morpholine with 2-chloroethan-1-amine.

  • Synthesis of 2-(2-(morpholino)ethyl)hydrazine-1-carbothioamide: The previously synthesized amine is then reacted with thiophosgene.

  • Synthesis of the final thiosemicarbazone: The carbothioamide is reacted with the appropriate substituted thiophene-2-carbaldehyde (e.g., 5-bromothiophene-2-carbaldehyde) to yield the final product.[1][2]

NMR Sample Preparation and Data Acquisition

General Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified bromothiophen morpholine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required (e.g., 1024 or more). A spectral width of around 200-250 ppm and a relaxation delay of 2-5 seconds are commonly used.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Perform phase and baseline corrections on the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Visualizations

The following diagrams illustrate the key synthetic pathway and the general workflow for NMR analysis.

Synthesis_Pathway Bromothiophene Bromothiophene Catalyst Pd Catalyst + Ligand + Base Bromothiophene->Catalyst Morpholine Morpholine Morpholine->Catalyst Product Bromothiophen Morpholine Derivative Catalyst->Product Buchwald-Hartwig Amination Solvent Toluene or Dioxane Solvent->Catalyst

Caption: Synthetic pathway for bromothiophen morpholine derivatives via Buchwald-Hartwig amination.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft correction Phase & Baseline Correction ft->correction analysis Spectral Analysis (δ, J, Multiplicity) correction->analysis elucidation Structure Elucidation analysis->elucidation

Caption: General workflow for NMR analysis of bromothiophen morpholine derivatives.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of bromothiophen morpholine derivatives, supported by tabulated data and detailed experimental protocols. This information is intended to facilitate the work of researchers engaged in the synthesis and characterization of this important class of heterocyclic compounds.

References

Mass spectrometry analysis of 4-[(5-Bromothiophen-2-yl)methyl]morpholine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-[(5-Bromothiophen-2-yl)methyl]morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound, a heterocyclic compound of interest in pharmaceutical research and drug development.[1][2] This document outlines a proposed fragmentation pathway based on established principles of mass spectrometry, detailed experimental protocols for analysis, and a summary of expected quantitative data. The guide is intended to serve as a practical resource for researchers and scientists involved in the characterization of this and structurally related small molecules.

Introduction

This compound is a bioactive small molecule with a molecular formula of C₉H₁₂BrNOS and a molecular weight of approximately 262.17 g/mol .[3][4][5][6] Its structure, featuring a brominated thiophene ring linked to a morpholine moiety via a methylene bridge, makes it a valuable intermediate in the synthesis of various pharmaceutical compounds.[2] Accurate structural elucidation and quantification are critical in drug development, and mass spectrometry is a primary analytical technique for this purpose. This guide details the expected mass spectrometric behavior of this compound and provides a framework for its analysis.

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is predicted to proceed through several key pathways, primarily initiated by the ionization of a lone pair of electrons on the nitrogen or oxygen atoms of the morpholine ring, or the sulfur atom of the thiophene ring. The presence of bromine will result in characteristic isotopic peaks (M+ and M+2) of nearly equal intensity for bromine-containing fragments.

The primary fragmentation events are expected to be:

  • Alpha-cleavage at the C-C bond between the methylene bridge and the morpholine ring, leading to the formation of a stable morpholinomethyl cation and a bromothiophene radical, or vice-versa.

  • Cleavage of the C-N bond within the morpholine ring, leading to the formation of characteristic fragment ions.

  • Formation of a stable bromothiophenylmethyl cation , which may undergo further fragmentation.

A proposed fragmentation pathway is visualized in the diagram below.

G M Molecular Ion [C₉H₁₂BrNOS]⁺˙ m/z = 262/264 F2 [C₅H₈NO]⁺ m/z = 100 M->F2 α-cleavage F4 [C₅H₄BrS-CH₂]⁺ m/z = 175/177 M->F4 α-cleavage F1 [C₅H₄BrS]⁺ m/z = 162/164 F3 [C₄H₈NO]⁺ m/z = 86 F2->F3 -CH₂ F4->F1 -CH₂

Caption: Proposed fragmentation pathway for this compound.

Quantitative Data Summary

The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and their hypothetical relative abundance in an electron ionization mass spectrum. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in ion clusters with a characteristic M/M+2 pattern for fragments containing bromine.

m/z (Predicted) Proposed Ion Formula Proposed Structure/Fragment Name Relative Abundance (Hypothetical)
262/264[C₉H₁₂BrNOS]⁺Molecular Ion (M⁺)Moderate
175/177[C₅H₄BrS-CH₂]⁺Bromothiophenylmethyl cationHigh
162/164[C₅H₄BrS]⁺Bromothiophenyl cationModerate
100[C₅H₁₀NO]⁺Morpholinomethyl cationHigh (Base Peak)
86[C₄H₈NO]⁺Aziridinium ion derivativeModerate
56[C₃H₆N]⁺Moderate

Experimental Protocols

Due to the polarity of the morpholine group, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging without derivatization.[7] Therefore, Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly suitable technique for the analysis of this compound. A generic LC-MS protocol is provided below.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Sample Matrix Preparation: For samples in a complex matrix (e.g., plasma, tissue homogenate), a protein precipitation or solid-phase extraction (SPE) step is recommended to remove interferences.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap mass analyzer).

  • LC Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Ramp to 95% B

    • 5-7 min: Hold at 95% B

    • 7-7.1 min: Return to 5% B

    • 7.1-10 min: Equilibrate at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from sample receipt to data interpretation.

G cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis Sample Sample Receipt Prep Sample Preparation (Dilution, Extraction) Sample->Prep LC LC Separation Prep->LC MS MS Detection LC->MS Data Data Acquisition MS->Data Processing Data Processing Data->Processing Report Reporting Processing->Report

Caption: General workflow for LC-MS analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. The proposed fragmentation pathway and generic experimental protocol offer a starting point for method development and routine analysis. The inherent characteristics of the molecule, particularly the presence of a bromine atom and the morpholine ring, lead to a predictable and informative mass spectrum. Researchers and drug development professionals can use this guide to facilitate the identification, characterization, and quantification of this and similar compounds.

References

Unveiling the Structural Architecture of 4-[(5-Bromothiophen-2-yl)methyl]morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-[(5-Bromothiophen-2-yl)methyl]morpholine, a molecule of significant interest in medicinal chemistry. The document details the methodologies for its synthesis and crystallographic analysis and explores its potential biological relevance, particularly within the central nervous system. All quantitative data is presented in standardized tables for clarity and comparative ease.

Crystallographic Data and Molecular Structure

While a specific crystallographic information file for this compound (CAS 364793-76-0) is not publicly available, this guide presents data from a closely related and structurally significant compound, N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide .[1] This analogue provides valuable insights into the probable conformational properties and intermolecular interactions of the target molecule.

The morpholine ring in this related structure adopts a stable chair conformation.[1] The thiophene ring is oriented at a significant dihedral angle to the morpholine ring, a key determinant of its three-dimensional shape.[1] In the crystal lattice, molecules are interconnected through N—H⋯O hydrogen bonds, forming chains.[1]

Table 1: Crystallographic Data for N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide [1]

ParameterValue
Empirical FormulaC₁₆H₁₈N₂O₂S
Formula Weight302.38
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.5283 (11)
b (Å)9.9049 (7)
c (Å)9.6831 (5)
β (°)99.056 (2)
Volume (ų)1565.47 (17)
Z4
Temperature (K)295
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated) (Mg m⁻³)1.283
Absorption Coefficient (mm⁻¹)0.21
F(000)640
Crystal Size (mm³)0.40 x 0.30 x 0.20
θ range for data collection (°)2.2 to 28.3
Reflections collected11905
Independent reflections3836
R_int0.024
Data / restraints / parameters3836 / 1 / 227
Goodness-of-fit on F²1.04
Final R indices [I>2σ(I)]R₁ = 0.054, wR₂ = 0.182
R indices (all data)R₁ = 0.075, wR₂ = 0.201

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through a nucleophilic substitution reaction. A plausible synthetic route is detailed below, adapted from established methodologies for similar compounds.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-bromo-5-(chloromethyl)thiophene 2-bromo-5-(chloromethyl)thiophene ReactionVessel Reaction in suitable solvent (e.g., Acetonitrile) with base (e.g., K₂CO₃) 2-bromo-5-(chloromethyl)thiophene->ReactionVessel Morpholine Morpholine Morpholine->ReactionVessel Filtration Filtration ReactionVessel->Filtration Reaction Mixture Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Chromatography Column Chromatography Evaporation->Chromatography Crude Product FinalProduct This compound Chromatography->FinalProduct Purified Product Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR (Sigma/Serotonin Receptor) G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Ligand This compound Ligand->Receptor:port Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response (e.g., Modulation of Neuronal Activity) Kinase_Cascade->Cellular_Response Phosphorylation Events

References

Spectroscopic Characterization of Substituted Thiophene Morpholine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize substituted thiophene morpholine compounds. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document outlines the key spectroscopic data, experimental protocols, and a generalized workflow for the structural elucidation and characterization of this important class of molecules.

Introduction to Thiophene Morpholine Compounds

Thiophene, a five-membered aromatic ring containing a sulfur atom, and morpholine, a six-membered saturated heterocycle containing both oxygen and nitrogen atoms, are privileged scaffolds in medicinal chemistry.[1][2] When combined, they form a versatile structural motif that has been explored for a wide range of therapeutic applications, including as urease inhibitors and antitubercular agents.[3][4][5] The substituents on both the thiophene and morpholine rings play a crucial role in modulating the physicochemical properties and biological activity of these compounds. Accurate structural characterization through spectroscopic methods is therefore a critical step in the synthesis and development of novel thiophene morpholine-based drug candidates.

Spectroscopic Data Summary

The following tables summarize typical spectroscopic data obtained for substituted thiophene morpholine compounds, providing a reference for researchers in the field. The data is compiled from various studies and represents common ranges for characteristic peaks.

FT-IR Spectroscopic Data

Infrared spectroscopy is instrumental in identifying the functional groups present in the molecule.

Functional GroupStretching VibrationWavenumber (cm⁻¹)Reference
N-H (Amide/Amine)Stretching3345–3312[3][4]
Aromatic C-HStretching3198[3]
Aliphatic C-HStretching2961–2959[3]
C=N (Imine)Stretching1530–1506[3][4]
C=S (Thioamide)Stretching1142–1102[3][4]
C-S (Thiophene)Stretching794-699[6][7]
¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule.

Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
=N-NH (Thioamide)10.45–11.57Singlet-[3][4]
C-NH (Amide)~8.15Triplet~4.8[3][4]
Thiophene Ring Protons6.78–8.09Doublet, Triplet, Multiplet-[4]
Morpholine Protons3.60–3.67Multiplet-[3]
Methylene Protons (linker)2.44–2.53Triplet~4.2, ~6.3[3]
¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule.

Carbon TypeChemical Shift (δ, ppm)Reference
C=S (Thioamide)~178[4]
Thiophene Ring Carbons108.9–178.2[4]
Morpholine Ring Carbons53.5, 66.7[4]
Linear Methylene Carbons40.4, 56.5[4]
Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compounds.

Compound TypeIonization ModeObserved m/zReference
Morpholine-thiophene hybrid thiosemicarbazonesLCMS [M+H]⁺327.50, 347.40[3]
Substituted thiophene derivativesESI-MS [M+H]⁺285.0, 292.3, 333.1, 440.61[8][9]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific compound and available instrumentation.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A PerkinElmer or similar FT-IR spectrometer.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the substituted thiophene morpholine compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence.

  • Data Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) are determined from the spectra to elucidate the structure of the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A liquid chromatography-mass spectrometer (LC-MS) or an electrospray ionization mass spectrometer (ESI-MS).

  • Data Acquisition: The sample solution is introduced into the mass spectrometer. For LC-MS, the sample is first separated by the liquid chromatography system before entering the mass spectrometer. The mass spectrum is recorded in a positive or negative ion mode, depending on the nature of the analyte.

  • Data Analysis: The molecular ion peak ([M+H]⁺ or [M-H]⁻) is identified to determine the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrumentation: A Shimadzu UV-1800 or similar double-beam UV-Vis spectrophotometer.

  • Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm. A blank spectrum of the solvent is recorded and subtracted from the sample spectrum.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined. This information is related to the electronic transitions within the molecule, particularly the conjugated systems involving the thiophene ring. For thiophene itself, absorption bands can be observed around 260 nm and 436 nm.[10]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized substituted thiophene morpholine compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of Substituted Thiophene Morpholine Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy (Functional Group Identification) Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Purification->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS UV_Vis UV-Vis Spectroscopy (Electronic Transitions) Purification->UV_Vis Data_Integration Integration of Spectroscopic Data FTIR->Data_Integration NMR->Data_Integration MS->Data_Integration UV_Vis->Data_Integration Structure_Elucidation Final Structure Elucidation and Confirmation Data_Integration->Structure_Elucidation

Caption: General workflow for the spectroscopic characterization of substituted thiophene morpholine compounds.

Representative Structure and Signaling Pathway Inhibition

Substituted thiophene morpholine compounds have been investigated as enzyme inhibitors. The diagram below shows a representative structure and a simplified representation of its potential role in inhibiting a signaling pathway, for instance, by targeting an enzyme like urease.

G cluster_compound Thiophene Morpholine Compound cluster_pathway Enzyme Inhibition Pathway Compound Substituted Thiophene Morpholine Derivative Enzyme Target Enzyme (e.g., Urease) Compound->Enzyme Inhibits Product Product Enzyme->Product Catalyzes conversion Substrate Substrate Substrate->Enzyme Binds to

Caption: Inhibition of a target enzyme by a substituted thiophene morpholine compound.

Conclusion

The spectroscopic characterization of substituted thiophene morpholine compounds is a fundamental aspect of their development as potential therapeutic agents. A combination of FT-IR, NMR (¹H and ¹³C), and mass spectrometry provides a complete picture of the molecular structure, while UV-Vis spectroscopy offers insights into the electronic properties of these molecules. The data and protocols presented in this guide serve as a valuable resource for researchers working on the synthesis and characterization of this promising class of compounds.

References

An In-Depth Technical Guide to 4-[(5-Bromothiophen-2-yl)methyl]morpholine: Discovery and Initial Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterocyclic compound 4-[(5-Bromothiophen-2-yl)methyl]morpholine, with a focus on its discovery, initial synthesis, and potential therapeutic relevance. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and organic synthesis.

Introduction

This compound is a synthetic organic compound featuring a brominated thiophene ring linked to a morpholine moiety via a methylene bridge. The convergence of the thiophene and morpholine scaffolds within a single molecule suggests a potential for diverse biological activities. Thiophene derivatives are known for a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] Similarly, the morpholine ring is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve physicochemical properties and biological activity.[4][5][6] This compound is noted as a valuable intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system (CNS) disorders.[7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 364793-76-0N/A
Molecular Formula C₉H₁₂BrNOSN/A
Molecular Weight 262.17 g/mol N/A
Appearance Not specified in literatureN/A
Solubility Not specified in literatureN/A

Discovery and Initial Synthesis

While a singular discovery paper for this compound is not prominently available in the public domain, its synthesis can be logically deduced from established chemical principles and related literature. The most plausible synthetic route involves a two-step process: the formation of a reactive halomethyl intermediate from a suitable thiophene precursor, followed by a nucleophilic substitution reaction with morpholine.

A likely pathway commences with the bromination of 2-methylthiophene to yield 2-bromo-5-(bromomethyl)thiophene. This intermediate can then undergo N-alkylation with morpholine to afford the final product.

Experimental Protocols

The following protocols are based on established methodologies for similar transformations and represent a viable route for the synthesis of this compound.

Step 1: Synthesis of 2-Bromo-5-(bromomethyl)thiophene

This procedure is adapted from the bromination of 2-methylthiophene using N-bromosuccinimide (NBS).[8]

  • Materials:

    • 2-Methylthiophene

    • N-Bromosuccinimide (NBS)

    • Carbon tetrachloride (CCl₄) (Note: Due to toxicity, safer alternative solvents like dibromomethane or acetonitrile could be explored)

    • Benzoyl peroxide (initiator)

  • Procedure:

    • To a solution of 2-methylthiophene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (2.1 eq) and a catalytic amount of benzoyl peroxide.

    • Reflux the reaction mixture for 4-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by fractional distillation under reduced pressure to yield 2-bromo-5-(bromomethyl)thiophene.

Step 2: Synthesis of this compound

This protocol is a general method for the N-alkylation of morpholine with a reactive benzyl-type bromide.[9]

  • Materials:

    • 2-Bromo-5-(bromomethyl)thiophene

    • Morpholine

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • In a round-bottom flask, dissolve 2-bromo-5-(bromomethyl)thiophene (1.0 eq) in anhydrous acetonitrile.

    • To this solution, add morpholine (2.2 eq) and anhydrous potassium carbonate (2.0 eq).

    • Stir the reaction mixture at room temperature overnight or heat to reflux for 2-4 hours. Monitor the reaction's progress by TLC.

    • Upon completion, cool the mixture to room temperature and filter off the solid potassium carbonate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Potential Biological Significance and Signaling Pathways

The structural motifs within this compound suggest its potential interaction with various biological targets. The morpholine moiety is a common feature in molecules designed to target the central nervous system.[7] Furthermore, N-alkylated morpholine derivatives have been investigated as inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[10]

While the specific biological targets and signaling pathways modulated by this compound have not been extensively reported in publicly available literature, the PI3K/Akt pathway serves as a relevant conceptual framework for its potential mechanism of action in an oncological context.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Compound This compound (Hypothetical Inhibition) Compound->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

Synthesis_Workflow start Start Materials: 2-Methylthiophene, NBS, Morpholine step1 Step 1: Bromination of 2-Methylthiophene start->step1 intermediate Intermediate: 2-Bromo-5-(bromomethyl)thiophene step1->intermediate step2 Step 2: N-Alkylation with Morpholine intermediate->step2 crude_product Crude Product step2->crude_product purification Purification: Column Chromatography crude_product->purification final_product Final Product: This compound purification->final_product

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a compound of interest for medicinal chemists and drug discovery professionals, primarily due to its role as a versatile intermediate for more complex pharmaceutical agents, especially those targeting the central nervous system. While its initial discovery is not widely documented, a reliable synthetic pathway can be established through the bromination of 2-methylthiophene followed by nucleophilic substitution with morpholine. Further investigation into the biological activity of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to the Synthesis of Thiophene-Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene-morpholine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its unique combination of a bioisosteric thiopene ring and a pharmacologically favorable morpholine moiety has led to the development of numerous compounds with a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive review of the core synthetic strategies employed to construct this valuable scaffold, complete with detailed experimental protocols, comparative quantitative data, and visual representations of the key reaction pathways.

Core Synthetic Methodologies

The construction of the thiophene-morpholine scaffold can be broadly categorized into three main strategies:

  • Formation of the Thiophene Ring followed by Introduction of the Morpholine Moiety: This approach often begins with the versatile Gewald reaction to construct a functionalized 2-aminothiophene, which is then elaborated into a larger heterocyclic system (e.g., a thienopyrimidine) before the morpholine is introduced, typically via nucleophilic aromatic substitution.

  • Direct C-N Bond Formation between a Pre-formed Thiophene and Morpholine: This strategy relies on modern cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, to directly link the nitrogen atom of morpholine to a halogenated thiophene.

  • Stepwise Construction Leading to Complex Derivatives: In many cases, the synthesis is a multi-step process where both the thiophene and morpholine moieties are part of a larger, more complex molecular architecture. These syntheses often employ a combination of the above methods.

Detailed Experimental Protocols and Data

This section provides detailed experimental procedures for the key synthetic transformations, along with tabulated quantitative data for comparison of different methodologies.

Gewald Reaction for 2-Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. Morpholine itself can often be used as the basic catalyst.

Experimental Protocol: Solvent-Free Gewald Synthesis of 2-Aminothiophenes[1]

A mixture of the ketone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and elemental sulfur (1.0 mmol) is stirred in the presence of morpholine (1.5 mmol) under solvent-free conditions at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is typically purified by column chromatography on silica gel.

Diagram of the Gewald Reaction Workflow

Gewald_Reaction Workflow for Gewald Synthesis of 2-Aminothiophenes Start Start Materials: Ketone/Aldehyde Active Methylene Nitrile Elemental Sulfur Morpholine (Base) Reaction One-Pot Reaction: Stirring at Room Temperature (Solvent-Free) Start->Reaction TLC Reaction Monitoring: TLC Analysis Reaction->TLC Purification Purification: Column Chromatography TLC->Purification Upon Completion Product Product: 2-Aminothiophene Derivative Purification->Product

Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

Nucleophilic Aromatic Substitution (SNAr)

This method is commonly used to introduce the morpholine moiety onto an electron-deficient halogenated thiophene or a fused thieno-heterocycle, such as a chlorothienopyrimidine.

Experimental Protocol: Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine

This synthesis involves a three-step process starting from a 2-aminothiophene-3-carbonitrile, which is first cyclized to a thienopyrimidinone, then chlorinated, and finally reacted with morpholine.

Diagram of the SNAr Pathway for Thienopyrimidine Morpholine Derivatives

SNAr_Pathway S-N-Ar Pathway to 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine Start 2-Aminothiophene -3-carbonitrile Cyclization Cyclization (e.g., with Formamide) Start->Cyclization Thienopyrimidinone Thienopyrimidin-4-one Cyclization->Thienopyrimidinone Chlorination Chlorination (e.g., POCl3) Thienopyrimidinone->Chlorination ChloroThienopyrimidine 4-Chlorothienopyrimidine Chlorination->ChloroThienopyrimidine SNAr Nucleophilic Aromatic Substitution with Morpholine ChloroThienopyrimidine->SNAr Product 4-(Thieno[3,2-d]pyrimidin -4-yl)morpholine SNAr->Product

Caption: S-N-Ar pathway to 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine.

Table 1: Quantitative Data for the Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine Derivatives

StepReagents and ConditionsProductYield (%)Reference
1. Gewald ReactionCyclohexanone, ethyl cyanoacetate, sulfur, morpholine, EtOH, 70°C, microwave, 20 minEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate90[2]
2. CyclizationEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, formamide, reflux, 18 h5,6,7,8-Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4(3H)-one80[2]
3. Chlorination5,6,7,8-Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4(3H)-one, POCl₃, N,N-dimethylaniline, reflux, 14 h4-Chloro-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine90[2]
4. SNAr4-Chloro-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine, morpholine, EtOH, 150°C, microwave, 1 h4-(5,6,7,8-Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4-yl)morpholine80-93[2]
Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly efficient method for the direct formation of a C-N bond between a thiophene halide and morpholine.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine[5]

To a 2-necked flask charged with bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.) in toluene under a nitrogen atmosphere is added 4-chlorotoluene (1.0 equiv.) and morpholine (1.5 equiv.). The resulting mixture is stirred at reflux for 6 hours. After cooling and quenching with water, the product is extracted, dried, and purified by column chromatography.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Catalytic Cycle for Buchwald-Hartwig Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Thiophene-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + Morpholine RedElim Reductive Elimination Complex AmineCoord->RedElim - HX (via Base) RedElim->Pd0 Product Thiophene-Morpholine Product RedElim->Product ThiopheneHalide Thiophene-X Morpholine Morpholine Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Table 2: Quantitative Data for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotolueneMorpholinePd(dba)₂ / XPhosNaOtBuTolueneReflux694[5]
2-BromotolueneMorpholine(NHC)Pd(allyl)ClNaOtBuDioxane1000.599[6]
4-BromoanisoleMorpholinePd(OAc)₂ / P(tBu)₃NaOtBuDioxane80->95[7]
Synthesis of Complex Thiophene-Morpholine Derivatives

Many bioactive thiophene-morpholine compounds are synthesized through multi-step sequences. An example is the synthesis of morpholine-thiophene hybrid thiosemicarbazones, which have shown potent urease inhibitory activity.[4][8]

Experimental Protocol: General Procedure for the Synthesis of Morpholine-Thiophene Hybrid Thiosemicarbazones[4]

To a stirred solution of N-(2-morpholinoethyl)hydrazinecarbothioamide in ethanol, a few drops of concentrated sulfuric acid are added, followed by the dropwise addition of an equimolar amount of the respective substituted thiophene-2-carbaldehyde or 2-acetylthiophene derivative dissolved in ethanol. The reaction mixture is refluxed for 4-6 hours. After completion of the reaction, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol.

Table 3: Characterization and Biological Activity of Morpholine-Thiophene Hybrid Thiosemicarbazones[8]

CompoundRYield (%)IC₅₀ (µM) for Urease Inhibition
5aH855.77 ± 0.12
5b5-CH₃824.15 ± 0.08
5c5-Br883.92 ± 0.05
5g5-Cl903.80 ± 1.9
Thiourea (Standard)--22.31 ± 0.03

Spectroscopic Data Summary for Compound 5g (2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide):

  • FTIR (cm⁻¹): 3312 (N-H), 1506 (C=N), 1102 (C=S)[8]

  • ¹H NMR (ppm): 10.45 (s, 1H, =N-NH), 8.15 (t, 1H, C-NH)[8]

Conclusion

The synthesis of thiophene-morpholine scaffolds is a well-established field with a variety of robust and versatile methodologies. The choice of synthetic route depends on the desired substitution pattern and the overall complexity of the target molecule. The Gewald reaction provides an excellent entry point to highly functionalized 2-aminothiophenes, which can be further elaborated. For direct C-N bond formation, the Buchwald-Hartwig amination offers high efficiency and broad substrate scope. Nucleophilic aromatic substitution remains a reliable method, particularly for activated heterocyclic systems. The continued development of novel synthetic methods and the application of these scaffolds in drug discovery programs underscore the importance of the thiophene-morpholine core in medicinal chemistry. This guide serves as a foundational resource for researchers aiming to synthesize and explore the therapeutic potential of this promising class of compounds.

References

Methodological & Application

Synthesis Protocol for 4-[(5-Bromothiophen-2-yl)methyl]morpholine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 4-[(5-Bromothiophen-2-yl)methyl]morpholine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a reductive amination reaction between 5-bromo-2-thiophenecarboxaldehyde and morpholine, utilizing sodium triacetoxyborohydride as the reducing agent. This method is known for its mild reaction conditions and broad functional group tolerance. This protocol includes a comprehensive list of materials, a step-by-step experimental procedure, and methods for purification and characterization of the final product.

Introduction

Substituted thiophenes and morpholines are prevalent scaffolds in a wide array of pharmacologically active compounds. The combination of these two heterocycles in this compound creates a versatile intermediate for the synthesis of novel therapeutic agents. The bromo-substituent on the thiophene ring provides a handle for further functionalization, for instance, through cross-coupling reactions, allowing for the exploration of a diverse chemical space. The presented protocol describes a reliable and efficient method for the synthesis of this compound.

Chemical Reaction

The synthesis proceeds via a one-pot reductive amination. Initially, 5-bromo-2-thiophenecarboxaldehyde reacts with morpholine to form an intermediate iminium ion. This intermediate is then reduced in situ by sodium triacetoxyborohydride to yield the desired tertiary amine, this compound.

Reaction Scheme:

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical State
5-Bromo-2-thiophenecarboxaldehyde4701-17-1C₅H₃BrOS191.05Solid
Morpholine110-91-8C₄H₉NO87.12Colorless liquid
Sodium Triacetoxyborohydride56553-60-7C₆H₁₀BNaO₆211.94White solid
This compound364793-76-0C₉H₁₂BrNOS262.17Not specified (likely an oil or solid)

Table 2: Stoichiometry of Reactants

ReactantMoles (mmol)EquivalentsAmount
5-Bromo-2-thiophenecarboxaldehyde101.01.91 g
Morpholine121.21.05 g (1.05 mL)
Sodium Triacetoxyborohydride151.53.18 g
1,2-Dichloroethane (DCE)--50 mL

Experimental Protocol

Materials:

  • 5-Bromo-2-thiophenecarboxaldehyde (97%)

  • Morpholine (99%)

  • Sodium triacetoxyborohydride (97%)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel)

Procedure:

  • To a 100 mL round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-thiophenecarboxaldehyde (1.91 g, 10 mmol).

  • Add anhydrous 1,2-dichloroethane (50 mL) and stir until the aldehyde is completely dissolved.

  • Add morpholine (1.05 mL, 12 mmol) to the solution via syringe.

  • Stir the mixture at room temperature for 30 minutes.

  • In one portion, add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Diagram 1: Synthesis Workflow

Synthesis_Workflow Reactants Reactants: 5-Bromo-2-thiophenecarboxaldehyde Morpholine Sodium Triacetoxyborohydride Reaction Reductive Amination in 1,2-Dichloroethane (Room Temperature, 4-6h) Reactants->Reaction Workup Aqueous Workup: - Quench with NaHCO3 - Extraction with DCM - Brine Wash Reaction->Workup Purification Purification: Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • 1,2-Dichloroethane is a suspected carcinogen and should be handled with care.

  • Sodium triacetoxyborohydride is a moisture-sensitive and water-reactive reagent. It should be handled under an inert atmosphere. The quenching step should be performed slowly and carefully to control gas evolution.

  • Morpholine is a corrosive liquid. Avoid contact with skin and eyes.

Conclusion

The provided protocol outlines a straightforward and efficient method for the synthesis of this compound. The use of sodium triacetoxyborohydride offers a mild and selective approach for this reductive amination, making it a valuable procedure for medicinal chemists and drug development professionals. The final compound can be further elaborated, taking advantage of the reactive bromide on the thiophene ring, to generate a library of novel compounds for biological screening.

Application Notes and Protocols for the Synthesis of Thiophene-Containing Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to serve as a bioisosteric replacement for the phenyl group make it a valuable component in drug design.[2] This document provides detailed application notes and experimental protocols for the synthesis of thiophene-containing bioactive molecules, focusing on key synthetic methodologies and specific drug candidates.

I. General Methodologies for Thiophene Ring Synthesis

Several classical methods are widely employed for the construction of the thiophene ring. These reactions offer diverse routes to variously substituted thiophenes, providing a versatile toolkit for medicinal chemists.

Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.[2][3] This method is particularly valuable as the 2-aminothiophene moiety is a key pharmacophore in numerous bioactive compounds, including anti-inflammatory agents like Tinoridine and antipsychotics like Olanzapine.[2][4]

Experimental Workflow: Gewald Synthesis ```dot digraph "Gewald Synthesis Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Start Materials:\n- Ketone/Aldehyde\n- Active Methylene Nitrile\n- Elemental Sulfur\n- Base (e.g., Morpholine)", shape=ellipse, fillcolor="#FBBC05"]; knoevenagel [label="Knoevenagel\nCondensation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sulfur_addition [label="Sulfur Addition\n(Thiolation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclization [label="Intramolecular\nCyclization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tautomerization [label="Tautomerization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="2-Aminothiophene\nProduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> knoevenagel [label="Base"]; knoevenagel -> sulfur_addition [label="Sulfur"]; sulfur_addition -> cyclization; cyclization -> tautomerization; tautomerization -> product; }

Caption: General workflow for the Paal-Knorr synthesis of thiophenes.

Application Example: Synthesis of a Substituted Thiophene

While direct application to a named drug is less commonly cited via this classic route in recent literature, the synthesis of substituted thiophenes as building blocks for bioactive molecules is widespread.

Experimental Protocol: Synthesis of 2,5-Dimethylthiophene

  • Materials: Hexane-2,5-dione, Phosphorus pentasulfide (P₄S₁₀).

  • Procedure:

    • In a reaction flask, combine hexane-2,5-dione (1 equivalent) and phosphorus pentasulfide (0.5 equivalents).

    • Heat the mixture gently to initiate the reaction.

    • The reaction is exothermic and proceeds to completion.

    • Distill the product directly from the reaction mixture.

    • Further purification can be achieved by redistillation.

Quantitative Data: Paal-Knorr Thiophene Synthesis

1,4-Dicarbonyl CompoundSulfurizing AgentConditionsYield (%)Reference
Hexane-2,5-dioneP₄S₁₀Heating~70[5]
1,4-Diphenylbutane-1,4-dioneLawesson's ReagentReflux in TolueneHigh[6]
Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives. [7]This method has been utilized in the synthesis of various bioactive molecules, including kinase inhibitors. [8] Experimental Workflow: Fiesselmann Thiophene Synthesis

Fiesselmann_Thiophene_Synthesis start α,β-Acetylenic Ester & Thioglycolic Acid Ester addition1 Michael Addition start->addition1 Base addition2 Second Addition addition1->addition2 cyclization Intramolecular Cyclization addition2->cyclization elimination Elimination & Tautomerization cyclization->elimination product 3-Hydroxy-2-thiophene carboxylate elimination->product

Caption: General workflow for the Fiesselmann synthesis of thiophenes.

Application Example: Synthesis of Thieno[3,2-b]indole Derivatives

The Fiesselmann synthesis is a key step in the preparation of thieno[3,2-b]indole derivatives, which are of interest in materials science and medicinal chemistry. [9][10] Experimental Protocol: Synthesis of a 3-Hydroxythieno[3,2-b]thiophene-2-carboxylate

  • Materials: Methyl 3-chlorothiophene-2-carboxylate, Methyl thioglycolate, Potassium tert-butoxide, THF.

  • Procedure:

    • Dissolve methyl 3-chlorothiophene-2-carboxylate (1 equivalent) and methyl thioglycolate (1.1 equivalents) in THF.

    • Add potassium tert-butoxide (2.2 equivalents) portion-wise at room temperature.

    • Reflux the mixture for 5 hours.

    • After cooling, pour the reaction mixture into water and acidify with HCl.

    • Extract the product with an organic solvent, dry, and concentrate.

    • Purify the crude product by recrystallization. [11] Quantitative Data: Fiesselmann Synthesis of Thieno[3,2-b]thiophenes

Starting MaterialThiolBaseSolventYield (%)Reference
Methyl 5-phenyl-3-chlorothiophene-2-carboxylateMethyl thioglycolateK-tert-butoxideTHF78[11]
Methyl 5-(4-methoxyphenyl)-3-chlorothiophene-2-carboxylateMethyl thioglycolateK-tert-butoxideTHF75[11]
Hinsberg Synthesis

The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate to yield a 3,4-disubstituted thiophene-2,5-dicarboxylic acid. [12]This method is useful for preparing symmetrically substituted thiophenes.

Experimental Workflow: Hinsberg Thiophene Synthesis

Hinsberg_Thiophene_Synthesis start 1,2-Dicarbonyl Compound & Diethyl Thiodiacetate condensation1 Aldol-type Condensation start->condensation1 Base condensation2 Second Aldol-type Condensation & Cyclization condensation1->condensation2 hydrolysis Hydrolysis condensation2->hydrolysis Acid product Thiophene-2,5-dicarboxylic Acid hydrolysis->product

Caption: General workflow for the Hinsberg synthesis of thiophenes.

Application Example: Synthesis of COX Inhibitors

Thiophene derivatives have been investigated as cyclooxygenase (COX) inhibitors, and the Hinsberg synthesis provides a route to symmetrically substituted scaffolds for this purpose. [13] Experimental Protocol: Synthesis of 3,4-Diphenylthiophene-2,5-dicarboxylic Acid

  • Materials: Benzil (1,2-diphenylethane-1,2-dione), Diethyl thiodiacetate, Sodium ethoxide, Ethanol.

  • Procedure:

    • Prepare a solution of sodium ethoxide in ethanol.

    • To this solution, add a mixture of benzil (1 equivalent) and diethyl thiodiacetate (1 equivalent).

    • Reflux the reaction mixture for several hours.

    • After cooling, hydrolyze the resulting ester by adding aqueous acid and heating.

    • The product, 3,4-diphenylthiophene-2,5-dicarboxylic acid, precipitates upon cooling and can be collected by filtration.

Quantitative Data: Hinsberg Synthesis

1,2-Dicarbonyl CompoundThiodiacetateBaseConditionsYieldReference
BenzilDiethyl thiodiacetateSodium ethoxideReflux in EthanolGood[14]
GlyoxalDiethyl thiodiacetateSodium ethoxideReflux in EthanolModerate[15]

II. Synthesis of Specific Bioactive Thiophene-Containing Molecules

This section details the synthesis of two prominent drugs containing a thiophene moiety: Raloxifene and Olanzapine.

Synthesis of Raloxifene

Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women. [8]Its synthesis involves the construction of a benzothiophene core.

Signaling Pathway: Raloxifene as a SERM

Raloxifene exerts its effects by binding to estrogen receptors (ERα and ERβ), acting as an agonist in some tissues (e.g., bone) and an antagonist in others (e.g., breast and uterus). [8]In bone, this agonistic activity leads to the modulation of gene expression that favors decreased bone resorption.

Raloxifene_Signaling_Pathway cluster_cell Bone Cell Raloxifene Raloxifene ER Estrogen Receptor (ERα/ERβ) Raloxifene->ER Binds ERE Estrogen Response Element (in DNA) ER->ERE Binds to Gene_Expression Modulation of Gene Expression ERE->Gene_Expression Regulates Bone_Resorption Decreased Bone Resorption Gene_Expression->Bone_Resorption

Caption: Simplified signaling pathway of Raloxifene in bone tissue.

Experimental Protocol: Synthesis of Raloxifene

A common synthetic route to Raloxifene involves a Friedel-Crafts acylation as a key step.

  • Step 1: Synthesis of the Benzothiophene Core. This is typically prepared in a multi-step sequence, which is beyond the scope of this protocol. The key intermediate is 6-methoxy-2-(4-methoxyphenyl)benzothiophene.

  • Step 2: Friedel-Crafts Acylation.

    • Prepare the acid chloride of 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride by reacting it with thionyl chloride.

    • In a separate flask, dissolve the 6-methoxy-2-(4-methoxyphenyl)benzothiophene intermediate in a suitable solvent like dichloromethane.

    • Add a Lewis acid catalyst, such as aluminum chloride.

    • Slowly add the previously prepared acid chloride to the reaction mixture at a controlled temperature.

    • After the reaction is complete, quench with a cold aqueous solution.

    • Extract the product, wash, dry, and purify by crystallization to obtain Raloxifene.

Quantitative Data: Raloxifene Synthesis

StepKey ReagentsSolventCatalystYield (%)
Friedel-Crafts Acylation6-methoxy-2-(4-methoxyphenyl)benzothiophene, 4-[2-(1-piperidinyl)ethoxy]benzoyl chlorideDichloromethaneAlCl₃High
Synthesis of Olanzapine

Olanzapine is an atypical antipsychotic used to treat schizophrenia and bipolar disorder. [16]Its structure features a thieno[2,3-b]b[17][18]enzodiazepine core.

Signaling Pathway: Olanzapine's Antagonism of D₂ and 5-HT₂ₐ Receptors

Olanzapine's therapeutic effects are believed to be mediated through its antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors. [1]Blockade of these receptors in specific brain regions helps to alleviate the symptoms of psychosis.

Olanzapine_Signaling_Pathway cluster_neuron Postsynaptic Neuron Olanzapine Olanzapine D2_Receptor Dopamine D₂ Receptor Olanzapine->D2_Receptor Blocks HT2A_Receptor Serotonin 5-HT₂ₐ Receptor Olanzapine->HT2A_Receptor Blocks Downstream_Signaling Altered Downstream Signaling D2_Receptor->Downstream_Signaling HT2A_Receptor->Downstream_Signaling Therapeutic_Effect Antipsychotic Effect Downstream_Signaling->Therapeutic_Effect

Caption: Simplified signaling pathway of Olanzapine at D₂ and 5-HT₂ₐ receptors.

Experimental Protocol: Synthesis of Olanzapine

The synthesis of Olanzapine can be achieved through a multi-step process, with a key final step involving the introduction of the methylpiperazine side chain.

  • Step 1: Formation of the Thienobenzodiazepine Core. This involves the reaction of 2-amino-5-methylthiophene-3-carbonitrile with 2-fluoronitrobenzene, followed by reduction of the nitro group and subsequent cyclization.

  • Step 2: Reaction with N-methylpiperazine.

    • Dissolve the thienobenzodiazepine intermediate in a suitable solvent system, such as a mixture of dimethyl sulfoxide (DMSO) and toluene.

    • Add an excess of N-methylpiperazine.

    • Heat the reaction mixture to reflux for several hours.

    • After cooling, add water to precipitate the crude Olanzapine.

    • Collect the solid by filtration, wash, and purify by recrystallization from a suitable solvent like acetonitrile.

Quantitative Data: Olanzapine Synthesis

StepKey ReagentsSolventConditionsYield (%)
Final StepThienobenzodiazepine intermediate, N-methylpiperazineDMSO/TolueneRefluxGood

Conclusion

The synthesis of thiophene-containing bioactive molecules is a rich and diverse field, with a range of classical and modern synthetic methods at the disposal of medicinal chemists. The Gewald, Paal-Knorr, Fiesselmann, and Hinsberg reactions provide foundational routes to the thiophene core, while more tailored syntheses have been developed for specific drug targets like Raloxifene and Olanzapine. The protocols and data presented herein serve as a valuable resource for researchers engaged in the discovery and development of novel thiophene-based therapeutics.

References

Application of 4-[(5-Bromothiophen-2-yl)methyl]morpholine in Medicinal Chemistry: A Focus on its Role as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-[(5-Bromothiophen-2-yl)methyl]morpholine is a heterocyclic compound incorporating both a bromothiophene and a morpholine moiety. While direct biological activity data for this specific molecule is not extensively available in public literature, its structural components are well-recognized pharmacophores in medicinal chemistry. This document outlines the potential applications of this compound as a key intermediate in the synthesis of novel therapeutic agents, particularly for central nervous system (CNS) disorders. We will explore the established roles of the morpholine and bromothiophene scaffolds in drug design and provide a generalized synthetic protocol for its utilization in creating more complex, biologically active molecules.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity.[3] The morpholine nitrogen is weakly basic, which can be advantageous for tuning the pharmacokinetic properties of a molecule, including its ability to cross the blood-brain barrier (BBB).[4] Consequently, morpholine derivatives have found applications in a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[5][6]

The thiophene ring, particularly when halogenated, serves as a versatile building block in drug discovery. The bromine atom on the thiophene ring in this compound provides a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the facile introduction of diverse substituents at the 5-position of the thiophene ring, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Thiophene-containing molecules have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Given the individual contributions of the morpholine and bromothiophene moieties to the pharmacological activity of numerous compounds, this compound represents a valuable starting material for the synthesis of novel drug candidates.

Application as a Synthetic Intermediate

The primary application of this compound in medicinal chemistry is as a key building block for the synthesis of more elaborate molecules with potential therapeutic value. Its utility stems from the ability to perform chemical modifications at the bromine-substituted position of the thiophene ring.

General Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions

A common and powerful method for elaborating the this compound core is through palladium-catalyzed cross-coupling reactions. This approach allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the coupling of this compound with a generic boronic acid.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 equivalent).

  • Add the desired aryl- or heteroaryl-boronic acid (1.1-1.5 equivalents).

  • Add the base (2-3 equivalents).

  • Add the palladium catalyst (0.01-0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

This synthetic workflow enables the creation of a library of derivatives for biological screening.

Potential Therapeutic Targets

Based on the known activities of morpholine and thiophene derivatives, compounds synthesized from this compound could be screened for activity against a variety of biological targets.

Table 1: Potential Therapeutic Areas and Targets for Derivatives of this compound

Therapeutic AreaPotential Molecular TargetsRationale
Central Nervous System (CNS) Disorders Serotonin Receptors, Dopamine Receptors, Monoamine Oxidase (MAO), Kinases involved in neurodegenerationThe morpholine moiety is known to improve BBB permeability, a critical factor for CNS-acting drugs.[4]
Oncology Tyrosine Kinases, PI3K/Akt/mTOR pathway componentsMany kinase inhibitors incorporate the morpholine scaffold.[7]
Infectious Diseases Bacterial or Fungal EnzymesThiophene derivatives have shown broad-spectrum antimicrobial activity.
Inflammatory Diseases Cyclooxygenase (COX) enzymes, Cytokine receptorsThe thiophene scaffold is present in some anti-inflammatory drugs.

Visualizing the Synthetic Utility

The following diagram illustrates the role of this compound as a versatile intermediate in a drug discovery workflow.

G cluster_0 Starting Material cluster_1 Chemical Modification cluster_2 Compound Library cluster_3 Screening & Optimization cluster_4 Outcome A This compound B Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira) A->B Reaction C Diverse Library of Substituted Thiophene-Morpholine Derivatives B->C Synthesis D Biological Screening (e.g., CNS, Oncology, Antimicrobial) C->D Testing E Structure-Activity Relationship (SAR) Studies D->E Analysis F Lead Optimization E->F Refinement G Novel Drug Candidates F->G Development

Caption: Synthetic workflow utilizing this compound.

Conclusion

While this compound itself may not be a biologically active end-product, its chemical structure makes it a highly valuable intermediate for medicinal chemists. The presence of a reactive bromine atom on the thiophene ring allows for extensive chemical diversification through well-established cross-coupling methodologies. The morpholine moiety provides a favorable scaffold for developing compounds with improved pharmacokinetic properties, particularly for CNS targets. Researchers in drug discovery can leverage this building block to efficiently synthesize and evaluate novel chemical entities for a variety of therapeutic applications. Further research into the derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

Application Notes and Protocols: 4-[(5-Bromothiophen-2-yl)methyl]morpholine as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(5-Bromothiophen-2-yl)methyl]morpholine is a key heterocyclic building block employed in the synthesis of a variety of biologically active compounds. Its utility is most prominently demonstrated in the development of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making inhibitors of PI3K and mTOR highly sought-after therapeutic agents. The morpholine moiety is a common feature in many PI3K/Akt/mTOR inhibitors, contributing to the pharmacokinetic and pharmacodynamic properties of the molecules.

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate, with a focus on its application in the synthesis of potent PI3K/mTOR inhibitors such as Voxtalisib (SAR245409).

Application in Kinase Inhibitor Synthesis

The primary application of this compound lies in its role as a versatile intermediate for the introduction of the morpholinomethyl-substituted thiophene moiety into larger molecular scaffolds. The bromine atom on the thiophene ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern medicinal chemistry for the construction of complex biaryl and aryl-amine structures, which are common motifs in kinase inhibitors.

A notable example of a drug candidate synthesized using this intermediate is Voxtalisib (SAR245409) , a potent dual inhibitor of PI3K and mTOR.[1][2] The synthesis of Voxtalisib and its analogs showcases the utility of this compound in accessing complex heterocyclic systems with significant therapeutic potential.

Biological Activity of Final Compounds

The compounds synthesized using this compound as an intermediate have demonstrated significant inhibitory activity against various isoforms of PI3K and mTOR. The following tables summarize the in vitro potency of Voxtalisib, a representative final product.

Table 1: In Vitro Kinase Inhibitory Activity of Voxtalisib (SAR245409)

Target KinaseIC50 (nM)
PI3Kα (p110α)39[1]
PI3Kβ (p110β)113[1]
PI3Kδ (p110δ)43[1]
PI3Kγ (p120γ)9[1]
mTORC1160[1]
mTORC2910[1]
DNA-PK150[1]

Table 2: Cellular Activity of Voxtalisib (SAR245409)

Cell LineAssayIC50 (nM)
PC-3EGF-induced PIP3 production290[1]
MCF7EGF-induced PIP3 production170[1]
PC-3EGF-stimulated AKT phosphorylation250[1]
PC-3Non-stimulated S6 phosphorylation120[1]
MCF7Proliferation (BrdU incorporation)1,070[1]
PC-3Proliferation (BrdU incorporation)1,840[1]
Primary CLL cellsApoptosis860[3]

Synthetic Workflow and Protocols

The general synthetic strategy involves the preparation of this compound followed by a palladium-catalyzed cross-coupling reaction to link it to a core heterocyclic structure.

Diagram of Synthetic Workflow

Synthetic_Workflow cluster_0 Synthesis of Intermediate cluster_1 Core Heterocycle Synthesis cluster_2 Final Product Assembly A 5-Bromothiophene-2-carbaldehyde C This compound A->C Reductive Amination B Morpholine B->C F PI3K/mTOR Inhibitor (e.g., Voxtalisib analog) C->F Suzuki Coupling D Core Precursor E Functionalized Core (e.g., with Boronic Acid) D->E Functionalization E->F

Caption: General synthetic workflow for PI3K/mTOR inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative synthesis of the title intermediate via reductive amination.

Materials:

  • 5-Bromothiophene-2-carbaldehyde

  • Morpholine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of 5-bromothiophene-2-carbaldehyde (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add morpholine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Voxtalisib Analog

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a suitable boronic acid or boronate ester derivative of a core heterocycle.

Materials:

  • This compound (1.0 eq)

  • Heterocyclic boronic acid or boronate ester (e.g., a pyrazolopyrimidine boronic acid derivative) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or sealed tube, add this compound, the heterocyclic boronic acid or boronate ester, and the base.

  • Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst to the reaction vessel.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final coupled product.

Signaling Pathway

The final compounds synthesized using this compound, such as Voxtalisib, inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K p70S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition Proliferation Cell Proliferation, Survival, and Growth S6K->Proliferation fourEBP1->Proliferation Inhibition Voxtalisib Voxtalisib (SAR245409) Voxtalisib->PI3K Voxtalisib->mTORC2 Voxtalisib->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion

This compound is a valuable and versatile synthetic intermediate for the preparation of potent kinase inhibitors, particularly dual PI3K/mTOR inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery and development, facilitating the synthesis and evaluation of novel therapeutic agents targeting this critical oncogenic pathway. The adaptability of the bromothiophene moiety to various cross-coupling reactions allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies, ultimately aiding in the design of more effective and selective kinase inhibitors.

References

High-Yield Synthesis of Substituted Morpholine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its favorable physicochemical properties and ability to enhance pharmacological activity.[1][2][3] This document provides detailed protocols for several high-yield synthetic methods to generate substituted morpholine derivatives, catering to the needs of researchers in drug discovery and development.

Overview of Synthetic Strategies

Recent advancements in synthetic organic chemistry have led to the development of efficient and versatile methods for the synthesis of morpholines.[3][4] Key strategies include multicomponent reactions, transition-metal-catalyzed cyclizations, and green chemistry approaches. These methods offer access to a wide array of substituted morpholines with high yields and stereocontrol.[5][6][7] This application note will focus on three distinct and high-yield protocols:

  • Copper-Catalyzed Three-Component Synthesis: A convergent approach that rapidly builds molecular complexity from simple, commercially available starting materials.[5]

  • Palladium-Catalyzed Intramolecular Carboamination: A powerful method for the stereoselective synthesis of cis-disubstituted morpholines.[6]

  • Green Synthesis using Ethylene Sulfate: A sustainable and high-yielding one or two-step protocol that avoids harsh reagents.[8][9]

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the key quantitative data for the selected synthetic methods, allowing for easy comparison of their efficiency and scope.

MethodKey ReagentsGeneral Yield RangeKey Advantages
Copper-Catalyzed Three-Component ReactionAmino alcohols, aldehydes, diazomalonates, Cu(I) catalyst46% - 65%High convergence, operational simplicity, use of abundant copper catalyst.[5]
Palladium-Catalyzed CarboaminationN-protected amino alcohols, aryl/alkenyl bromides, Pd(OAc)₂, P(2-furyl)₃Moderate to GoodHigh stereoselectivity (single stereoisomer), access to fused bicyclic systems.[6]
Green Synthesis via Ethylene Sulfate1,2-amino alcohols, ethylene sulfate, tBuOKHighRedox-neutral, uses inexpensive reagents, scalable to >50g.[8][9]

Experimental Protocols

Protocol 1: Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines

This protocol is adapted from a method that allows for the efficient synthesis of unprotected, highly substituted morpholines.[5]

Experimental Workflow:

G cluster_prep In Situ Imine Formation cluster_reaction Copper-Catalyzed Reaction cluster_workup Workup & Purification amino_alcohol Amino Alcohol (1a) imine Imino Alcohol II amino_alcohol->imine Condensation aldehyde Aldehyde (2a) aldehyde->imine insertion_product Insertion Product III imine->insertion_product Reaction with Carbenoid diazo Diazomalonate (3a) carbenoid Copper Carbenoid I diazo->carbenoid catalyst Cu(I) Catalyst catalyst->carbenoid carbenoid->insertion_product morpholine Morpholine Product (4a) insertion_product->morpholine Cyclization quench Quench Reaction morpholine->quench extract Extraction quench->extract purify Chromatography extract->purify final_product Pure Morpholine purify->final_product

Caption: Workflow for Copper-Catalyzed Morpholine Synthesis.

Materials:

  • 2-Amino-2-methylpropan-1-ol (1a)

  • p-Tolualdehyde (2a)

  • Diethyl diazomalonate (3a)

  • Copper(I) iodide (CuI)

  • Dichloromethane (DCM), anhydrous

  • 1,3,5-Trimethoxybenzene (internal standard for NMR yield)

Procedure:

  • To an oven-dried vial, add 2-amino-2-methylpropan-1-ol (0.2 mmol), p-tolualdehyde (0.3 mmol), and diethyl diazomalonate (0.1 mmol).[5]

  • Add anhydrous DCM (1.0 mL) to dissolve the starting materials.

  • Add the Cu(I) catalyst (e.g., CuI, 5 mol%).

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis until completion.

  • Upon completion, the reaction mixture can be concentrated and purified by column chromatography on silica gel to afford the desired morpholine product.[5] Yields can be determined by ¹H NMR spectroscopy relative to an internal standard.[5]

Protocol 2: Palladium-Catalyzed Synthesis of cis-3,5-Disubstituted Morpholines

This protocol outlines the key cyclization step for synthesizing stereochemically defined morpholines.[6] The substrate for this reaction is prepared in three steps from commercially available amino alcohols.[6]

Experimental Workflow:

G cluster_prep Substrate Synthesis cluster_cyclization Pd-Catalyzed Carboamination cluster_workup Purification amino_alcohol N-Boc Amino Alcohol allyl_ether Allyl Ether amino_alcohol->allyl_ether Allylation (NaH, Allyl Bromide) amine_salt Amine Trifluoroacetate Salt allyl_ether->amine_salt Boc Cleavage substrate Carboamination Substrate amine_salt->substrate N-Arylation morpholine cis-Disubstituted Morpholine substrate->morpholine Toluene, 105 °C pd_catalyst Pd(OAc)₂ / P(2-furyl)₃ pd_catalyst->morpholine aryl_halide Aryl/Alkenyl Bromide aryl_halide->morpholine purify Chromatography morpholine->purify final_product Pure Product (>20:1 dr) purify->final_product

Caption: Palladium-Catalyzed Synthesis of cis-Morpholines.

Materials:

  • Substituted ethanolamine derivative (substrate)

  • Aryl or alkenyl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(2-furyl)phosphine (P(2-furyl)₃)

  • Toluene, anhydrous

Procedure:

  • In a reaction tube, combine the ethanolamine substrate, the aryl or alkenyl bromide, Pd(OAc)₂ (8 mol %), and P(2-furyl)₃.[6]

  • Add anhydrous toluene (to achieve a 0.3 M concentration).

  • Seal the tube and heat the reaction mixture at 105 °C.[6]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • The crude product is then purified by flash chromatography to yield the morpholine as a single stereoisomer (>20:1 dr).[6]

Application in Drug Discovery: Targeting Signaling Pathways

Morpholine derivatives are prevalent in medicinal chemistry, often acting as inhibitors of various protein kinases involved in cell signaling pathways.[2][10] For instance, many kinase inhibitors incorporate a morpholine ring to improve solubility and pharmacokinetic properties. The diagram below illustrates a simplified, hypothetical signaling pathway where a substituted morpholine derivative could act as an inhibitor.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition receptor Receptor Tyrosine Kinase kinase1 Kinase A receptor->kinase1 Signal kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response morpholine_inhibitor Substituted Morpholine Derivative morpholine_inhibitor->kinase1 Inhibition

Caption: Inhibition of a Kinase Signaling Pathway.

The development of high-yield, versatile synthetic routes to substituted morpholines is crucial for generating diverse chemical libraries for screening against such biological targets. The protocols detailed herein provide robust starting points for the synthesis of novel morpholine-containing compounds for drug discovery programs.

References

Application Notes and Protocols for the Coupling of Thiophene and Morpholine Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-thienylmorpholine through the coupling of thiophene and morpholine moieties. The thiophene-morpholine scaffold is a valuable structural motif in medicinal chemistry, appearing in a range of biologically active compounds. The primary methods for constructing the C-N bond between these two moieties are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

These notes offer a comparative overview of these two prominent methods, including detailed step-by-step protocols, quantitative data from various reaction conditions, and visual diagrams of the experimental workflows and reaction mechanisms to aid in experimental design and execution.

Synthetic Strategies Overview

The formation of a C-N bond between an aryl group (thiophene) and a secondary amine (morpholine) is a common challenge in organic synthesis. Two of the most powerful and widely used methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

  • Buchwald-Hartwig Amination: This is a versatile and widely adopted method that utilizes a palladium catalyst with a suitable phosphine ligand to couple aryl halides or triflates with amines. It is known for its high functional group tolerance, broad substrate scope, and generally milder reaction conditions compared to the Ullmann condensation.

  • Ullmann Condensation: This classical method employs a copper catalyst to facilitate the coupling of aryl halides with amines, alcohols, and thiols. While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern advancements have led to the development of milder protocols using catalytic amounts of copper, often in the presence of a ligand.

The choice between these two methods will depend on factors such as the availability of starting materials, functional group compatibility, cost of reagents, and desired scale of the reaction.

Data Presentation: Comparative Analysis of Reaction Conditions

The following tables summarize quantitative data for the Buchwald-Hartwig amination and Ullmann-type C-N coupling reactions involving morpholine and various aryl halides. This data is compiled from multiple sources to provide a comparative overview of different catalytic systems and their efficiencies.

Table 1: Buchwald-Hartwig Amination Conditions for C-N Coupling with Morpholine

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-ChlorotoluenePd(dba)₂ (1.5)XPhos (3.0)NaOtBu (2.0)TolueneReflux694
22-Bromotoluene(NHC)Pd(allyl)Cl (1.0)-NaOtBu (1.2)Dioxane250.0299
32-Chlorotoluene(NHC)Pd(allyl)Cl (1.0)-NaOtBu (1.2)Dioxane250.4294
44-Bromo-N,N-dimethylanilinePd(OAc)₂ (0.5)IPr (1.0)K OtBu (1.5)Toluene853>95
54-ChloroanisoleRuPhos-Pd-G3 (2.0)-K₃PO₄ (1.5)t-AmylOH1102497
62-BromopyridinePd₂(dba)₃ (2.0)BINAP (3.0)NaOtBu (1.4)Toluene1001685

Table 2: Ullmann-Type C-N Coupling Conditions with Amines

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1IodobenzeneCuI (10)L-proline (20)K₂CO₃ (2.0)DMSO902482 (with piperidine)
21-IodonaphthaleneCuI (5)-K₂CO₃ (2.0)NMP100678 (with morpholine)
32-BromopyridineCuCl (5)1-Methyl-imidazole (10)t-BuOLi (2.0)Dioxane1102492 (with carbazole)
4IodobenzeneCuI (10)DMPAO (20)K₃PO₄ (2.0)Dioxane1002485 (with diethylamine)
54-IodotolueneCuI (10)-K₃PO₄ (2.0)DMF1202488 (with imidazole)

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination and Ullmann condensation for the coupling of a model substrate, 2-bromothiophene, with morpholine. These protocols are based on established procedures and can be adapted for other halothiophenes.

Protocol 1: Buchwald-Hartwig Amination of 2-Bromothiophene with Morpholine

This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl chlorides.

Materials:

  • 2-Bromothiophene

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

  • Reaction vessel (e.g., two-necked round-bottom flask or sealed tube)

  • Magnetic stirrer and heating mantle/oil bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add Pd(dba)₂ (e.g., 0.015 mmol, 1.5 mol%), XPhos (e.g., 0.03 mmol, 3.0 mol%), and sodium tert-butoxide (e.g., 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and place it under an inert atmosphere of nitrogen or argon. This is typically done by evacuating and backfilling the vessel three times.

  • Solvent Addition: Add anhydrous toluene (e.g., 5 mL for a 1 mmol scale reaction) via syringe.

  • Catalyst Pre-formation: Stir the mixture at room temperature for approximately 10 minutes.

  • Reagent Addition: Add 2-bromothiophene (1.0 mmol, 1.0 equiv.) followed by morpholine (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-(thiophen-2-yl)morpholine.

Protocol 2: Ullmann Condensation of 2-Iodothiophene with Morpholine

This is a general protocol for a ligand-assisted Ullmann C-N coupling, which can be adapted for the synthesis of N-(thiophen-2-yl)morpholine. 2-Iodothiophene is often more reactive than 2-bromothiophene in Ullmann couplings.

Materials:

  • 2-Iodothiophene

  • Morpholine

  • Copper(I) iodide (CuI)

  • L-proline (as ligand)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon gas supply

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block/oil bath

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: In a reaction vessel, combine CuI (e.g., 0.1 mmol, 10 mol%), L-proline (e.g., 0.2 mmol, 20 mol%), and K₂CO₃ (e.g., 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Place the vessel under an inert atmosphere of nitrogen or argon.

  • Reagent and Solvent Addition: Add 2-iodothiophene (1.0 mmol, 1.0 equiv.), morpholine (1.2 mmol, 1.2 equiv.), and anhydrous DMSO (e.g., 4 mL for a 1 mmol scale reaction).

  • Reaction: Seal the vessel and heat the mixture to 90-120 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with water and brine to remove DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography to yield the product.

Mandatory Visualizations

The following diagrams illustrate the general reaction, experimental workflow, and catalytic cycles for the coupling of thiophene and morpholine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Thiophene Halothiophene (X = Br, I, Cl) Product N-Thienylmorpholine Thiophene->Product Coupling Morpholine Morpholine Morpholine->Product Catalyst Catalyst (Pd or Cu) Catalyst->Product Ligand Ligand (e.g., XPhos, L-proline) Ligand->Product Base Base (e.g., NaOtBu, K2CO3) Base->Product Solvent Solvent (e.g., Toluene, DMSO) Solvent->Product

Caption: General Reaction Scheme for Thiophene-Morpholine Coupling.

G start Start setup 1. Add Catalyst, Ligand, and Base to Reaction Vessel start->setup inert 2. Establish Inert Atmosphere (N2 or Ar) setup->inert reagents 3. Add Halothiophene, Morpholine, and Solvent inert->reagents react 4. Heat and Stir for Required Time reagents->react monitor 5. Monitor Reaction (TLC/GC-MS) react->monitor workup 6. Quench and Aqueous Work-up monitor->workup purify 7. Purify by Column Chromatography workup->purify product Pure Product purify->product

Caption: Experimental Workflow for C-N Coupling Reactions.

G pd0 Pd(0)L_n pd_complex [Ar-Pd(II)-X]L_n pd0->pd_complex Oxidative Addition (Ar-X) pd_amido [Ar-Pd(II)-NR_2]L_n pd_complex->pd_amido + HNR_2 - HX pd_amido->pd0 Reductive Elimination product Ar-NR_2 pd_amido->product

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

G cu1 Cu(I)X cu_amide Cu(I)-NR_2 cu1->cu_amide + HNR_2 - HX cu3_complex [Ar-Cu(III)-(NR_2)]X cu_amide->cu3_complex Oxidative Addition (Ar-X) cu3_complex->cu1 Reductive Elimination product Ar-NR_2 cu3_complex->product

Caption: Plausible Ullmann Condensation Catalytic Cycle.

Application Notes and Protocols: The 4-[(5-Bromothiophen-2-yl)methyl]morpholine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Privileged Scaffold for Therapeutic Innovation

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged structures" offer a unique combination of favorable physicochemical properties, metabolic stability, and the ability to interact with a wide range of biological targets.[1][2] The 4-[(5-bromothiophen-2-yl)methyl]morpholine scaffold is a prime example of such a structure, synergistically combining two highly valued heterocyclic systems: thiophene and morpholine.

The thiophene ring, an aromatic five-membered heterocycle containing sulfur, is a cornerstone of numerous FDA-approved drugs.[3][4] Its bioisosteric relationship with the benzene ring allows it to modulate pharmacokinetic profiles while providing unique electronic properties and vectors for chemical modification.[4] Thiophene derivatives have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][5][6][7]

Complementing the thiophene core is the morpholine moiety. This saturated six-membered ring, containing both nitrogen and oxygen, is a ubiquitous pharmacophore in medicinal chemistry.[2][8] The inclusion of a morpholine ring can enhance aqueous solubility, improve metabolic stability, and provide key hydrogen bond accepting features for target engagement.[1][9] Its presence is noted in a multitude of drugs, from kinase inhibitors to central nervous system agents.[9][10]

The combination of these two privileged scaffolds in this compound creates a versatile platform for drug discovery. The brominated thiophene provides a reactive handle for extensive chemical derivatization, allowing for the exploration of a vast chemical space. The morpholine group, connected via a methyl linker, can anchor the molecule in a binding pocket and improve its drug-like properties. This application note will provide a comprehensive guide to the synthesis, derivatization, and potential therapeutic applications of this promising scaffold, with a focus on anticancer drug discovery.[11][12][13]

Physicochemical Properties

A summary of the key physicochemical properties of the parent scaffold is presented below. These properties are crucial for its potential as a drug candidate.

PropertyValueSource
Molecular Formula C₉H₁₂BrNOS[14]
Molecular Weight 262.17 g/mol [14]
CAS Number 364793-76-0[14]
Purity ≥97%[14]

Synthetic Protocols

The synthesis of this compound and its subsequent derivatization are key steps in harnessing its potential. The following protocols provide detailed, step-by-step methodologies.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the parent scaffold via reductive amination of 5-bromothiophene-2-carbaldehyde with morpholine. This is a widely used and efficient method for forming C-N bonds.

Workflow Diagram:

Synthesis_Workflow Reactants 5-Bromothiophene-2-carbaldehyde + Morpholine Imine_Formation Imine Formation (Intermediate) Reactants->Imine_Formation DCM, rt Reduction Reduction (Sodium triacetoxyborohydride) Imine_Formation->Reduction NaBH(OAc)3 Workup Aqueous Workup & Purification Reduction->Workup Product This compound Workup->Product

Caption: Synthetic workflow for this compound.

Materials:

  • 5-Bromothiophene-2-carbaldehyde

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 5-bromothiophene-2-carbaldehyde (1.0 eq) in anhydrous DCM, add morpholine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition is exothermic.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling

The bromine atom on the thiophene ring serves as an excellent handle for introducing chemical diversity. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This protocol describes the coupling of the parent scaffold with a boronic acid.

Workflow Diagram:

Derivatization_Workflow Scaffold This compound Coupling Suzuki-Miyaura Coupling Scaffold->Coupling Arylboronic acid, Pd catalyst, Base Purification Purification Coupling->Purification Derivative Aryl/Heteroaryl Derivative Purification->Derivative

Caption: Derivatization workflow via Suzuki-Miyaura cross-coupling.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., aqueous sodium carbonate solution)

  • Solvent (e.g., 1,4-dioxane or toluene)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), and the palladium catalyst (0.05 eq).

  • Add the solvent (e.g., 1,4-dioxane) and the aqueous base (e.g., 2M Na₂CO₃).

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired coupled product.

Application in Anticancer Drug Discovery

Thiophene and morpholine moieties are prevalent in anticancer agents, often targeting protein kinases.[5][11][15][16] The this compound scaffold can be utilized in a drug discovery campaign to identify novel kinase inhibitors.

Hypothetical Screening Cascade:

Screening_Cascade Library Library of Derivatives Primary_Screen Primary Screen: In vitro Kinase Assay (e.g., EGFR, VEGFR) Library->Primary_Screen Hit_ID Hit Identification (Potent Compounds) Primary_Screen->Hit_ID Cell_Assay Cell-Based Proliferation Assay (e.g., MTT on A549, MCF-7) Hit_ID->Cell_Assay Lead_Gen Lead Generation (Active in Cells) Cell_Assay->Lead_Gen ADME_Tox In vitro ADME/Tox Profiling Lead_Gen->ADME_Tox Lead_Opt Lead Optimization ADME_Tox->Lead_Opt

Caption: A typical screening cascade for identifying anticancer drug candidates.

Protocol 3: In Vitro Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs on cell lines.[17]

Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize the cells, resuspend in complete medium, and count them.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for another 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the favorable properties imparted by the thiophene and morpholine rings, makes it an attractive platform for generating diverse chemical libraries.[1][2][3] The protocols outlined in this application note provide a solid foundation for researchers to synthesize, derivatize, and evaluate compounds based on this scaffold. While the focus here has been on anticancer applications, the broad pharmacological potential of thiophene and morpholine derivatives suggests that this scaffold could also be explored for other therapeutic areas, such as anti-inflammatory, neuroprotective, and anti-infective agents.[3][7][9][18] Future work should focus on expanding the library of derivatives and screening them against a wide range of biological targets to fully unlock the therapeutic potential of this privileged scaffold.

References

Application Note: A Scalable Synthesis of 4-[(5-Bromothiophen-2-yl)methyl]morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-[(5-Bromothiophen-2-yl)methyl]morpholine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a bromothiophene moiety, allows for further functionalization through cross-coupling reactions, making it a key intermediate in the synthesis of complex molecular architectures for pharmaceutical and electronic applications.[1][2] This document provides a detailed, scalable protocol for the synthesis of this compound via nucleophilic substitution, designed for reproducibility and efficiency on a multi-gram scale.

Synthesis Scheme

The synthetic route involves the direct nucleophilic substitution of the chlorine atom in 2-bromo-5-(chloromethyl)thiophene with morpholine. A suitable base, such as potassium carbonate, is used to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol

This protocol details the synthesis of this compound on a 100-gram scale.

1. Materials and Equipment:

  • Reagents:

    • 2-Bromo-5-(chloromethyl)thiophene (CAS: 7311-46-8), >97% purity[3]

    • Morpholine (CAS: 110-91-8), >99% purity

    • Potassium Carbonate (K₂CO₃), anhydrous, granular

    • Acetonitrile (CH₃CN), anhydrous

    • Ethyl Acetate (EtOAc), reagent grade

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Deionized Water

  • Equipment:

    • 5 L three-neck round-bottom flask

    • Mechanical overhead stirrer

    • Heating mantle with temperature controller and thermocouple

    • Reflux condenser

    • Nitrogen inlet/outlet

    • Addition funnel

    • Separatory funnel (5 L)

    • Rotary evaporator

    • Vacuum pump

    • Standard laboratory glassware

    • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

2. Reaction Setup:

  • Assemble the 5 L three-neck flask with the overhead stirrer, reflux condenser (with nitrogen outlet), and a thermocouple. Ensure all glassware is dry.

  • Place the flask in the heating mantle.

  • Flush the entire system with nitrogen gas.

3. Synthesis Procedure:

  • Reagent Charging: To the reaction flask, add 2-bromo-5-(chloromethyl)thiophene (211.5 g, 1.0 mol), anhydrous potassium carbonate (207.3 g, 1.5 mol), and anhydrous acetonitrile (2.5 L).

  • Morpholine Addition: Begin stirring the suspension. Slowly add morpholine (104.6 mL, 1.2 mol) to the mixture at room temperature over 15-20 minutes using the addition funnel.

  • Reaction: Heat the reaction mixture to 80-82 °C (reflux) and maintain this temperature with vigorous stirring for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (2-bromo-5-(chloromethyl)thiophene) is consumed.

  • Cooling: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.

4. Work-up and Purification:

  • Filtration: Filter the cooled reaction mixture through a pad of Celite to remove potassium carbonate and other inorganic salts. Wash the filter cake with ethyl acetate (2 x 200 mL).

  • Solvent Removal: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile and ethyl acetate.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate (1.5 L) and transfer it to a 5 L separatory funnel. Wash the organic layer sequentially with deionized water (2 x 1 L) and brine (1 x 1 L).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Final Concentration: Concentrate the filtrate under reduced pressure to yield the final product as an oil. For higher purity, the product can be distilled under high vacuum.

Data Presentation

The following table summarizes the quantitative data for the scale-up synthesis.

ParameterValueNotes
Starting Material 2-Bromo-5-(chloromethyl)thiopheneCAS: 7311-46-8
Mass of Starting Material211.5 g1.0 mol
Reagents
Morpholine Volume (Mass)104.6 mL (91.5 g)1.2 mol (1.2 eq)
Potassium Carbonate Mass207.3 g1.5 mol (1.5 eq)
Solvent
Anhydrous Acetonitrile Volume2.5 LApprox. 12 mL per gram of substrate
Reaction Conditions
Temperature80 - 82 °CRefluxing Acetonitrile
Time4 - 6 hoursMonitor by TLC/HPLC
Product This compoundCAS: 33375-18-3
Theoretical Yield263.2 g
Actual Yield 231.6 g 88%
Purity (by HPLC) >98%
Appearance Light yellow to amber oil

Process Workflow Visualization

The following diagram illustrates the major steps involved in the scale-up synthesis protocol.

Scale_Up_Synthesis_Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Dry Glassware Assembly (5L Reactor) B Charge Reagents: - 2-Bromo-5-(chloromethyl)thiophene - K₂CO₃ - Acetonitrile A->B Inert Atmosphere (N₂) C Add Morpholine (1.2 eq) B->C D Heat to Reflux (80-82°C, 4-6 h) C->D E Reaction Monitoring (TLC / HPLC) D->E Sample F Cool to RT & Filter (Remove Salts) E->F Reaction Complete G Concentrate Filtrate (Rotary Evaporator) F->G H Liquid-Liquid Extraction (EtOAc / H₂O / Brine) G->H I Dry Organic Layer (MgSO₄) H->I J Final Concentration (Under Vacuum) I->J K Final Product (>98% Purity) J->K Yield: ~88%

Caption: Workflow for the scale-up synthesis of this compound.

Safety Information

  • 2-Bromo-5-(chloromethyl)thiophene: This compound is a lachrymator and irritant. Handle only in a well-ventilated fume hood.[4] Avoid contact with skin, eyes, and mucous membranes.

  • Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • All steps should be performed in a fume hood, and appropriate PPE should be worn at all times.

Conclusion

The protocol described provides a robust and efficient method for the gram-scale synthesis of this compound. The procedure utilizes readily available reagents and standard laboratory equipment, achieving high yield and purity. This makes the protocol highly suitable for researchers in academic and industrial settings who require significant quantities of this versatile intermediate for further synthetic applications.

References

Application Notes and Protocols for the Development of Novel CNS-Active Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of novel therapeutic agents for Central Nervous System (CNS) disorders presents unique and formidable challenges. The inherent complexity of the brain, coupled with the restrictive nature of the blood-brain barrier (BBB), has contributed to high attrition rates for CNS drug candidates in clinical trials.[1][2] Overcoming these hurdles requires a sophisticated, multi-faceted approach that integrates advanced in vitro models, predictive in vivo studies, and a deep understanding of the underlying molecular pathways.

These application notes provide a guide to key experimental protocols and data interpretation strategies used in the preclinical development of novel CNS-active agents. The focus is on robust, reproducible methods that can provide actionable data to inform critical go/no-go decisions throughout the drug discovery pipeline.[3] We will cover essential techniques for assessing BBB penetration, evaluating neurophysiological activity and synaptic health in cell-based systems, and validating efficacy in established animal models of CNS disease.

Section 1: The CNS Drug Discovery Workflow: An Integrated Approach

The path from an initial concept to a clinical candidate for a CNS disorder is a systematic process of screening, optimization, and validation. A successful program relies on an integrated workflow where data from computational, in vitro, and in vivo studies are used iteratively to refine compound properties. Key stages include target validation, hit identification through high-throughput screening, lead optimization to improve potency and drug-like properties (including BBB penetration), and comprehensive preclinical evaluation of efficacy and safety.[4][5]

CNS_Workflow cluster_Discovery Discovery & Optimization cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials Target_ID Target ID & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Iterative Design-Make-Test In_Vitro In Vitro Profiling (Potency, Selectivity, BBB) Lead_Opt->In_Vitro Test In_Vivo_PKPD In Vivo PK/PD & Target Engagement Lead_Opt->In_Vivo_PKPD In_Vitro->Lead_Opt Design In_Vivo_Efficacy In Vivo Efficacy (Disease Models) In_Vivo_PKPD->In_Vivo_Efficacy Safety Safety & Tox In_Vivo_Efficacy->Safety IND IND-Enabling Studies Safety->IND Phase1 Phase I IND->Phase1

Caption: A typical workflow for CNS drug discovery and development.

Section 2: Overcoming the Blood-Brain Barrier (BBB)

The BBB is a highly selective interface that protects the CNS from circulating substances, but it also blocks the entry of nearly all large-molecule drugs and over 98% of small-molecule agents.[6][7] Therefore, assessing a compound's ability to penetrate the BBB is a critical early step in CNS drug discovery. In vitro BBB models are essential tools for screening and mechanistic studies.[8] These models range from simple artificial membranes to complex co-culture systems of brain endothelial cells, pericytes, and astrocytes that more closely mimic the in vivo environment.[6][9]

BBB_Structure cluster_Vessel Blood Vessel Lumen cluster_Barrier Blood-Brain Barrier cluster_Brain Brain Parenchyma Blood Drug in Circulation EC Endothelial Cells (Tight Junctions) Blood->EC Passive Diffusion (Lipophilic, Small) Blood->EC Carrier-Mediated Transport EC->Blood Efflux Pumps (P-gp, BCRP) Pericyte Pericyte Brain CNS Target EC->Brain Drug reaches target Astrocyte Astrocyte End-feet

Caption: Key cellular components and transport routes of the blood-brain barrier.

Protocol 2.1: In Vitro BBB Permeability Assay using MDCK-MDR1 Cells

This protocol describes a common method to assess the passive permeability of a compound and determine if it is a substrate for the P-glycoprotein (P-gp/MDR1) efflux pump, a key transporter at the BBB.[10]

Methodology:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene are seeded onto a microporous membrane of a Transwell® insert and cultured for 3-5 days to form a confluent, polarized monolayer.

  • Assay Initiation (A-to-B): The test compound (e.g., at 10 µM) is added to the apical (A) chamber, which represents the "blood" side. The basolateral (B) chamber, representing the "brain" side, contains a fresh assay buffer.

  • Assay Initiation (B-to-A): In a separate plate, the compound is added to the basolateral (B) chamber, and the fresh buffer is in the apical (A) chamber. This measures transport against the efflux pump.

  • Incubation: The plates are incubated at 37°C with 5% CO₂ for a defined period (e.g., 60-120 minutes).

  • Sample Collection: At the end of the incubation, samples are collected from both the donor and receiver chambers.

  • Quantification: The concentration of the compound in all samples is determined using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).

    • The Efflux Ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B).

Data Presentation:

CompoundPapp (A-to-B) (10⁻⁶ cm/s)Papp (B-to-A) (10⁻⁶ cm/s)Efflux Ratio (ER)BBB Permeability Prediction
Control A (High Perm.) 25.524.90.98High
Control B (P-gp Substrate) 0.815.219.0Low (Active Efflux)
Novel Agent X 12.313.11.07High
Novel Agent Y 2.125.812.3Low (Active Efflux)
Novel Agent Z 0.40.51.25Low
  • Interpretation: An Efflux Ratio > 2-3 suggests the compound is a substrate for P-gp and may have limited brain penetration in vivo. A high Papp (A-to-B) value (>10 x 10⁻⁶ cm/s) with a low ER is desirable for a CNS-active agent.

Section 3: In Vitro Models for CNS Efficacy and Safety

Phenotypic screening using neuronal cell cultures provides a powerful platform to assess the effects of novel agents on complex cellular functions like synaptic integrity and network activity.[11] These assays can reveal mechanisms of action and potential neurotoxicity early in the discovery process.

Application Note 3.1: Assessing Synaptic Health with High-Content Imaging

Synaptic dysfunction is a common pathological feature of many neurodegenerative and psychiatric disorders. Changes in the density of synaptic proteins, such as the actin-binding protein Drebrin, can serve as a surrogate marker for synaptic health.[12] High-content analysis (HCA) automates the imaging and quantification of these changes in cultured neurons (e.g., primary rodent neurons or human iPSC-derived neurons) treated with test compounds.

Protocol 3.1: High-Content Analysis of Drebrin Cluster Density

Methodology:

  • Cell Plating: Plate primary rat hippocampal neurons or human iPSC-derived neurons onto 96- or 384-well imaging plates.

  • Culture and Maturation: Culture the neurons for 18-21 days to allow for the development of mature synaptic connections.

  • Compound Treatment: Treat the matured neurons with a concentration range of the novel agent for a specified time (e.g., 24-72 hours). Include positive (e.g., neurotoxin) and negative (vehicle) controls.

  • Immunofluorescence: Fix the cells and perform immunocytochemistry using antibodies against a synaptic marker (e.g., Drebrin) and a general neuronal marker (e.g., MAP2).

  • Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use an image analysis software pipeline to:

    • Identify neurons based on MAP2 staining.

    • Detect and quantify Drebrin-positive puncta (clusters) along the neurites.

    • Calculate metrics such as cluster count per neuron, cluster intensity, and neurite length.

Data Presentation:

TreatmentConcentration (µM)Drebrin Clusters / 100 µm NeuriteNeurite Length (µm / neuron)Cell Viability (%)
Vehicle Control -45.2 ± 3.11250 ± 88100
Toxicant (Aβ Oligomer) 118.9 ± 2.5730 ± 6565
Novel Agent X 0.144.8 ± 2.91230 ± 9299
Novel Agent X 158.3 ± 4.01410 ± 10198
Novel Agent X 1035.1 ± 3.3950 ± 7682
  • Interpretation: Novel Agent X shows a potential synaptogenic effect at 1 µM, increasing Drebrin cluster density without affecting viability. At 10 µM, it begins to show signs of toxicity.

Section 4: In Vivo Models for Preclinical Validation

Animal models are indispensable for evaluating the therapeutic potential of a CNS drug candidate in a complex biological system.[1] Models are chosen to replicate key aspects of a human disease, such as the amyloid plaques of Alzheimer's disease or the behavioral despair of depression.[3][13]

InVivo_Workflow Model Select Disease Model (e.g., 5XFAD Mouse) Dosing Chronic Dosing (Vehicle vs. Agent X) Model->Dosing Behavior Behavioral Testing (e.g., Morris Water Maze) Dosing->Behavior PK PK/PD Analysis (Brain/Plasma Conc.) Behavior->PK Histo Histopathology (e.g., Plaque Load) PK->Histo Analysis Data Analysis & Interpretation Histo->Analysis

Caption: A generalized experimental workflow for in vivo efficacy studies.

Application Note 4.1: Modeling Cognitive Deficits in Alzheimer's Disease

Transgenic mouse models that overexpress proteins involved in familial Alzheimer's disease, such as the 5XFAD model, develop age-dependent amyloid pathology and cognitive deficits.[13][14] These models are widely used to test the efficacy of disease-modifying agents. Cognitive function is often assessed using tests like the Morris Water Maze (MWM), which evaluates spatial learning and memory.

Protocol 4.1: Morris Water Maze (MWM) for Spatial Memory

Methodology:

  • Apparatus: A large circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.

  • Acquisition Phase (Learning):

    • For 5-7 consecutive days, each mouse undergoes 4 trials per day.

    • In each trial, the mouse is placed into the pool from one of four starting positions and allowed to swim for 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform, it is guided to it. The time to find the platform (escape latency) and path length are recorded by a video tracking system.

  • Probe Trial (Memory):

    • 24 hours after the final acquisition trial, the platform is removed from the pool.

    • Each mouse is allowed to swim for 60 seconds.

    • The time spent in the target quadrant (where the platform used to be) is measured as an index of memory retention.

Data Presentation:

GroupDay 5 Escape Latency (s)Probe Trial: Time in Target Quadrant (s)Probe Trial: Time in Target Quadrant (%)
Wild-Type + Vehicle 15.3 ± 2.128.5 ± 3.447.5
5XFAD + Vehicle 48.9 ± 5.616.2 ± 2.827.0
5XFAD + Novel Agent X 22.1 ± 3.925.8 ± 3.143.0
  • Interpretation: 5XFAD mice treated with vehicle show significant learning and memory impairment compared to wild-type mice. Treatment with Novel Agent X significantly improved performance, reducing escape latency and increasing time spent in the target quadrant, indicating a rescue of the cognitive deficit.

Section 5: Targeting Key CNS Signaling Pathways

Many CNS disorders arise from the dysregulation of critical intracellular signaling pathways that control neuronal survival, plasticity, and inflammation.[15][16] Novel therapeutic agents are often designed to modulate specific nodes within these pathways. The Wnt/β-catenin signaling pathway, for example, is crucial for synaptic formation and plasticity, and its disruption has been implicated in neurodegenerative diseases.[15]

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (APC, Axin, GSK3B) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off Phosphorylates Proteasome Proteasome Beta_Catenin_off->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF Genes_off Target Genes OFF TCF_LEF_off->Genes_off Wnt Wnt Ligand Fzd_LRP Fzd/LRP6 Receptor Wnt->Fzd_LRP Dvl Dsh Fzd_LRP->Dvl Destruction_Inactivated Complex Disrupted Dvl->Destruction_Inactivated Inhibits Beta_Catenin_on β-catenin (stabilized) Beta_Catenin_nuc β-catenin Beta_Catenin_on->Beta_Catenin_nuc Translocates to Nucleus TCF_LEF_on TCF/LEF Beta_Catenin_nuc->TCF_LEF_on Co-activator Genes_on Synaptic Plasticity Gene Transcription TCF_LEF_on->Genes_on

Caption: The Wnt/β-catenin signaling pathway in synaptic plasticity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(5-Bromothiophen-2-yl)methyl]morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-[(5-Bromothiophen-2-yl)methyl]morpholine synthesis. The primary route for this synthesis is the reductive amination of 5-bromothiophene-2-carbaldehyde with morpholine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically achieved through a one-pot reductive amination reaction. 5-Bromothiophene-2-carbaldehyde is reacted with morpholine to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent to yield the final product.

Q2: Which reducing agents are most effective for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and commonly used reducing agent for this type of reaction due to its mildness and selectivity for the iminium ion over the starting aldehyde. Other reducing agents like sodium borohydride (NaBH₄) can also be used, but may require careful control of reaction conditions to avoid reduction of the starting aldehyde.

Q3: What are the key reaction parameters to control for optimal yield?

A3: Key parameters include the choice of reducing agent and solvent, the stoichiometry of the reactants, reaction temperature, and reaction time. Anhydrous solvents are crucial to prevent hydrolysis of the iminium intermediate and the reducing agent.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Incomplete iminium ion formation Ensure the reaction is carried out under anhydrous conditions. The presence of water can hydrolyze the iminium ion back to the starting materials. Consider the use of a dehydrating agent, such as magnesium sulfate, if necessary.
Ineffective reducing agent Verify the quality and activity of the reducing agent. Sodium triacetoxyborohydride is hygroscopic and should be handled under an inert atmosphere. If using sodium borohydride, ensure the iminium ion has formed before its addition.
Incorrect stoichiometry Use a slight excess of morpholine (1.1 to 1.2 equivalents) to drive the iminium ion formation. The amount of reducing agent should also be in excess (typically 1.5 to 2.0 equivalents).
Low reaction temperature While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) may be required to facilitate iminium ion formation, especially if the starting materials are not fully soluble.
Problem 2: Presence of Impurities in the Final Product
Possible Cause Suggested Solution
Unreacted 5-bromothiophene-2-carbaldehyde Increase the reaction time or the amount of morpholine and reducing agent. Ensure the reducing agent was added in a controlled manner.
Formation of by-products from the reduction of the starting aldehyde This is more common when using less selective reducing agents like NaBH₄. Switch to a milder and more selective reducing agent such as NaBH(OAc)₃.
Side reactions involving the bromo-substituent While generally stable, prolonged heating or harsh reaction conditions could potentially lead to side reactions. It is important to monitor the reaction and avoid excessive heating.

Experimental Protocols

A reliable experimental protocol for the synthesis of this compound is crucial for obtaining good yields. Below is a detailed methodology based on typical reductive amination procedures.

Protocol: Reductive Amination using Sodium Triacetoxyborohydride

Materials:

  • 5-Bromothiophene-2-carbaldehyde

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • To a solution of 5-bromothiophene-2-carbaldehyde (1.0 eq) in anhydrous DCM or DCE, add morpholine (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound as a pure compound.

Data Presentation

The following table summarizes expected yields based on the choice of reducing agent, compiled from general knowledge of reductive amination reactions.

Reducing Agent Typical Solvent Typical Yield Range Notes
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCM, DCE70-90%Mild and selective, one-pot procedure is highly effective.
Sodium Borohydride (NaBH₄)Methanol, Ethanol50-75%Requires careful addition after iminium formation to avoid aldehyde reduction.
Catalytic Hydrogenation (H₂, Pd/C)Methanol, Ethanol60-85%Requires specialized equipment (hydrogenator) and careful handling of the catalyst.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reductive Amination cluster_workup Workup & Purification 5-Bromothiophene-2-carbaldehyde 5-Bromothiophene-2-carbaldehyde Iminium_Formation Iminium Ion Formation (Anhydrous DCM/DCE) 5-Bromothiophene-2-carbaldehyde->Iminium_Formation Morpholine Morpholine Morpholine->Iminium_Formation Reduction Reduction with NaBH(OAc)3 Iminium_Formation->Reduction Quenching Quench with NaHCO3(aq) Reduction->Quenching Extraction Extraction with DCM Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_incomplete Causes of Incomplete Reaction cluster_side Common Side Reactions cluster_recovery Issues with Recovery Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Poor_Recovery Poor Recovery Low_Yield->Poor_Recovery Moisture Moisture Present Incomplete_Reaction->Moisture Inactive_Reagent Inactive Reducing Agent Incomplete_Reaction->Inactive_Reagent Low_Temp Insufficient Temperature Incomplete_Reaction->Low_Temp Aldehyde_Reduction Aldehyde Reduction Side_Reactions->Aldehyde_Reduction Emulsion Emulsion during Workup Poor_Recovery->Emulsion Purification_Loss Loss during Chromatography Poor_Recovery->Purification_Loss

Caption: Troubleshooting guide for low yield in the synthesis.

Side product formation in the synthesis of bromothiophene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of bromothiophene derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize 2-bromothiophene, but I am getting a significant amount of 2,5-dibromothiophene. How can I improve the selectivity for the mono-brominated product?

A1: The formation of 2,5-dibromothiophene is a common side reaction due to the high reactivity of the thiophene ring towards electrophilic substitution, especially at the α-positions (2 and 5). To favor the formation of 2-bromothiophene, consider the following strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess of thiophene relative to the brominating agent can help minimize over-bromination.

  • Reaction Conditions: Perform the reaction at a low temperature to decrease the reaction rate and improve selectivity.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine (Br₂), which can reduce the formation of di-substituted products.[1][2][3]

  • Solvent Effects: The choice of solvent can influence selectivity. Using glacial acetic acid has been shown to provide high regioselectivity for the 2-position.[2][4]

Q2: My synthesis of 3-bromothiophene is yielding a mixture of isomers, including the 2-bromo and 2,3-dibromo derivatives. What is the best approach to synthesize isomerically pure 3-bromothiophene?

A2: Direct bromination of thiophene is highly regioselective for the 2-position, making the direct synthesis of 3-bromothiophene challenging.[5] The most reliable method involves a two-step process to avoid isomeric impurities:

  • Exhaustive Bromination: First, treat thiophene with an excess of bromine to form 2,3,5-tribromothiophene.[5][6]

  • Selective Reductive Debromination: Subsequently, selectively remove the bromine atoms at the more reactive α-positions (2 and 5) using a reducing agent like zinc dust in acetic acid.[5][7] This method yields 3-bromothiophene with minimal contamination from other isomers.[6][7]

An alternative, though potentially less scalable, method is the isomerization of 2-bromothiophene using a strong base like sodamide in liquid ammonia.[5]

Q3: I am performing a side-chain bromination on a methylthiophene derivative using NBS, but I am observing significant ring bromination. How can I improve the selectivity for the desired product?

A3: To favor the bromination of the methyl group over the thiophene ring, it is crucial to ensure the reaction proceeds via a free-radical mechanism rather than an ionic one.[8] Here are key strategies to enhance selectivity:

  • Use a Radical Initiator: The addition of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) is essential to promote the radical chain reaction.[8]

  • Maintain Vigorous Reflux: Higher temperatures favor the desired radical pathway for benzylic/allylic bromination. Lower temperatures can promote ionic pathways leading to undesired ring bromination.[8]

  • Solvent Choice: Non-polar solvents like carbon tetrachloride (CCl₄) are typically used for radical brominations.

  • Purity of NBS: Use freshly recrystallized NBS. Decomposed NBS, which may have a yellow or orange tint, can contain free bromine that promotes ionic side reactions.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Bromothiophene 1. Competing side reactions (e.g., over-bromination, ring vs. side-chain bromination).[8] 2. Product instability and decomposition.[8] 3. Suboptimal reaction conditions. 4. Impure reagents, particularly decomposed NBS.[8]1. Adjust stoichiometry, temperature, and choice of brominating agent to improve selectivity. 2. Ensure prompt workup and purification to minimize product degradation. 3. Optimize reaction temperature and time. For radical reactions, ensure vigorous reflux.[8] 4. Use freshly recrystallized NBS.[8]
Formation of Polybrominated Byproducts 1. Excess of brominating agent. 2. Reaction temperature is too high, increasing reaction rate and reducing selectivity.1. Carefully control the molar ratio of the brominating agent to the thiophene substrate. 2. Conduct the reaction at a lower temperature.
Formation of Isomeric Impurities (e.g., 2-bromothiophene when 3-bromothiophene is desired) 1. Direct bromination of thiophene favors substitution at the 2-position.[5]1. Utilize a multi-step synthesis involving the formation of a polybrominated intermediate followed by selective debromination.[5]
Difficulty in Purifying the Product 1. Boiling points of the desired product and side products are very close. 2. Presence of unreacted starting materials or reagents.1. Use fractional distillation for liquid products. For solid products, recrystallization or column chromatography may be effective. 2. Ensure complete reaction by monitoring with TLC or GC. Perform an appropriate aqueous workup to remove soluble impurities.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromothiophene via Direct Bromination

This protocol describes the mono-bromination of thiophene at the 2-position.

Materials:

  • Thiophene

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve thiophene in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Add NBS portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction by adding water and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation.

Protocol 2: Synthesis of 3-Bromothiophene via Debromination of 2,3,5-Tribromothiophene

This protocol details the selective reductive debromination of 2,3,5-tribromothiophene.[5][6]

Materials:

  • 2,3,5-Tribromothiophene

  • Zinc dust

  • Acetic acid

  • Water

  • 10% Sodium carbonate solution

  • Calcium chloride

Procedure:

  • To a three-necked flask equipped with a stirrer and a reflux condenser, add water, zinc dust, and acetic acid.

  • Heat the mixture to reflux.

  • Add 2,3,5-tribromothiophene dropwise to the refluxing mixture.

  • After the addition is complete, continue to reflux for several hours until the reaction is complete.

  • Arrange the apparatus for downward distillation and distill the product with the water.

  • Separate the heavier organic layer, wash it with 10% sodium carbonate solution and then with water.

  • Dry the product over calcium chloride and purify by fractional distillation.[6]

Visual Guides

bromination_pathway cluster_direct Direct Bromination cluster_indirect Indirect Synthesis of 3-Bromothiophene thiophene Thiophene bromo2 2-Bromothiophene thiophene->bromo2 Br₂ or NBS (High Selectivity for 2-position) tribromo 2,3,5-Tribromothiophene thiophene->tribromo Excess Br₂ br2 Br₂ nbs NBS dibromo 2,5-Dibromothiophene bromo2->dibromo Excess Br₂ bromo3 3-Bromothiophene tribromo->bromo3 Zn / Acetic Acid (Selective Debromination)

Caption: Synthetic pathways to 2- and 3-bromothiophene.

troubleshooting_flowchart start Low Yield or Impure Product q1 Side Product Type? start->q1 polybromo Polybromination q1->polybromo Over-bromination isomeric Isomeric Impurity q1->isomeric Wrong isomer other Other Impurities q1->other Unreacted starting material, tars, etc. sol_poly Reduce brominating agent stoichiometry. Lower reaction temperature. polybromo->sol_poly sol_iso Use indirect synthesis route for 3-substituted products. isomeric->sol_iso sol_other Check reagent purity (recrystallize NBS). Improve purification method (distillation/chromatography). other->sol_other

Caption: Troubleshooting flowchart for bromothiophene synthesis.

References

Technical Support Center: Purification of 4-[(5-Bromothiophen-2-yl)methyl]morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the purification of 4-[(5-Bromothiophen-2-yl)methyl]morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in similar heterocyclic compounds may include:

  • Unreacted starting materials: Such as 2-bromothiophene, formaldehyde, and morpholine.

  • Over-alkylation or di-substituted products: Where the morpholine nitrogen reacts with more than one equivalent of the bromothiophenemethyl group.

  • By-products from side reactions: Including polymerization products of formaldehyde or side reactions involving the bromothiophene ring.

  • Residual solvents: Solvents used during the synthesis and work-up procedures.

Q2: What are the recommended purification methods for this compound?

A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q3: What is the expected purity of commercially available this compound?

A3: Commercially available this compound typically has a purity of 97% or higher.[1][2]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Oily product or no crystallization upon cooling. The compound is too soluble in the chosen solvent. The cooling process is too rapid. Insufficient concentration of the compound.- Try a less polar solvent or a mixture of solvents. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound.
Low recovery of the purified product. The compound is partially soluble in the cold solvent. Too much solvent was used for dissolution. Premature crystallization during hot filtration.- Ensure the solvent provides good solubility at high temperatures but poor solubility at low temperatures. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out.
Colored impurities remain in the final product. The impurities have similar solubility to the product.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the colored impurities.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the product from impurities (streaking or overlapping bands). Inappropriate solvent system (eluent). The compound is interacting too strongly with the stationary phase. The column is overloaded.- Optimize the eluent system by trying different solvent polarities. A good starting point for similar compounds is a mixture of hexanes and ethyl acetate.[3] - Add a small amount (0.5-1%) of a modifier like triethylamine to the eluent to reduce tailing, especially for basic compounds like morpholine derivatives.[3] - Ensure the crude material is loaded onto the column in a minimal amount of solvent.
Product degradation on the column. The stationary phase (e.g., silica gel) is too acidic.- Deactivate the silica gel by pre-treating it with the eluent containing a small amount of triethylamine. - Consider using a less acidic stationary phase, such as neutral alumina.
Low yield after chromatography. The compound is irreversibly adsorbed onto the stationary phase. Some fractions containing the product were not collected.- Ensure complete elution of the product by flushing the column with a more polar solvent at the end of the run. - Carefully monitor the elution using thin-layer chromatography (TLC) to identify all product-containing fractions before combining them.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Illustrative Data)

Purification MethodStarting Purity (Crude)Final PurityTypical YieldThroughput
Recrystallization~85%>98%60-80%High
Column Chromatography~85%>99%40-70%Low to Medium

Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions and the nature of the impurities.

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: Conduct small-scale solubility tests to identify a suitable solvent or solvent system. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature or below. Based on the structure, consider solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add more solvent in small portions until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

General Protocol for Column Chromatography
  • Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the target compound.[3] A common starting point for similar compounds is a mixture of dichloromethane and methanol or hexanes and ethyl acetate.[3] If streaking is observed, consider adding 1% triethylamine to the eluent.[3]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent system. Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Apply gentle pressure (flash chromatography) to speed up the elution process if necessary.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product Analysis1 Purity Analysis (e.g., TLC, NMR) Crude->Analysis1 Decision1 Purity Acceptable? Analysis1->Decision1 Recrystallization Recrystallization Decision1->Recrystallization No ColumnChromatography Column Chromatography Decision1->ColumnChromatography No PureProduct Pure Product Decision1->PureProduct Yes Analysis2 Purity Analysis Recrystallization->Analysis2 ColumnChromatography->Analysis2 Decision2 Purity Acceptable? Analysis2->Decision2 Decision2->PureProduct Yes FurtherPurification Further Purification Decision2->FurtherPurification No

Caption: General experimental workflow for the purification of this compound.

TroubleshootingTree Start Purification Issue Method Which Method? Start->Method Recrystallization Recrystallization Method->Recrystallization Chromatography Column Chromatography Method->Chromatography RecrystallizationIssue Problem? Recrystallization->RecrystallizationIssue ChromatographyIssue Problem? Chromatography->ChromatographyIssue OilingOut Oiling Out / No Crystals RecrystallizationIssue->OilingOut Oiling Out LowYield Low Yield RecrystallizationIssue->LowYield Low Yield ColoredProduct Colored Product RecrystallizationIssue->ColoredProduct Colored Product SolutionOiling Change Solvent Slow Cooling Seed Crystal OilingOut->SolutionOiling SolutionLowYield Minimize Hot Solvent Pre-heat Funnel LowYield->SolutionLowYield SolutionColor Use Activated Charcoal ColoredProduct->SolutionColor PoorSeparation Poor Separation ChromatographyIssue->PoorSeparation Poor Separation ProductDegradation Product Degradation ChromatographyIssue->ProductDegradation Degradation LowRecovery Low Recovery ChromatographyIssue->LowRecovery Low Recovery SolutionSeparation Optimize Eluent Add Triethylamine PoorSeparation->SolutionSeparation SolutionDegradation Use Neutral Alumina Deactivate Silica ProductDegradation->SolutionDegradation SolutionRecovery Flush with Polar Solvent Monitor by TLC LowRecovery->SolutionRecovery

References

Stability issues of 4-[(5-Bromothiophen-2-yl)methyl]morpholine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-[(5-Bromothiophen-2-yl)methyl]morpholine in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound involve the chemical integrity of both the brominated thiophene ring and the morpholine moiety. Potential degradation pathways include oxidation of the thiophene sulfur atom, hydrolysis, and photodegradation. The morpholine ring is generally stable but can be susceptible to degradation under harsh acidic or high-temperature conditions.

Q2: How does pH affect the stability of the compound in aqueous solutions?

Q3: Is this compound sensitive to light?

A3: Thiophene derivatives can be susceptible to photodegradation. It is advisable to protect solutions of this compound from direct exposure to UV and prolonged exposure to ambient light. Amber vials or containers wrapped in aluminum foil should be used for storage and during experiments whenever possible.

Q4: What is the recommended solvent for dissolving and storing this compound?

A4: For short-term use, high-purity aprotic solvents such as acetonitrile, THF, or DMSO are recommended. For longer-term storage, it is best to store the compound in its solid form at the recommended temperature, protected from light and moisture. If a stock solution is necessary, it should be stored at low temperatures (e.g., -20°C or -80°C) and used as quickly as possible. The stability in protic solvents like alcohols should be evaluated for the specific experimental conditions, as they can participate in degradation reactions.

Q5: What are the likely degradation products of this compound?

A5: Based on the chemistry of related compounds, potential degradation products could arise from:

  • Oxidation: Formation of the corresponding thiophene S-oxide or S,S-dioxide.

  • Hydrolysis: Cleavage of the morpholinomethyl side chain from the thiophene ring.

  • Debromination: Loss of the bromine atom from the thiophene ring, potentially followed by further reactions.

  • Dimerization: Reaction between two molecules, possibly initiated by oxidation of the thiophene ring.[1][2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound potency or unexpected experimental results over time. Degradation of the compound in solution.Prepare fresh solutions for each experiment. If stock solutions must be used, store them at ≤ -20°C in an inert atmosphere and protect them from light. Perform a quick purity check (e.g., by HPLC) of the stock solution before use if it has been stored for an extended period.
Appearance of new peaks in HPLC chromatograms. Formation of degradation products.Characterize the new peaks using LC-MS to identify potential degradation products. Review the experimental conditions (pH, temperature, light exposure, solvent) to identify the stress factor causing degradation. Modify the protocol to minimize exposure to this factor.
Solution changes color (e.g., turns yellow or brown). Degradation of the compound, possibly through oxidation or polymerization.Discard the solution. When preparing new solutions, consider de-gassing the solvent to remove dissolved oxygen. If the application allows, add an antioxidant.
Inconsistent results between experimental replicates. Inconsistent handling of the compound solution, leading to variable degradation.Standardize the solution preparation, storage, and handling procedures. Ensure all replicates are subjected to the same conditions for the same duration.

Data Presentation: Hypothetical Forced Degradation Study Results

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate its stability profile under various stress conditions.

Stress Condition Time Assay (%) of Initial Major Degradation Products Observed
Acidic Hydrolysis (0.1 M HCl, 60°C) 24 h92.5Thiophene-2-methanol derivative, Morpholine
Basic Hydrolysis (0.1 M NaOH, 60°C) 24 h88.2Debrominated parent compound, Thiophene S-oxide
Oxidative (3% H₂O₂, RT) 8 h75.6Thiophene S-oxide, Thiophene S,S-dioxide
Thermal (80°C, solid state) 48 h98.1Minor unknown impurities
Photolytic (ICH Q1B, in solution) 24 h85.3Several minor photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and products of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 8 hours.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial and heat at 80°C for 48 hours.

    • At appropriate time points, dissolve a sample of the solid in the solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in acetonitrile) to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC after the exposure period.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general-purpose HPLC method for assessing the purity of this compound and detecting its degradation products.

  • Instrumentation: HPLC with a UV detector or a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or scan with PDA to identify the optimal wavelength).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile or the mobile phase at a concentration of approximately 0.1 mg/mL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock 1 mg/mL Stock Solution acid Acidic (0.1 M HCl, 60°C) stock->acid base Basic (0.1 M NaOH, 60°C) stock->base oxidative Oxidative (3% H2O2, RT) stock->oxidative thermal Thermal (80°C, solid) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc HPLC-UV/PDA acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS hplc->lcms Characterize Degradants degradation_pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_other Other Pathways parent This compound so Thiophene S-oxide parent->so [O] h1 5-Bromo-2-thiophenemethanol parent->h1 h2 Morpholine parent->h2 debrom Debrominated Product parent->debrom -Br so2 Thiophene S,S-dioxide so->so2 dimer Dimerization Products so->dimer

References

Overcoming poor reactivity in thiophene functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges related to the poor reactivity of thiophene, enabling successful functionalization in your experiments.

Troubleshooting Guides

This section addresses specific issues encountered during thiophene functionalization reactions in a direct question-and-answer format.

Issue 1: Low yield in electrophilic aromatic substitution (e.g., Friedel-Crafts Acylation, Vilsmeier-Haack).

Q: My electrophilic substitution reaction on an unsubstituted thiophene is giving very low yields or failing completely. What are the common causes and how can I fix it?

A: Low yields in electrophilic substitutions on thiophene often stem from its lower reactivity compared to more electron-rich heterocycles like furan or pyrrole, or from reaction conditions that are either too harsh, leading to degradation, or too mild. Thiophene is more reactive than benzene, but less so than furan and pyrrole[1][2].

Recommended Actions & Protocols:

  • Verify Reagent Activity: Ensure your electrophile and catalyst (e.g., Lewis acid) are fresh and active. For instance, moisture can deactivate Lewis acids like AlCl₃.

  • Optimize Reaction Temperature: Thiophene can be sensitive to strong acids and high temperatures, which can lead to polymerization or ring-opening.[2] If you observe charring or intractable baseline material on your TLC, the conditions are likely too harsh. Conversely, if only starting material is present, the reaction may require more thermal energy.

    • Action: Start at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature. If no reaction occurs, incrementally increase the heat while carefully monitoring for product formation and decomposition.

  • Choose an Appropriate Catalyst/Activating Agent: For milder conditions, consider using a less aggressive Lewis acid (e.g., SnCl₄, ZnCl₂) or switching to a higher-yielding protocol like the Vilsmeier-Haack reaction for formylation, which uses the less harsh Vilsmeier reagent (POCl₃/DMF).[3]

dot

G start Low Yield in Electrophilic Substitution check_reagents Verify Reagent Purity & Activity (Lewis Acid, Electrophile) start->check_reagents check_temp Assess Reaction Temperature check_reagents->check_temp No deactivated Reagents Deactivated (e.g., by moisture) check_reagents->deactivated Yes check_catalyst Evaluate Catalyst System check_temp->check_catalyst Maybe temp_high Conditions Too Harsh? (Polymerization/Degradation) check_temp->temp_high Yes temp_low Conditions Too Mild? (No reaction) check_temp->temp_low No catalyst_harsh Catalyst Too Harsh? check_catalyst->catalyst_harsh use_fresh Action: Use fresh, anhydrous reagents deactivated->use_fresh success Reaction Optimized use_fresh->success lower_temp Action: Run at lower temp (e.g., 0 °C -> RT) temp_high->lower_temp increase_temp Action: Increase temp incrementally temp_low->increase_temp lower_temp->success increase_temp->success change_catalyst Action: Use milder Lewis Acid (SnCl₄, ZnCl₂) or alternative reagent (e.g., Vilsmeier) catalyst_harsh->change_catalyst change_catalyst->success

Caption: Troubleshooting workflow for low-yielding electrophilic substitution.

Issue 2: Poor regioselectivity in C-H functionalization, with mixtures of α (C2/C5) and β (C3/C4) products.

Q: My palladium-catalyzed C-H arylation is giving me a mixture of isomers. How can I control the regioselectivity to favor either the α or β position?

A: Achieving regioselectivity in thiophene C-H functionalization is a significant challenge, as the α-positions (C2/C5) are inherently more reactive.[4][5] However, selectivity can often be controlled by the choice of directing group, catalyst, and ligand.[6][7]

  • For α-selectivity: This is the electronically preferred position for functionalization. Reactions often favor the α-position by default. A metalation/deprotonation pathway typically leads to α-selectivity.[6][7]

  • For β-selectivity: Functionalizing the less reactive β-position is more challenging.[8] Success often relies on specific ligands that favor a different mechanistic pathway, such as a Heck-type arylation mechanism, or by using substrates where the α-positions are already blocked.[6][7]

Strategies for Controlling Regioselectivity:

Target PositionStrategyCatalyst/Ligand SystemMechanistic PreferenceReference
α-Arylation Ligand-controlled C-H ArylationPd(OAc)₂ with 2,2'-bipyridyl ligandMetalation/Deprotonation[6]
β-Arylation Ligand-controlled C-H ArylationPd(OAc)₂ with bulky, fluorinated phosphine ligand P[OCH(CF₃)₂]₃Heck-type Arylation[6]
β-Arylation Directing Group StrategyUse of a pH-sensitive directing group on the thiophene ringDirected C-H Activation[9][10]
β-Arylation Palladium MigrationPd-catalyzed 1,4-migration followed by direct arylationC-H activation at β-position[8]

Issue 3: Stalled or failed metalation reaction (e.g., lithiation).

Q: My attempt to lithiate thiophene with n-BuLi shows only starting material, even after extended reaction times. What could be wrong?

A: A stalled lithiation reaction is a common problem and can usually be traced to three main areas: reagent quality, reaction temperature, or contaminants.

Troubleshooting Steps:

  • Check BuLi Activity: n-Butyllithium is highly reactive and degrades upon exposure to air and moisture. Its concentration in commercial bottles can decrease over time.

    • Action: Titrate your n-BuLi solution before use to determine its exact molarity. Always use a fresh bottle if possible and handle under a strictly inert atmosphere (Argon or Nitrogen).

  • Ensure Anhydrous Conditions: Traces of water or other protic sources will quench the organolithium reagent instantly.

    • Action: Flame-dry all glassware under vacuum and cool under an inert atmosphere. Ensure all solvents are rigorously dried (e.g., distilled from sodium/benzophenone) and that the thiophene starting material is anhydrous.

  • Optimize Temperature: While lithiation is often performed at low temperatures (-78 °C) to prevent side reactions, some hindered substrates may require slightly higher temperatures to proceed at a reasonable rate.

    • Action: If the reaction is clean but stalled at -78 °C, try allowing it to warm slowly to -40 °C or -20 °C for a period while monitoring by TLC quench.

  • Consider Additives: For difficult lithiations, additives can break up organolithium aggregates and increase reactivity.

    • Action: Add a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to the reaction mixture. TMEDA chelates the lithium ion, increasing the basicity and reactivity of the butyl anion.

Issue 4: Low yields in Suzuki-Miyaura coupling due to thiophene byproduct.

Q: In my Suzuki-Miyaura coupling of a thiopheneboronic acid, I am getting a low yield of my desired product and a significant amount of unsubstituted thiophene. What is causing this?

A: This is a classic symptom of protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[11] Thiopheneboronic acids are particularly susceptible to this process, especially under the basic, aqueous conditions often used for Suzuki couplings.[11][12]

Strategies to Minimize Protodeboronation:

ParameterProblemRecommended ActionRationale
Base Strong aqueous bases (e.g., NaOH, K₂CO₃) accelerate protodeboronation.Use a milder, non-aqueous base like potassium fluoride (KF) or cesium fluoride (CsF).Fluoride ions are effective activators for the transmetalation step but are less prone to inducing protodeboronation.
Solvent Aqueous solvent systems provide a proton source.Use anhydrous organic solvents like THF, DME, or toluene. If water is necessary, use the minimum amount required.Reduces the availability of protons to quench the boronic acid.
Temperature High temperatures increase the rate of protodeboronation.[11]Run the reaction at the lowest effective temperature (e.g., 60-80 °C).Slows the rate of the undesired side reaction relative to the cross-coupling.
Boronic Acid Form Free boronic acids are more susceptible.Convert the thiopheneboronic acid to a more stable boronic ester, such as a pinacol or MIDA ester.Boronic esters are more stable to protodeboronation and release the active boronic acid slowly under the reaction conditions.[11]

Frequently Asked Questions (FAQs)

Q1: Why is thiophene's reactivity for electrophilic substitution intermediate between benzene and furan?

A: Thiophene's reactivity is a balance of factors. Like furan and pyrrole, the sulfur atom's lone pairs participate in the aromatic π-system, making the ring more electron-rich and thus more activated towards electrophilic attack than benzene. However, sulfur is in the third period and is less electronegative than oxygen (in furan). Its 3p orbitals have a larger size, leading to less effective orbital overlap with the carbon 2p orbitals of the ring. This reduces the electron-donating resonance effect compared to furan, making thiophene less reactive.[1][2]

Q2: Why does electrophilic substitution preferentially occur at the α-position (C2/C5)?

A: Attack at the C2 (or α) position is favored because the resulting carbocation intermediate is more stable. It can be stabilized by three resonance structures, allowing the positive charge to be delocalized over more atoms, including the sulfur atom. In contrast, attack at the C3 (or β) position yields a carbocation intermediate with only two possible resonance structures.[1][13] The greater stabilization of the C2-attack intermediate lowers the activation energy for this pathway, making it the major route of reaction.[14]

dot

G Stability of Intermediates in Thiophene Electrophilic Attack cluster_c2 Attack at C2 (α-position) - More Stable cluster_c3 Attack at C3 (β-position) - Less Stable c2_start Thiophene + E⁺ → c2_int1 [Intermediate 1] c2_start->c2_int1 c2_res1 ↔ [Resonance 1] c2_int1->c2_res1 c2_res2 ↔ [Resonance 2] c2_res1->c2_res2 c2_prod → Product + H⁺ c2_res2->c2_prod caption_c2 3 Resonance Structures c3_start Thiophene + E⁺ → c3_int1 [Intermediate 1] c3_start->c3_int1 c3_res1 ↔ [Resonance 1] c3_int1->c3_res1 c3_prod → Product + H⁺ c3_res1->c3_prod caption_c3 2 Resonance Structures

Caption: Electrophilic attack at C2 yields a more stable intermediate.

Q3: How do substituents on the thiophene ring affect its reactivity and the position of further substitution?

A: As with other aromatic rings, the nature of the existing substituent strongly influences subsequent reactions:

  • Electron-Donating Groups (EDGs) like -CH₃, -OCH₃, or -NH₂ activate the ring, making it more reactive towards electrophiles. They generally direct incoming electrophiles to the ortho and para positions. For a 2-substituted thiophene, this means the C5 and C3 positions.

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -C(O)R deactivate the ring, making it less reactive. They direct incoming electrophiles to the meta position. For a 2-substituted thiophene, this directs the new substituent to the C4 position.

dot

G start Select Functionalization Strategy target_alpha Target α-position (C2 or C5)? start->target_alpha Yes target_beta Target β-position (C3 or C4)? start->target_beta No alpha_free α-position is free? target_alpha->alpha_free block_alpha Are α-positions blocked? target_beta->block_alpha electrophilic Use Standard Electrophilic Substitution (e.g., NBS, Ac₂O/SnCl₄) alpha_free->electrophilic Yes lithiation Use Metalation (n-BuLi) followed by electrophile quench alpha_free->lithiation Yes beta_free β-position is free? block_alpha->electrophilic Yes (reaction will target β) directing_group Use Directing Group Strategy block_alpha->directing_group No ligand_control Use Ligand-Controlled C-H Activation (e.g., Pd/P[OCH(CF₃)₂]₃) block_alpha->ligand_control No

Caption: Decision tree for selecting a thiophene functionalization strategy.

Key Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Thiophene (α-Selective)

This protocol is a reliable method for introducing a formyl group at the 2-position of thiophene under relatively mild conditions.

  • Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equiv.) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes until the Vilsmeier reagent (a solid salt) forms.

  • Reaction: Dissolve thiophene (1 equiv.) in a minimal amount of an inert solvent like 1,2-dichloroethane. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Heating: After the addition is complete, slowly warm the reaction to room temperature and then heat to 70-80 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to yield 2-thiophenecarboxaldehyde.

Protocol 2: Palladium-Catalyzed β-Selective C-H Arylation

This protocol is based on ligand-controlled strategies to favor functionalization at the less reactive C3 position.[6]

  • Setup: In a glovebox, add 2-substituted thiophene (e.g., 2-methylthiophene, 1 equiv.), the aryl bromide (1.2 equiv.), Pd(OAc)₂ (5 mol%), the bulky phosphine ligand P[OCH(CF₃)₂]₃ (15 mol%), and Cs₂CO₃ (2 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 100-120 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS, checking for the formation of the desired β-arylated product and any α-arylated isomer.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the 3-aryl-2-methylthiophene product.

Protocol 3: Suzuki-Miyaura Coupling with a Thiopheneboronic Acid (Minimizing Protodeboronation)

This protocol employs fluoride-based activation and anhydrous conditions to suppress the protodeboronation side reaction.[11]

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 3-halothiophene (1 equiv.), the thiopheneboronic acid (1.5 equiv.), and cesium fluoride (CsF, 3 equiv.).

  • Catalyst Loading: In a separate vial, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 4.4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask via syringe.

  • Solvent & Degassing: Add anhydrous, degassed 1,4-dioxane or THF. Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours under argon.

  • Workup: After completion, cool the reaction to room temperature. Dilute with diethyl ether and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Chromatographic Separation of Thiophene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

From the desk of a Senior Application Scientist

Welcome to the technical support center dedicated to resolving the complex challenges associated with the chromatographic separation of thiophene isomers. Due to their structural similarities and closely related physicochemical properties, resolving these compounds can be a significant analytical hurdle. This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter in the lab. Here, we will delve into the causality behind experimental choices, offering field-proven insights to empower your method development and troubleshooting efforts.

Section 1: General Troubleshooting Principles
FAQ: My thiophene isomer peaks are co-eluting. What are the fundamental steps to address this?

Co-elution is the most common and frustrating issue in isomer separation.[1][2] When two or more thiophene isomers elute at the same time, it compromises both identification and quantification. Before making drastic changes to your system, it's crucial to approach the problem systematically. The resolution of any two peaks is governed by three key factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k') .[3][4]

Your initial strategy should be to identify which of these factors offers the most leverage for your specific co-elution problem.

Expert Insight: Selectivity (α) is the most powerful tool for resolving closely related isomers.[3][5] While increasing column efficiency (N) by using a longer column will increase resolution, it also leads to longer run times and may not be sufficient for isomers with very similar structures.[4] Modifying selectivity by changing the stationary or mobile phase chemistry often yields more dramatic results.

Below is a logical workflow to guide your troubleshooting process.

CoElution_Troubleshooting cluster_0 Initial Assessment cluster_1 Parameter Optimization start Peak Co-elution Identified check_k Is Retention Factor (k') between 2 and 10? start->check_k adjust_k Adjust Mobile Phase Strength (Weaken for HPLC, Adjust Temp for GC) to increase k' check_k->adjust_k No (k' < 2) check_alpha Is resolution still poor? check_k->check_alpha Yes adjust_k->check_alpha adjust_alpha Modify Selectivity (α) check_alpha->adjust_alpha Yes end_node Resolution Achieved check_alpha->end_node No adjust_alpha_details 1. Change Mobile Phase (e.g., ACN vs. MeOH in HPLC) 2. Change Stationary Phase (e.g., C18 to Biphenyl) adjust_alpha->adjust_alpha_details check_N Is separation adequate? adjust_alpha->check_N adjust_N Increase Efficiency (N) check_N->adjust_N No check_N->end_node Yes adjust_N_details 1. Use longer column 2. Use smaller particle size (HPLC) 3. Decrease column ID (GC) adjust_N->adjust_N_details adjust_N->end_node

Caption: A systematic workflow for troubleshooting peak co-elution.

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting
FAQ 1: I'm seeing poor resolution between my substituted thiophene isomers using a standard C18 column. What should I do?

This is a classic challenge. While C18 columns are excellent general-purpose reversed-phase columns, they rely primarily on hydrophobic interactions.[6] Thiophene isomers often have very similar hydrophobicity, leading to poor separation on a C18 phase.

Step 1: Optimize Mobile Phase Composition Before changing the column, explore the full potential of your existing C18 phase. The choice of organic modifier can significantly impact selectivity.

  • Switch Organic Solvents: If you are using methanol, try switching to acetonitrile, or vice-versa. Acetonitrile often provides better peak shape for aromatic compounds.[7] The different solvent properties can alter interactions with both the stationary phase and the analytes, potentially improving resolution.

  • Adjust pH: For ionizable thiophene derivatives, adjusting the mobile phase pH by +/- 2 units away from the analyte's pKa can dramatically change retention and selectivity. Ensure your mobile phase is adequately buffered.

Step 2: Consider an Alternative Stationary Phase If mobile phase optimization is insufficient, a change in stationary phase chemistry is the next logical step. The goal is to introduce different interaction mechanisms beyond simple hydrophobicity.

Stationary PhasePrimary Interaction MechanismIdeal for Thiophene Isomers That Are...
C18 (Octadecylsilane) Hydrophobic InteractionsNon-polar with differences in alkyl substitution.[6][8]
Biphenyl π-π InteractionsAromatic, with differences in electron density or substituent position. Highly effective for resolving isomers that co-elute on C18.[6]
PFP (Pentafluorophenyl) Dipole-dipole, π-π, and Hydrophobic InteractionsPositional isomers, halogenated, or contain polar functional groups.
Chiral Stationary Phase (CSP) Enantioselective InteractionsEnantiomers (non-superimposable mirror images).[9][10]

Expert Recommendation: For many thiophene isomer separations, a Biphenyl phase is an excellent next choice after a C18. Its ability to engage in π-π stacking interactions with the thiophene ring provides a secondary separation mechanism that is often orthogonal to the hydrophobicity-based separation on a C18.[6]

FAQ 2: Are there specialized stationary phases for chiral thiophene isomer separations?

Yes. The separation of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP).[9][10] These phases are specifically designed to distinguish between the three-dimensional structures of enantiomers.

Common CSP Types for Thiophene Derivatives:

  • Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives are widely used and highly versatile for separating a broad range of chiral compounds, including those with aromatic moieties like thiophene.

  • Protein-based CSPs: These utilize proteins like albumin as the stationary phase and can be effective for separating chiral drug molecules.[9]

Protocol: Screening for Chiral Separation

  • Column Selection: Start with a polysaccharide-based CSP, such as one based on cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: Begin with a simple mobile phase, such as a mixture of hexane/isopropanol or hexane/ethanol for normal-phase chromatography, or an acetonitrile/water mixture for reversed-phase.

  • Flow Rate: Use a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).

  • Detection: Use a UV detector set to a wavelength where the thiophene isomer absorbs strongly (e.g., ~230-350 nm depending on the chromophore).[7][11]

  • Optimization: If partial separation is observed, optimize the mobile phase composition by varying the ratio of the alcohol modifier. Small changes can have a large impact on enantioselectivity.

Section 3: Gas Chromatography (GC) Troubleshooting
FAQ 1: Thiophene and benzene are co-eluting in my GC analysis. How can I resolve them?

This is a notoriously difficult separation because thiophene and benzene have very similar boiling points (84°C and 80.1°C, respectively) and polarities.[12][13] Standard non-polar GC columns (e.g., those with a 5% phenyl-methylpolysiloxane phase) will often fail to resolve them.

Causality: The challenge lies in finding a stationary phase that interacts differently with the sulfur heteroatom in thiophene compared to the all-carbon ring of benzene.

Solutions:

  • High-Polarity Columns: The most effective solution is to use a column with a highly polar stationary phase, such as one based on polyethylene glycol (PEG), often referred to as a "WAX" column.[14] These phases can separate compounds based on polarity, allowing the slightly more polar thiophene to be resolved from benzene.

  • Thick-Film Columns: Increasing the film thickness of the stationary phase enhances the retention of analytes.[15] This increased interaction can sometimes be sufficient to achieve separation, especially when combined with optimized temperature programming.[15][16]

  • Two-Dimensional GC (2D-GC): For trace-level analysis of thiophene in a benzene matrix, 2D-GC is a powerful technique.[12] This involves using two columns of different selectivity to achieve a separation that is impossible on a single column.[12] (See Advanced Techniques section).

ParameterStandard Method (Poor Resolution)Optimized Method (Good Resolution)
Column Phase Non-polar (e.g., 5% Phenyl)Polar (e.g., WAX)[14]
Film Thickness 0.25 µm≥ 1.0 µm[14][15]
Detector FID (may be difficult due to co-elution)Sulfur Chemiluminescence Detector (SCD) or FPD for selective detection of thiophene[13][14]
FAQ 2: What GC column parameters should I adjust to improve the separation of volatile thiophene isomers?

For separating isomers with close boiling points, optimizing the physical dimensions of the GC column is critical. The goal is to maximize column efficiency (N).[3][4]

GC_Optimization efficiency INCREASES EFFICIENCY (N) center->efficiency length Increase Column Length length->center Longer path -> More interactions id Decrease Internal Diameter (ID) id->center Less band broadening film Decrease Film Thickness (df) film->center Faster mass transfer

Caption: Relationship between GC column dimensions and efficiency.

  • Column Internal Diameter (ID): Decreasing the column ID (e.g., from 0.32 mm to 0.25 mm or 0.18 mm) significantly increases efficiency, leading to sharper peaks and better resolution.[4] However, this also reduces sample capacity.[4]

  • Film Thickness (df): For volatile isomers, a thicker film increases retention and interaction with the stationary phase, which can improve resolution.[16] However, for higher boiling point compounds, a thinner film can reduce analysis time and peak broadening.[3]

  • Column Length: Doubling the column length increases resolution by a factor of ~1.4 (the square root of 2). This is a reliable way to improve separation but comes at the cost of longer analysis times and higher cost.[4]

Section 4: Advanced Techniques
FAQ: When should I consider using two-dimensional gas chromatography (2D-GC) for complex thiophene isomer mixtures?

You should consider 2D-GC when you have a sample where the isomers of interest are co-eluting with each other or with a much more abundant matrix component, and all single-column optimization strategies have failed.[12] A prime example is the analysis of trace thiophene in high-purity benzene.[12]

Principle of Operation (Heart-Cutting): 2D-GC uses two columns with different stationary phase selectivities connected via a switching device (e.g., a Deans switch).

  • First Dimension Separation: The sample is first separated on a primary column (e.g., a polar INNOWax column).

  • Heart-Cutting: Just as the unresolved peak containing the thiophene and benzene begins to elute from the first column, the switching device diverts this small, specific portion of the effluent to a second column.

  • Second Dimension Separation: This "heart-cut" is then separated on the second column, which has a different selectivity (e.g., a PLOT Q column).[12] This second separation resolves the components that were co-eluting on the first column.

Caption: Workflow for 2D-GC with heart-cutting.

This technique provides an immense increase in resolving power, allowing for the separation of even the most challenging co-eluting isomers.[12]

References

Technical Support Center: Method Refinement for Consistent Synthesis of Bioactive Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of bioactive morpholines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate a more consistent and efficient synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the morpholine ring?

A1: The primary methods for constructing the morpholine ring typically involve the cyclization of intermediates derived from vicinal amino alcohols or their N- and O-substituted derivatives.[1] Other notable methods include the dehydration of diethanolamine and palladium-catalyzed carboamination.[1] More recent strategies also utilize N-propargylamines as versatile starting materials.[2]

Q2: My morpholine-containing compound is difficult to purify using silica gel chromatography. Why is this happening and what can I do?

A2: The basic nature of the nitrogen atom in the morpholine ring can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This interaction can cause peak tailing, streaking, and sometimes irreversible binding of the compound to the column, resulting in poor separation and low recovery.[3] To improve chromatography, consider adding a basic modifier, such as 0.1-2% triethylamine (Et3N) or ammonia in methanol, to your eluent system. This will help neutralize the acidic sites on the silica gel.[3]

Q3: How can I improve the extraction of a highly water-soluble morpholine derivative from an aqueous reaction mixture?

A3: The high water solubility of some morpholine compounds can make extraction with non-polar organic solvents inefficient.[3] To enhance extraction efficiency, you can employ the "salting out" technique by adding a significant amount of a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3) to the aqueous layer.[3] This increases the ionic strength of the aqueous phase, reducing the solubility of your organic compound and driving it into the organic layer. Additionally, adjusting the pH of the aqueous layer to be more basic will ensure your compound is in its less water-soluble free base form.[3]

Q4: What are the key considerations for ensuring the purity of morpholine used in pharmaceutical synthesis?

A4: For pharmaceutical applications, the purity of the morpholine intermediate is critical. Impurities in starting materials can lead to unintended side reactions, lower yields, and contaminants in the final drug product.[4] It is essential to source high-purity morpholine (often exceeding 99.5%) from reputable suppliers who can provide a comprehensive Certificate of Analysis (CoA) detailing the absence of critical impurities.[4]

Troubleshooting Guides

Issue 1: Low Yield in Morpholine Ring Formation

Low yields are a common issue in morpholine synthesis and can be attributed to several factors, including incomplete reactions, side reactions, and suboptimal conditions.[1]

  • Problem: The dehydration of diethanolamine is resulting in a low yield of morpholine.[1]

  • Potential Causes & Solutions:

    • Insufficient Acid Catalyst: The acid catalyst is crucial for dehydration and cyclization. An inadequate amount will lead to a slow and incomplete reaction. Ensure the correct concentration of a strong acid like sulfuric acid is used.[1]

    • Suboptimal Reaction Temperature: The temperature needs to be carefully controlled, typically between 150-210°C. Lower temperatures will result in an incomplete reaction, while excessively high temperatures can lead to decomposition.[1]

Troubleshooting Logic for Low Yield in Diethanolamine Dehydration

G start Low Yield in Diethanolamine Dehydration temp Is the reaction temperature optimal (150-210°C)? start->temp catalyst Is the acid catalyst concentration sufficient? temp->catalyst Yes adjust_temp Adjust heating to maintain the optimal temperature range. temp->adjust_temp No increase_catalyst Increase the concentration of the acid catalyst. catalyst->increase_catalyst No end Yield should improve. catalyst->end Yes adjust_temp->catalyst increase_catalyst->end

Caption: Troubleshooting workflow for low yields in diethanolamine dehydration.

  • Problem: A palladium-catalyzed carboamination reaction for morpholine synthesis is giving poor yields.[1]

  • Potential Causes & Solutions:

    • Catalyst Deactivation: Palladium catalysts are sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1]

    • Substrate Purity: Impurities in the starting materials, such as the ethanolamine derivative or the aryl/alkenyl halide, can poison the catalyst. Ensure all starting materials are of high purity.[1]

    • Ligand Choice: The choice of ligand is crucial for the success of the reaction. It may be necessary to screen different ligands to find the optimal one for your specific substrates.

    • Reaction Temperature: The reaction temperature may need to be optimized. Too low a temperature may lead to a sluggish reaction, while too high a temperature can cause catalyst decomposition.

Workflow for Optimizing Pd-Catalyzed Morpholine Synthesis

G start Start: Poor Yield in Pd-Catalyzed Carboamination check_purity 1. Verify Purity of Starting Materials start->check_purity inert_atmosphere 2. Ensure Inert Reaction Conditions check_purity->inert_atmosphere optimize_ligand 3. Screen Different Ligands inert_atmosphere->optimize_ligand optimize_temp 4. Optimize Reaction Temperature optimize_ligand->optimize_temp analyze Analyze Yield optimize_temp->analyze analyze->check_purity Yield Still Low success Successful Synthesis analyze->success Yield Improved

Caption: Workflow for optimizing Pd-catalyzed morpholine synthesis.[1]

Issue 2: Undesired Side Reactions

Side reactions can significantly reduce the yield of the desired bioactive morpholine and complicate purification.

  • Problem: The reaction of a 1,2-amino alcohol with an alkylating agent is leading to a significant amount of the dialkylated product.

  • Explanation: The initially formed secondary amine can compete with the starting primary amine for the alkylating agent, leading to undesired dialkylation.[1]

  • Strategies to Promote Monoalkylation:

    • Use of Bulky Alkylating Agents: Steric hindrance can disfavor the second alkylation step.[1]

    • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise at a low temperature can help maintain a low concentration of the alkylating agent, favoring reaction with the more abundant primary amine.[1]

    • Use of Excess Amine: While this can be effective, it requires the separation of the product from a large amount of starting material.[1]

    • Use of Ethylene Sulfate: This reagent shows high selectivity for monoalkylation and is redox-neutral.[1][5][6]

Quantitative Data Summary

Synthesis MethodKey Parameters OptimizedReported YieldsReference
Dehydration of DiethanolamineTemperature: 200-210°C, Time: 15 hoursNot specified[1]
Synthesis of Morpholine-2,5-diones from Amino AcidsBase: NaHCO3, Solvent: DMF, Temperature: 60°C, Time: 24 hours45% - 69%[7]
Acylation and Cyclization of 1,2-Amino AlcoholReagents: Chloroacetyl chloride, NaOH, KOH, Solvents: DCM, H2O, IPA, Room Temperature90%[8]
Reduction of MorpholinoneReagent: BH3·THF, Reflux, 3 hours93%[8]
Mitsunobu ReactionReagents: DEAD, Ph3P, Solvent: Toluene92%[8]

Experimental Protocols

Protocol 1: Synthesis of Morpholine via Dehydration of Diethanolamine[1]
  • Acidification: To 62.5 g of diethanolamine in a round-bottom flask equipped with a thermocouple and an air condenser, add concentrated hydrochloric acid dropwise until a pH of 1 is reached (approximately 50-60 mL). This step is highly exothermic and should be performed with caution.

  • Dehydration and Cyclization: Heat the resulting diethanolamine hydrochloride solution to drive off water. Once the internal temperature reaches 200-210°C, maintain this temperature for 15 hours. The mixture will darken over time.

  • Work-up: Allow the mixture to cool to 160°C and pour it into a dish to prevent solidification within the flask.

  • Freebasing: Mix the resulting morpholine hydrochloride paste with 50 g of calcium oxide.

  • Distillation: Transfer the paste to a round-bottom flask and perform a distillation to obtain crude, wet morpholine.

  • Drying: Decant the morpholine and reflux it over a small amount of sodium metal (~1 g) for one hour.

  • Final Distillation: Perform a fractional distillation, collecting the pure morpholine product at 126-129°C.

Protocol 2: Synthesis of Leucine-Derived Morpholine-2,5-dione[7]
  • Synthesis of N-(2-chloroacetyl)-L-leucine (LeuCl):

    • In a 200 mL round-bottom flask, dissolve 9 g of L-leucine (68 mmol) in 80 mL of a 2N sodium hydroxide solution.

    • Cool the reaction mixture to 0°C with an ice bath.

    • Under vigorous agitation, add a solution of 8 g of chloroacetyl chloride (70 mmol) in 80 mL of a 50:50 (vol) solution of diethyl ether and dioxane over a period of 20 minutes.

    • Continue stirring for an additional 5 hours at room temperature.

    • Separate the aqueous phase and wash it with diethyl ether.

    • Acidify the aqueous phase to pH 2 with concentrated HCl at 0°C.

    • Extract the product three times with ethyl acetate.

    • Dry the combined organic layers over MgSO4, filter, and evaporate the solvent to yield the crude product.

    • Recrystallize the crude product from a mixture of ethyl acetate and hexane.

  • Cyclization to Morpholine-2,5-dione:

    • Dissolve 5 g of LeuCl (25 mmol) in 80 mL of DMF.

    • Add this solution dropwise over 8 hours to a vigorously stirred solution of 6.5 g of NaHCO3 (77 mmol) in 720 mL of DMF at 60°C.

    • Continue stirring the reaction mixture for another 24 hours at 60°C.

    • Cool the solution to 0°C and remove the solid by filtration.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Recrystallize the crude product from ethyl acetate.

Signaling Pathway Diagrams

Many bioactive morpholines exert their effects by interacting with specific signaling pathways. Understanding these pathways is crucial for drug development.

PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is a common target for anticancer drugs, some of which contain a morpholine scaffold.[9]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Simplified PI3K/mTOR signaling pathway.[3][4]

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor, a G protein-coupled receptor, is involved in various neurological processes. Some morpholine-containing compounds act as antagonists for this receptor.[10]

G Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Gi Gi Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream

Caption: Dopamine D4 receptor signaling pathway.[11][12]

GABA Receptor Signaling

GABA is the primary inhibitory neurotransmitter in the central nervous system. Morpholine derivatives can modulate GABA receptor activity.[9]

G GABA GABA GABA_A_R GABA-A Receptor (Ion Channel) GABA->GABA_A_R Cl_influx Cl- Influx GABA_A_R->Cl_influx Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization

References

How to avoid debromination in thiophene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, Researchers, Scientists, and Drug Development Professionals.

This technical support center provides expert guidance on a common challenge in thiophene chemistry: preventing unwanted debromination. This side reaction can significantly lower yields and complicate purification. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate these challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the bromine on a thiophene ring susceptible to cleavage?

A1: The carbon-bromine (C-Br) bond on a thiophene ring can be labile under various reaction conditions. The primary reasons include:

  • Formation of Reactive Intermediates: Organometallic intermediates, such as thienyllithium or thienylmagnesium halides, are highly basic.[1] If any proton sources (like trace water) are present, the intermediate can be protonated, leading to a debrominated thiophene.[1]

  • Reductive Dehalogenation: In palladium-catalyzed reactions, the formation of palladium-hydride (Pd-H) species can lead to hydrodehalogenation, where a bromine atom is replaced by hydrogen.[2]

  • Photodegradation: Some bromothiophenes can be sensitive to light and undergo debromination upon prolonged exposure.

Q2: In which common reactions is debromination of bromothiophenes a significant issue?

A2: Debromination is a prevalent side reaction in several key transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: This includes Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig reactions.[2][3]

  • Lithium-Halogen Exchange: The formation of thienyllithium reagents using organolithium reagents like n-BuLi or t-BuLi is a common step where debromination can occur.[1]

  • Grignard Reagent Formation: The reaction of bromothiophenes with magnesium metal to form Grignard reagents can also be plagued by debromination if not performed under strictly anhydrous conditions.[1]

Q3: Does the position of the bromine atom on the thiophene ring affect its stability?

A3: Yes, the position of the bromine atom significantly influences the reactivity and stability of the C-Br bond. Generally, a bromine at the 2-position is more reactive in palladium-catalyzed cross-coupling reactions than a bromine at the 3-position.[4] This is attributed to the electronic properties of the thiophene ring. However, the C-Br bond at the 3-position can be more susceptible to cleavage during the formation of organometallic intermediates.

Q4: Can protecting groups be used to prevent debromination?

A4: Yes, protecting groups can be a valuable strategy. A common approach is to use bulky silyl protecting groups, such as triisopropylsilyl (TIPS), to flank the bromine atom. This steric hindrance can prevent unwanted side reactions. The silyl group can be introduced via silylation of a deprotonated thiophene and later removed under specific conditions, often using a fluoride source like tetrabutylammonium fluoride (TBAF).

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues in a question-and-answer format.

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Myaura)

Symptom: You observe the formation of a significant amount of debrominated thiophene (e.g., 3-bromothiophene or thiophene from 3,4-dibromothiophene) and low yields of your desired coupled product.[2][3]

Troubleshooting Workflow:

G cluster_0 start Debromination Observed optimize_base Optimize Base start->optimize_base Aggressive base? screen_ligands Screen Ligands optimize_base->screen_ligands Still issues? end Improved Yield of Desired Product optimize_base->end Improved Yield lower_temp Lower Temperature screen_ligands->lower_temp Still issues? screen_ligands->end Improved Yield check_reagents Check Solvents & Reagents lower_temp->check_reagents Still issues? lower_temp->end Improved Yield check_reagents->end Improved Yield resolved Resolved check_reagents->resolved Still issues?

Caption: A systematic workflow for troubleshooting debromination in Pd-catalyzed cross-coupling reactions.

Detailed Solutions:

Potential Cause Recommended Solution & Rationale
Aggressive Base Switch to a milder base. Strong bases like NaOH or KOH can promote the formation of Pd-H species. Weaker bases such as K2CO3, K3PO4, or Cs2CO3 are often better choices.[5][6]
Inappropriate Ligand Screen different phosphine ligands. Electron-rich and bulky ligands, such as Buchwald's biaryl phosphine ligands (e.g., tBuXPhos), can promote the desired reductive elimination over hydrodehalogenation.[7]
High Reaction Temperature Lower the reaction temperature. High temperatures can accelerate the rate of debromination.[2] Attempt the reaction at a lower temperature (e.g., 50-80 °C) and monitor for improvement.
Protic Impurities Use anhydrous and degassed solvents and high-purity reagents. Water, alcohols, or other protic impurities can serve as a hydride source for the formation of Pd-H species.[2]

Optimized Protocol: Suzuki-Miyaura Coupling of 3,4-Dibromothiophene (Mono-arylation)

  • Materials:

    • 3,4-Dibromothiophene (1.0 eq)

    • Arylboronic acid (1.1 eq)

    • Pd(PPh3)4 (3 mol%)

    • K2CO3 (2.0 eq)

    • Degassed 1,4-dioxane/water (4:1 v/v)

  • Procedure:

    • To an oven-dried Schlenk flask, add the 3,4-dibromothiophene, arylboronic acid, Pd(PPh3)4, and K2CO3.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Issue 2: Debromination during Grignard Reagent Formation

Symptom: Your Grignard reaction with a bromothiophene fails to initiate or results in a low yield of the desired product, with significant formation of the corresponding debrominated thiophene.

Troubleshooting Workflow:

G cluster_0 start Low Yield/No Initiation of Grignard Reaction check_mg Check Mg Surface start->check_mg Inactive Mg? check_anhydrous Ensure Anhydrous Conditions check_mg->check_anhydrous Still issues? end Successful Grignard Formation check_mg->end Initiation control_temp Control Temperature check_anhydrous->control_temp Still issues? check_anhydrous->end Improved Yield consider_lithiation Consider Lithiation control_temp->consider_lithiation Still issues? control_temp->end Improved Yield resolved Resolved consider_lithiation->resolved Alternative strategy G cluster_0 start Debromination in Lithiation check_temp Check Temperature start->check_temp check_reagents Check Reagents & Equivalents check_temp->check_reagents Still issues? end Successful Lithiation check_temp->end Improved Selectivity check_anhydrous Ensure Anhydrous Conditions check_reagents->check_anhydrous Still issues? check_reagents->end Improved Selectivity check_anhydrous->end Improved Selectivity

References

Validation & Comparative

A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-[(5-Bromothiophen-2-yl)methyl]morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purity analysis of 4-[(5-Bromothiophen-2-yl)methyl]morpholine, a heterocyclic compound of interest in pharmaceutical development. Ensuring the purity of such active pharmaceutical ingredients (APIs) and intermediates is critical for safety, efficacy, and regulatory compliance.[1] This document outlines a validated High-Performance Liquid Chromatography (HPLC) method, compares it with alternative analytical techniques, and presents supporting experimental protocols and data.

Comparison of Analytical Techniques for Purity Assessment

While HPLC is a powerful and widely used technique for the separation and quantification of thiophene and morpholine derivatives, other methods can provide complementary information.[1][2] The choice of technique depends on the specific requirements of the analysis, such as the need for structural confirmation or absolute quantification.

Technique Principle Advantages for this Compound Limitations
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary and a mobile phase.High resolution for separating closely related impurities.[1] Excellent sensitivity and quantitative accuracy.[3] Robust and reproducible for routine quality control.[4]Requires a reference standard for peak identification and quantification.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds followed by mass-based detection.Provides structural information for impurity identification. High sensitivity.The target compound has a high boiling point and may require derivatization to increase volatility, adding complexity.[2]
qNMR (Quantitative Nuclear Magnetic Resonance) Signal intensity is directly proportional to the number of nuclei.Provides absolute purity determination without a specific reference standard for the analyte.[5] Gives structural confirmation of the main component and impurities.Lower sensitivity compared to HPLC. Requires a certified internal standard and can be more complex to set up for routine analysis.[5]

For routine quality control and purity assessment of this compound, HPLC is the recommended method due to its superior balance of resolution, sensitivity, and quantitative accuracy for non-volatile organic molecules.[5]

Detailed Experimental Protocol: Reversed-Phase HPLC

This section details a validated RP-HPLC method for the purity analysis of this compound. The protocol is designed to be robust and reliable for quantifying the main compound and potential process-related impurities.[6]

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[1][7]

  • Reagents: Acetonitrile (HPLC grade), High-purity water (Milli-Q or equivalent), and Formic acid or Trifluoroacetic Acid (TFA) (for mobile phase modification).[8]

2. Chromatographic Conditions

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[8]
Gradient 10% to 90% B over 25 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min[6]
Column Temperature 30 °C[7]
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Sample Preparation Proper sample preparation is critical for accurate and reproducible results.[1]

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in a 10 mL volumetric flask using the mobile phase as a diluent to achieve a concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC column.[1]

4. Analysis and Calculation The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: Hypothetical Purity Analysis

The following table presents hypothetical data from the HPLC analysis of a crude and a purified batch of this compound, demonstrating the effectiveness of a purification process. Potential impurities are identified based on common synthesis routes.[5][9]

Compound Identity Retention Time (min) Crude Sample (Area %) Purified Sample (Area %)
5-Bromo-2-(bromomethyl)thiophene (Starting Material)15.83.54< 0.05 (Not Detected)
Morpholine (Starting Material)2.51.21< 0.05 (Not Detected)
This compound 12.3 94.15 99.89
Unknown Impurity 110.10.650.08
Unknown Impurity 218.20.450.03
Total Purity 94.15% 99.89%

Visualizations: Workflows and Logical Relationships

Visual diagrams help clarify complex processes and relationships within the purity analysis workflow.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC purity analysis.

G cluster_analysis Analytical Characterization Synthesis Chemical Synthesis (Crude Product) Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC (Purity, Impurity Profile) Synthesis->HPLC In-Process Control Final Purified Product This compound Purification->Final Final->HPLC Final QC GCMS GC-MS (Volatile Impurities) Final->GCMS Orthogonal Check NMR NMR / qNMR (Structure, Absolute Purity) Final->NMR Structural ID

Caption: Logical relationships in product analysis.

References

A Comparative Guide to the Spectral Data of 4-[(5-Bromothiophen-2-yl)methyl]morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectral data for 4-[(5-Bromothiophen-2-yl)methyl]morpholine against established literature values for analogous compounds. Due to the absence of a comprehensive, publicly available spectral dataset for this specific molecule in a single peer-reviewed publication, this document compiles predicted values based on the analysis of its structural components: the 5-bromothiophen-2-yl-methyl group and the morpholine ring. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data are also provided to enable researchers to generate and compare their own findings.

Data Presentation

The following tables summarize the fundamental properties and the expected spectral characteristics of this compound. These expected values are derived from spectral data of closely related compounds found in the literature.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 364793-76-0
Molecular Formula C₉H₁₂BrNOS
Molecular Weight 262.17 g/mol

Table 2: Expected ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

AssignmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
Thiophene H-3~6.83d
Thiophene H-4~6.71d
-CH₂- (Thiophene-CH₂-N)~3.70sThe chemical shift for benzylic bromides is typically in the δ 3.4–4.7 ppm range[1].
Morpholine -CH₂-N-~2.50tProtons on carbons adjacent to the nitrogen in the morpholine ring.
Morpholine -CH₂-O-~3.70tProtons on carbons adjacent to the oxygen in the morpholine ring. The morpholine ring typically adopts a chair conformation, leading to distinct signals for protons adjacent to oxygen and nitrogen[2].

Table 3: Expected ¹³C NMR Spectral Data

Solvent: CDCl₃

AssignmentExpected Chemical Shift (δ, ppm)Notes
Thiophene C-Br~111
Thiophene C-H~125
Thiophene C-H~130
Thiophene C-CH₂~145
-CH₂- (Thiophene-CH₂-N)~58
Morpholine -CH₂-N-~54The carbons adjacent to the nitrogen in a morpholine ring typically resonate around δ 45-50 ppm, but N-substitution can cause a downfield shift[2].
Morpholine -CH₂-O-~67The carbons adjacent to the oxygen in a morpholine ring are deshielded and resonate around δ 67 ppm[2].

Table 4: Expected FT-IR Spectral Data

Wavenumber (cm⁻¹)AssignmentIntensity
3100 - 2850C-H stretching (thiophene and morpholine CH₂)Medium-Strong
1450 - 1550C=C stretching (thiophene ring)Medium
1250 - 1000C-O-C stretching (morpholine ether)Strong
~1115C-N stretching (morpholine amine)Strong
800 - 600C-Br stretchingMedium-Strong
~800C-S stretching (thiophene ring)Medium

Table 5: Expected Mass Spectrometry Data

m/zAssignmentNotes
261/263[M]⁺Molecular ion peak, showing isotopic pattern for one bromine atom.
172/174[M - morpholine]⁺Fragmentation with loss of the morpholine group.
100[M - bromothiophen-methyl]⁺Fragmentation with loss of the bromothiophen-methyl group.
86[Morpholine-CH₂]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial[2].

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)[2].

    • Ensure the sample is fully dissolved, using gentle vortexing or swirling[2].

    • Transfer the clear solution into a clean 5 mm NMR tube using a Pasteur pipette[2].

    • For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added[2].

  • Data Acquisition :

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, acquire at least 1024 scans with a relaxation delay of 2-5 seconds.

    • Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin, transparent disk.

  • Data Acquisition :

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Collect at least 16 scans to ensure a good signal-to-noise ratio.

    • Perform a background scan of the empty ATR crystal or a pure KBr pellet before scanning the sample.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Dissolve a small amount of the sample (~1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to the low µg/mL to ng/mL range for analysis.

  • Data Acquisition :

    • Utilize an electrospray ionization (ESI) source for introducing the sample into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to observe characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition[3][4].

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for spectral data acquisition and analysis, and the logical process for comparing experimental data with literature or expected values.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound of Interest NMR NMR Spectrometer Sample->NMR Analyze IR FT-IR Spectrometer Sample->IR Analyze MS Mass Spectrometer Sample->MS Analyze NMR_Data Process NMR Data (¹H, ¹³C) NMR->NMR_Data IR_Data Process IR Data IR->IR_Data MS_Data Process MS Data MS->MS_Data Structure Structure Elucidation NMR_Data->Structure Correlate IR_Data->Structure Correlate MS_Data->Structure Correlate

General workflow for spectral data acquisition and analysis.

Comparison_Logic Exp_Data Experimental Spectral Data (NMR, IR, MS) Comparison Compare Spectra: - Chemical Shifts - Coupling Constants - Vibrational Frequencies - m/z Values & Fragmentation Exp_Data->Comparison Lit_Data Literature / Expected Data Lit_Data->Comparison Conclusion Conclusion Comparison->Conclusion Match Data Match Conclusion->Match if consistent Mismatch Data Mismatch Conclusion->Mismatch if inconsistent Further_Analysis Further Analysis Required (e.g., 2D NMR, Purity Check) Mismatch->Further_Analysis

Logical workflow for comparing experimental and expected spectral data.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of Thiophene-Morpholine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hybridization of the thiophene ring with a morpholine moiety has yielded a versatile scaffold of significant interest in medicinal chemistry. These analogs have demonstrated a broad spectrum of pharmacological activities, including antimycobacterial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) for these key therapeutic areas, supported by quantitative data and detailed experimental protocols.

Antimycobacterial Activity

Thiophene-morpholine derivatives have emerged as potent agents against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis.[4] SAR studies have focused on optimizing the core structure to enhance potency and reduce cytotoxicity.

A notable series of 2-(thiophen-2-yl)dihydroquinolines coupled with morpholine and its bioisostere, thiomorpholine, have been evaluated for their in vitro activity against M. tuberculosis H37Rv. The data highlights the critical role of the heterocyclic amine attached to the quinoline core.

Compound IDCore StructureR GroupMIC (µg/mL) vs. M. tuberculosis H37Rv
Parent 2-(thiophen-2-yl)dihydroquinoline-12.5
26a 2-(thiophen-2-yl)dihydroquinolineMorpholine6.25
26b 2-(thiophen-2-yl)dihydroquinolineThiomorpholine25
Isoniazid --0.1
Rifampicin --0.2
Data sourced from Marvadi et al., as cited in a 2021 review.[4]

Key SAR Insights:

  • The introduction of a morpholine ring (26a ) doubles the potency compared to the parent compound.[4]

  • Replacing the oxygen atom in the morpholine ring with sulfur (thiomorpholine, 26b ) leads to a 4-fold decrease in activity compared to the morpholine analog and a 2-fold decrease compared to the parent compound.[4] This suggests that the oxygen atom of the morpholine ring may be involved in a key interaction with the biological target.

The Minimum Inhibitory Concentration (MIC) for the thiophene-morpholine analogs against M. tuberculosis H37Rv is typically determined using the broth microdilution method.[5]

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and adjusted to a McFarland standard of 0.5.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate to achieve a range of final concentrations.

  • Inoculation: The standardized bacterial suspension is added to each well containing the test compound.

  • Incubation: The plates are incubated at 37°C for 7-14 days.[6]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.[7][8] A colorimetric indicator like Alamar Blue or PrestoBlue may be used to aid in the visualization of bacterial growth.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation start Thiophene Starting Material (e.g., 2-acetylthiophene) step1 Multi-step Synthesis of Thiophene-Quinoline Core start->step1 step2 Coupling with Morpholine or Analogs step1->step2 step3 Purification & Characterization (NMR, Mass Spec) step2->step3 screen1 Primary Screening: Antimycobacterial Assay (MIC) step3->screen1 Test Compounds screen2 Secondary Screening: Cytotoxicity Assay (e.g., Vero cells) screen1->screen2 screen3 Lead Optimization screen2->screen3

Caption: General workflow for the synthesis and biological evaluation of thiophene-morpholine analogs.

Anticancer Activity

Thiophene-morpholine analogs have shown significant potential as anticancer agents, often by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[9][10][11]

SAR studies on thiopyrano[4,3-d]pyrimidine derivatives, which incorporate a morpholine moiety, reveal how substitutions on an attached pyrazoline scaffold can impact cytotoxicity against various cancer cell lines.

Compound IDR Group (on Pyrazoline)A549 (Lung) IC50 (µM)PC-3 (Prostate) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)PI3Kα Inhibition (%) @ 10 µM
8d 4-Cl10.276.027.967.5550.3
8e 4-F15.3812.0616.3314.2135.6
8g 4-OCH₃18.2115.3219.8717.6429.8
GDC-0941 -0.850.720.530.6695.2 (IC50 = 3 nM)
Data adapted from a 2019 study on thiopyrano[4,3-d]pyrimidine derivatives.[10]

Key SAR Insights:

  • Electron-Withdrawing Groups: An electron-withdrawing group, such as chlorine (8d ), on the phenyl ring of the pyrazoline moiety confers the highest potency across all tested cell lines.[10]

  • Halogen Substitution: Fluorine substitution (8e ) results in moderate activity, while an electron-donating methoxy group (8g ) leads to a further decrease in cytotoxic activity.[10]

  • Target Inhibition: The cytotoxicity generally correlates with the inhibition of the PI3Kα enzyme, though the analogs are significantly less potent than the reference inhibitor GDC-0941.[10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[12][13]

  • Cell Seeding: Cancer cells (e.g., HepG2, PC-3) are seeded into 96-well plates at a density of 5,000–10,000 cells/well and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[12]

  • Compound Treatment: The cells are treated with serial dilutions of the thiophene-morpholine analogs for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated for an additional 4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[12]

G RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt co-activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Inhibitor Thiophene-Morpholine Analog Inhibitor->PI3K Inhibitor->Akt Downstream Effect

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiophene-morpholine analogs.

Anti-Inflammatory Activity

Thiophene derivatives are known for their anti-inflammatory properties, with some commercial drugs based on this scaffold.[14][15] The addition of a morpholine ring has been explored to modulate this activity, often targeting enzymes like cyclooxygenase (COX).

A series of thiophene derivatives were evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced paw edema assay in rats. The results are expressed as the percentage of edema inhibition.

Compound IDKey Structural FeatureDose (mg/kg)Edema Inhibition (%)
30 Thiophene-amide with morpholine ring10061.1
Analog A Thiophene-amide with piperidine ring10055.2
Analog B Thiophene-amide with pyrrolidine ring10050.7
Indomethacin -1058.6
Data derived from a 2021 review on thiophene-based compounds.[14]

Key SAR Insights:

  • Among a series of amide derivatives, the compound featuring a morpholine ring (30) exhibited the highest anti-inflammatory activity, even surpassing that of the standard drug indomethacin at the tested dose.[14]

  • Replacing the morpholine with other cyclic amines like piperidine or pyrrolidine resulted in decreased activity, indicating that the morpholine moiety is preferential for this specific scaffold's anti-inflammatory effect.[14]

This assay is a simple and widely used in vitro method to screen for anti-inflammatory activity. The ability of a compound to prevent heat-induced protein denaturation is correlated with its anti-inflammatory properties.[16][17][18]

  • Reaction Mixture: A reaction mixture is prepared containing 0.5 mL of 1% aqueous egg albumin solution, 2.5 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of various concentrations of the test compound.

  • Control: A similar volume of distilled water is used as the control instead of the test compound.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes.

  • Denaturation: Protein denaturation is induced by heating the mixtures in a water bath at 70°C for 10 minutes.[16]

  • Cooling & Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100.

G cluster_antimycobacterial Antimycobacterial Activity cluster_anticancer Anticancer Activity (PI3K) Core Thiophene-Morpholine Core Scaffold A1 Morpholine Moiety Core->A1 A2 Thiomorpholine Moiety Core->A2 B1 Electron-Withdrawing Group (e.g., -Cl) on Phenyl Ring Core->B1 B2 Electron-Donating Group (e.g., -OCH3) on Phenyl Ring Core->B2 A_Result1 Increases Potency A1->A_Result1 A_Result2 Decreases Potency A2->A_Result2 B_Result1 Higher Cytotoxicity B1->B_Result1 B_Result2 Lower Cytotoxicity B2->B_Result2

Caption: Key structure-activity relationship principles for thiophene-morpholine analogs.

References

A Comparative Guide to the Biological Activity of 4-[(5-Bromothiophen-2-yl)methyl]morpholine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 4-[(5-Bromothiophen-2-yl)methyl]morpholine and its structurally related analogs. The morpholine and thiophene scaffolds are privileged structures in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs.[1][2] Their combination in the thiophene-morpholine framework presents a versatile platform for developing novel therapeutic agents. This document synthesizes available experimental data to illuminate the structure-activity relationships (SAR) within this chemical class, with a focus on urease inhibition and a broader discussion on anticancer activities.

Comparative Analysis of Urease Inhibitory Activity

A significant study on a series of morpholine-thiophene hybrid thiosemicarbazones has provided valuable insights into the urease inhibitory potential of this scaffold.[3][4] Urease is a critical enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori, and its inhibition is a key therapeutic strategy. The following table summarizes the in vitro urease inhibitory activity of several analogs of 4-[(thiophen-2-yl)methyl]morpholine.

Compound IDStructureThiophene SubstitutionIC₅₀ (µM)[3][4]
5a 4-((thiophen-2-yl)methyl)morpholine derivativeUnsubstituted4.94 ± 2.7
5b 4-((1-(thiophen-2-yl)ethyl)morpholine derivativeUnsubstituted (methyl on linker)4.96 ± 3.0
5c 4-((4-methylthiophen-2-yl)methyl)morpholine derivative4-Methyl4.00 ± 2.4
5d 4-((5-methylthiophen-2-yl)methyl)morpholine derivative5-Methyl5.77 ± 2.5
5e 4-((5-ethylthiophen-2-yl)methyl)morpholine derivative5-Ethyl4.60 ± 2.2
5f 4-((5-bromothiophen-2-yl)methyl)morpholine derivative5-Bromo 4.01 ± 1.5
5g 4-((5-chlorothiophen-2-yl)methyl)morpholine derivative5-Chloro3.80 ± 1.9
5h 4-((5-nitrothiophen-2-yl)methyl)morpholine derivative5-Nitro4.30 ± 2.1
5i 4-((3-methyl-5-nitrothiophen-2-yl)methyl)morpholine derivative3-Methyl, 5-Nitro4.80 ± 2.6
Thiourea (Standard Inhibitor)-22.31 ± 0.03

Key Observations:

  • All the tested morpholine-thiophene hybrid thiosemicarbazones demonstrated significantly more potent urease inhibition than the standard inhibitor, thiourea.[3][4]

  • The position and nature of the substituent on the thiophene ring influence the inhibitory activity.

  • Compound 5g , with a 5-chloro substitution on the thiophene ring, exhibited the most potent urease inhibitory activity with an IC₅₀ value of 3.80 ± 1.9 µM.[3][4]

  • The 5-bromo substituted analog (5f ), which is closely related to the topic compound, also showed strong activity (IC₅₀ = 4.01 ± 1.5 µM), suggesting that halogen substitution at the 5-position of the thiophene ring is favorable for this biological activity.[3]

  • Electron-donating groups (methyl, ethyl) and electron-withdrawing groups (nitro) at various positions on the thiophene ring resulted in comparable and potent inhibitory activities.

Broader Biological Activities and Structure-Activity Relationship (SAR)

While direct comparative data for other biological activities of this compound and its immediate analogs are limited in the reviewed literature, the broader families of morpholine and thiophene derivatives are known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7]

Anticancer Activity:

Morpholine derivatives have been extensively investigated as anticancer agents, targeting various cancer cell lines.[5][8][9] The morpholine moiety is often incorporated into molecules to improve their pharmacokinetic properties and can contribute to the molecule's interaction with biological targets.[10] For instance, certain substituted morpholine derivatives have shown promising in vitro anticancer activity against breast cancer cell lines (MDA-MB-231).[9] In one study, the derivative M5, which features a substituted morpholine ring, exhibited a favorable binding energy of -9.7 kcal/mol with topoisomerase II, a crucial enzyme in cancer cells.[9]

Similarly, thiophene-containing compounds are recognized for their anti-inflammatory and anticancer properties.[7][11] The substitution pattern on the thiophene ring plays a critical role in determining the biological activity. For example, in a series of morpholine conjugated benzophenone analogues, a bromo-substitution at the ortho position of a benzophenone ring was found to be significant for extensive anti-mitogenic activity.[8]

dot

anticancer_sar cluster_scaffold Core Scaffold cluster_substituents Substituents cluster_activity Biological Activity Thiophene Thiophene Ring Morpholine Morpholine Ring Thiophene->Morpholine Linker Anticancer Anticancer Activity Thiophene->Anticancer Morpholine->Anticancer Halogen Halogen (e.g., Br, Cl) on Thiophene Halogen->Anticancer Potentially Enhances Aryl Aryl Groups Aryl->Anticancer Modulates Other Other Functional Groups

Caption: General Structure-Activity Relationship for Anticancer Effects.

Experimental Protocols

In Vitro Urease Inhibition Assay (Indophenol Method)

The urease inhibitory activity of the synthesized morpholine-thiophene hybrid thiosemicarbazones was determined using the indophenol method, which quantifies the amount of ammonia produced upon the hydrolysis of urea by the enzyme.[3][4]

Materials:

  • Jack bean urease

  • Urea

  • Phenol reagent (phenol and sodium nitroprusside)

  • Alkali reagent (sodium hydroxide and sodium hypochlorite)

  • Test compounds and standard inhibitor (thiourea)

  • Phosphate buffer (pH 7.0)

Procedure:

  • A solution of urease (25 µL) and the test compound (5 µL) at various concentrations were pre-incubated in a 96-well plate for 15 minutes at 30°C.

  • The enzymatic reaction was initiated by adding 55 µL of urea solution to each well. The plate was then incubated for 15 minutes at 30°C.

  • Following incubation, 70 µL of phenol reagent and 110 µL of alkali reagent were added to each well.

  • The plate was incubated for a further 50 minutes at 30°C to allow for color development.

  • The absorbance was measured at 630 nm using a microplate reader.

  • The percentage of inhibition was calculated, and the IC₅₀ values were determined from the dose-response curves.

dot

urease_inhibition_workflow start Start preincubation Pre-incubation: Urease + Test Compound (15 min, 30°C) start->preincubation reaction_initiation Add Urea (15 min, 30°C) preincubation->reaction_initiation color_development Add Phenol & Alkali Reagents (50 min, 30°C) reaction_initiation->color_development measurement Measure Absorbance (630 nm) color_development->measurement analysis Calculate % Inhibition & IC50 measurement->analysis end End analysis->end

Caption: Workflow for the In Vitro Urease Inhibition Assay.

Conclusion

The available experimental data strongly suggests that this compound and its analogs are potent inhibitors of the urease enzyme. The substitution pattern on the thiophene ring, particularly with halogens at the 5-position, appears to be a key determinant of this activity. While direct comparative studies on other biological activities such as anticancer effects are not yet available for this specific set of analogs, the broader literature on morpholine and thiophene derivatives indicates a high potential for these compounds to exhibit a range of pharmacological properties. Further research is warranted to fully elucidate the therapeutic potential of this promising chemical scaffold.

References

Comparative study of different synthesis routes for bromothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Bromothiophenes

For Researchers, Scientists, and Drug Development Professionals

The synthesis of bromothiophenes is a fundamental transformation in organic chemistry, providing key intermediates for the development of pharmaceuticals, agrochemicals, and advanced materials. The regioselectivity of the bromination of the thiophene ring is a critical consideration, with different synthetic routes offering distinct advantages in terms of yield, purity, and accessibility of specific isomers. This guide provides a comparative analysis of common methods for the synthesis of 2-bromothiophene and 3-bromothiophene, supported by experimental data and detailed protocols.

Comparative Performance of Synthesis Routes

The choice of synthetic route for brominating thiophene is dictated by the desired isomer and the required scale of the reaction. Direct bromination methods are highly regioselective for the 2-position, while the synthesis of 3-bromothiophene necessitates a multi-step approach.[1]

Synthesis RouteTarget ProductKey ReagentsSolvent(s)Reaction TimeTemperatureYield (%)Purity/Selectivity
Direct Bromination with NBS 2-BromothiopheneN-Bromosuccinimide (NBS)Glacial Acetic Acid5 - 30 minutesRoom Temperature85 - 98%>99% regioselectivity for 2-position[2]
Direct Bromination with Bromine 2-BromothiopheneBromine (Br₂)48% Hydrobromic Acid/Diethyl EtherNot SpecifiedNot SpecifiedHighHigh yield of 2-bromothiophene[3]
Synthesis via 2,3,5-Tribromothiophene and Reductive Debromination 3-Bromothiophene1. Bromine (Br₂) 2. Zinc Dust (Zn)1. Chloroform 2. Acetic Acid/WaterStep 1: >17 hours Step 2: ~4 hoursStep 1: RT to 50°C Step 2: Reflux80% (from tribromothiophene)[4]Contains about 0.5% of 2-bromothiophene[5]

Experimental Protocols

Synthesis of 2-Bromothiophene via Direct Bromination with N-Bromosuccinimide (NBS)

This method offers a rapid and highly selective route to 2-bromothiophene.[2]

Materials:

  • 3-Alkylthiophene (or thiophene)

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Water

  • 1 M Sodium Hydroxide (NaOH)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a suitable reaction flask, dissolve the substituted thiophene in glacial acetic acid.

  • At room temperature, add 1 equivalent of NBS to the solution. The reaction is exothermic, and the temperature will rise.[2]

  • Stir the reaction mixture for an additional 15 minutes after the initial exothermic reaction subsides.

  • Quench the reaction by adding water and extract the product with diethyl ether.

  • Wash the organic layer with 1 M sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be further purified by distillation under reduced pressure.

Synthesis of 3-Bromothiophene via Reductive Debromination of 2,3,5-Tribromothiophene

This two-step procedure is a common method for obtaining 3-bromothiophene.[1][5]

Step 1: Synthesis of 2,3,5-Tribromothiophene

Materials:

  • Thiophene

  • Bromine

  • Chloroform

  • 2N Sodium Hydroxide Solution

  • Potassium Hydroxide

  • 95% Ethanol

  • Calcium Chloride

Procedure:

  • In a 5-L three-necked flask equipped with a stirrer and dropping funnel, dissolve thiophene (13.4 moles) in 450 ml of chloroform.[1][5]

  • Cool the flask in a water bath.

  • Over 10 hours, add bromine (40.6 moles) dropwise to the stirred mixture.[1][5]

  • Let the mixture stand overnight.

  • Heat the mixture at 50°C for several hours.[1][5]

  • Wash the reaction mixture with 2N sodium hydroxide solution.

  • Reflux the organic layer for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.[1][5]

  • Pour the mixture into water, separate the organic layer, wash with water, and dry over calcium chloride.

  • The crude 2,3,5-tribromothiophene is purified by vacuum distillation, collecting the fraction at 123–124°C (9 mm).[5]

Step 2: Synthesis of 3-Bromothiophene

Materials:

  • 2,3,5-Tribromothiophene

  • Zinc Dust

  • Acetic Acid

  • Water

  • 10% Sodium Carbonate Solution

  • Calcium Chloride

Procedure:

  • To a mixture of 2,3,5-tribromothiophene (55 g), 32 ml of acetic acid, and 100 ml of water, add 65 g of zinc dust.[4]

  • The mixture will become hot; shake it frequently for the first 30 minutes.

  • Reflux the mixture for 16 hours.[4]

  • Distill the 3-bromothiophene and water from the reaction mixture.

  • Separate the organic layer, wash with 10% sodium carbonate solution and then water.

  • Dry the organic layer over calcium chloride and purify by fractional distillation to obtain 3-bromothiophene.

Logical Workflow for Synthesis Route Selection

The selection of a synthetic route for a bromothiophene derivative is a critical decision that impacts the overall efficiency and success of the synthesis. The following diagram illustrates a logical workflow for this decision-making process.

G Workflow for Bromothiophene Synthesis Route Selection A Define Target Molecule: Specify Isomer (e.g., 2-bromo, 3-bromo) and Substitution Pattern B Is the target a 2-bromothiophene derivative? A->B C Is the target a 3-bromothiophene derivative? B->C No D Direct Bromination B->D Yes E Multi-step Synthesis via Reductive Debromination C->E Yes F Consider Alternative Routes (e.g., Lithiation, Halogen Exchange) C->F No G Select Brominating Agent: NBS for high selectivity and mild conditions Br2 for large-scale synthesis D->G H Proceed with Synthesis of 2,3,5-Tribromothiophene followed by debromination E->H I Optimize Reaction Conditions: Solvent, Temperature, Time F->I G->I H->I J Purification and Analysis I->J

Caption: Logical workflow for selecting a bromothiophene synthesis route.

References

Cross-Validation of Analytical Methods for Morpholine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of morpholine and its derivatives is paramount for ensuring product quality, safety, and efficacy. Morpholine, a key building block in many pharmaceuticals, can be present as a starting material, intermediate, or impurity.[1] Therefore, robust and reliable analytical methods are crucial for its control.[1] This guide provides a comparative analysis of two commonly employed analytical techniques for morpholine derivatives: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The choice between GC-MS and HPLC for the analysis of morpholine derivatives depends on several factors, including the sample matrix, the required sensitivity, and the specific analyte.[2] Both methods often require a derivatization step to improve the volatility and detectability of the polar morpholine molecule.[3][4]

Table 1: Comparison of Quantitative Performance for Morpholine Analysis

ParameterGC-MS (with derivatization)HPLC (with derivatization)HILIC-LC-MS/MS
Analyte MorpholineMorpholine in CobicistatMorpholine Residues
Sample Matrix Apple Juice, Ibuprofen, Apple & Citrus Peel/PulpCobicistat APIFruits (Apples, Citrus)
Linearity Range 10 - 500 µg/L[4][5]0.300 - 1.201 µg/mL[6]Not explicitly stated, but R² > 0.99[7][8]
Correlation Coefficient (R²) > 0.999[4]0.9995[6]> 0.99[7][8]
Limit of Detection (LOD) 7.3 µg/L[3][5]0.1000 µg/mL[6]0.001 - 0.004 µg/g[7][8]
Limit of Quantitation (LOQ) 24.4 µg/L[3][5]0.3001 µg/mL[6]0.01 µg/g[7][8]
Recovery 94.3% - 109.0%[3][5]97.9% - 100.4%[6]84% - 120%[7][8]
Precision (RSD%) Intra-day: 2.0% - 4.4%, Inter-day: 3.3% - 7.0%[3][5]0.79%[6]Not explicitly stated

Experimental Workflows and Methodologies

The following diagrams and protocols outline the typical workflows for the GC-MS and HPLC analysis of morpholine derivatives.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Derivatization Derivatization (e.g., with NaNO2) Filtration->Derivatization LLE Liquid-Liquid Extraction Derivatization->LLE GC_Separation GC Separation LLE->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_deriv_hplc Derivatization cluster_analysis_hplc HPLC Analysis Sample_HPLC Sample Dissolution Dissolution Sample_HPLC->Dissolution Derivatization_HPLC Derivatization (e.g., with NIT) Dissolution->Derivatization_HPLC Dilution Dilution Derivatization_HPLC->Dilution HPLC_Separation HPLC Separation Dilution->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Data_Analysis_HPLC Data Analysis UV_Detection->Data_Analysis_HPLC

References

In Vitro Activity of Substituted Thiophenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro biological activities of various substituted thiophene derivatives, supported by experimental data from recent studies. Thiophene, a sulfur-containing heterocyclic compound, and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Their diverse pharmacological profiles, including antimicrobial, anticancer, antioxidant, and enzyme inhibitory activities, make them a focal point of drug discovery efforts.[1][3][4][5] This document summarizes quantitative data, details experimental methodologies, and visualizes key workflows to facilitate the evaluation and selection of promising thiophene-based compounds for further investigation.

Comparative In Vitro Activity Data

The following tables summarize the in vitro activity of selected substituted thiophene derivatives across different biological assays.

Antibacterial Activity

The antibacterial efficacy of substituted thiophenes is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of Substituted Thiophenes against various bacterial strains.

Compound ID/ClassDerivative DescriptionBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Hydroxythiophene 4a 2-(4-fluorobenzoyl)-3-hydroxy-thiopheneStaphylococcus aureus125Ampicillin125
Pseudomonas aeruginosa187.5Ampicillin-
Aminothiophene 13a 4-(4-fluorophenyl)-3-amino-thiophene derivativeBacillus subtilis250Ampicillin-
Staphylococcus aureus250Ampicillin-
Thiophenyl-pyrimidine derivative -Staphylococcus aureus ATCC 2921324Methicillin2
Methicillin-resistant S. aureus (MRSA)24Methicillin>128
Thiophene derivative 4 Benzamide and phenyl substituted thiopheneColistin-Resistant Acinetobacter baumannii16-32 (MIC50)--
Colistin-Resistant Escherichia coli8-32 (MIC50)--
Thiophene derivative 8 Benzamide and phenyl substituted thiopheneColistin-Resistant Acinetobacter baumannii16-32 (MIC50)--
Colistin-Resistant Escherichia coli8-32 (MIC50)--

Data sourced from multiple studies, specific structures can be found in the cited literature.

Anticancer Activity

The anticancer potential of substituted thiophenes is assessed through cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Cytotoxicity (IC50) of Substituted Thiophenes against Human Cancer Cell Lines.

Compound ID/ClassDerivative DescriptionCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiophene-Quinoline Phenyl Derivative Phenyl-substituted 3-thiophen-2-yl-quinolineHeLa (Cervical Cancer)Potent and SelectiveDoxorubicin-
MCF-7 (Breast Cancer)Potent and SelectiveDoxorubicin-
Thiophene-Quinoline Isoxazolyl Derivative Isoxazolyl-substituted 3-thiophen-2-yl-quinolineHeLa (Cervical Cancer)Less potent than phenyl derivativeDoxorubicin-
MCF-7 (Breast Cancer)Less potent than phenyl derivativeDoxorubicin-
Thiophene-Quinoline Triazolyl Derivative Triazolyl-substituted 3-thiophen-2-yl-quinolineHeLa (Cervical Cancer)Less potent than phenyl derivativeDoxorubicin-
MCF-7 (Breast Cancer)Less potent than phenyl derivativeDoxorubicin-
SB-200 Thiophene derivativeMCF-7 (Breast Cancer)<30Doxorubicin-
Compound 7 Thiophene derivativeHCT-116 (Colon Cancer)11.13Doxorubicin3.31

Data highlights the variability in anticancer activity based on the substitution pattern and the cancer cell line tested.[3][6][7]

Acetylcholinesterase (AChE) Inhibition

Certain substituted thiophenes have been investigated as inhibitors of acetylcholinesterase, an enzyme critical in the nervous system.[8] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Table 3: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of Substituted Thiophenes.

Compound IDDerivative Description% InhibitionReference Compound% Inhibition
IIId 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide60%Donepezil40%

Activity was assayed according to Ellman's method.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This standard method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][9]

  • Bacterial Strain Preparation: Bacterial strains are cultured on appropriate agar plates at 37°C for 18-24 hours. A few colonies are then used to inoculate a sterile broth, which is incubated until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.[1]

  • Compound Preparation and Dilution: Stock solutions of the thiophene derivatives and standard antibiotics are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of two-fold dilutions of these stock solutions are then prepared in a 96-well microtiter plate using an appropriate broth.[1]

  • Inoculation and Incubation: Each well containing the diluted compounds is inoculated with the standardized bacterial suspension. The final volume in each well is typically 200 µL. The plates are incubated at 37°C for 18-24 hours.[1]

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.[1]

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][10][11]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the substituted thiophene derivatives or a vehicle control (e.g., DMSO) and incubated for a further 24 to 72 hours.[4]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.[4][10]

Ellman's Method for Acetylcholinesterase (AChE) Activity

Ellman's method is a simple, reliable, and sensitive colorimetric assay to determine AChE activity.[8]

  • Principle of the Assay: The assay measures the rate of formation of a yellow-colored product. Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which has a yellow color and can be detected spectrophotometrically at 412 nm.[8][12]

  • Assay Procedure (96-well plate):

    • Reagents: 0.1 M Phosphate Buffer (pH 8.0), 10 mM DTNB solution, 14 mM ATCI solution, and the test compounds (inhibitors).[8]

    • Plate Setup:

      • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

      • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

      • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

    • Pre-incubation: The buffer, AChE solution, DTNB, and test compound/solvent are added to the respective wells, mixed gently, and incubated for 10 minutes at 25°C.[8]

    • Reaction Initiation and Measurement: The reaction is initiated by adding 10 µL of the ATCI solution to each well. The absorbance at 412 nm is immediately measured kinetically using a microplate reader.[8]

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the control.

Visualizations

The following diagrams illustrate the workflows of the key experimental protocols described above.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bact_Prep Bacterial Strain Preparation Inoc Inoculation Bact_Prep->Inoc Comp_Prep Compound Dilution Comp_Prep->Inoc Incub Incubation (37°C, 18-24h) Inoc->Incub MIC_Det MIC Determination (Visual/OD600) Incub->MIC_Det MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_reaction Reaction & Measurement Cell_Seed Cell Seeding (96-well plate) Cell_Attach Incubation (24h) Cell_Seed->Cell_Attach Comp_Treat Compound Treatment Cell_Attach->Comp_Treat Incub_Treat Incubation (24-72h) Comp_Treat->Incub_Treat MTT_Add MTT Addition Incub_Treat->MTT_Add Formazan_Form Incubation (4h) MTT_Add->Formazan_Form Solubilize Formazan Solubilization Formazan_Form->Solubilize Abs_Read Absorbance Measurement (570nm) Solubilize->Abs_Read Ellmans_Method_Workflow cluster_reaction_setup Reaction Setup cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, AChE, Inhibitor) Pre_Incub Pre-incubation (10 min, 25°C) Reagents->Pre_Incub Start_Rxn Initiate Reaction (Add ATCI) Pre_Incub->Start_Rxn Kinetic_Read Kinetic Reading (412 nm) Start_Rxn->Kinetic_Read Calc_Rate Calculate Reaction Rate Kinetic_Read->Calc_Rate Calc_Inhib Determine % Inhibition Calc_Rate->Calc_Inhib

References

Bioisosteric Replacement of the Morpholine Ring in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The morpholine ring, a saturated heterocycle, is a prevalent structural motif in numerous FDA-approved drugs. Its favorable physicochemical properties, such as aqueous solubility and metabolic stability, have made it a popular choice for medicinal chemists. However, the morpholine ring is not without its liabilities. It can be susceptible to oxidative metabolism, leading to the formation of inactive or potentially toxic metabolites. This has spurred the exploration of bioisosteric replacements—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—to mitigate these metabolic issues while retaining or improving the desired pharmacological activity.

This guide provides a comparative analysis of common bioisosteric replacements for the morpholine ring, focusing on two key case studies: mTOR inhibitors and the EGFR inhibitor Gefitinib. We will delve into the experimental data, present it in a clear, tabular format for easy comparison, and provide detailed experimental protocols for the key assays discussed.

Case Study 1: Tetrahydro-2H-pyran (THP) as a Morpholine Bioisostere in mTOR Inhibitors

The mammalian target of rapamycin (mTOR) is a crucial kinase involved in cell growth, proliferation, and survival, making it a significant target in cancer therapy. PQR620 is a potent and selective mTOR inhibitor that contains a morpholine moiety. However, to improve its metabolic stability, researchers have explored the replacement of the morpholine ring with a tetrahydro-2H-pyran (THP) ring, leading to the development of compound 11b .

Comparative Physicochemical and Pharmacokinetic Data

The following table summarizes the key physicochemical and pharmacokinetic properties of PQR620 and its THP-containing bioisostere, compound 11b .

PropertyPQR620 (Morpholine)Compound 11b (THP)Reference
Target mTORmTOR
IC50 (mTOR) 1.6 nM (PKI-587, a related compound)Not explicitly stated, but potent
Calculated LogP (cLogP) 2.72 (for a related morpholino-triazinyl derivative)Not explicitly stated
Topological Polar Surface Area (TPSA) Not explicitly statedNot explicitly stated
Aqueous Solubility GoodImproved (implied)
Metabolic Stability (Human Hepatocytes) Metabolically liableMore stable than PQR620
In Vitro Permeability (PAMPA) Moderate passive permeabilityNot explicitly stated
Experimental Protocols

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Cell Culture: Cryopreserved human hepatocytes are thawed and plated in collagen-coated plates. The cells are allowed to attach and form a monolayer.

  • Compound Incubation: The test compound (e.g., PQR620 or compound 11b ) is added to the hepatocyte culture medium at a specific concentration.

  • Time-Course Sampling: Aliquots of the culture medium are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Metabolism Quenching: The metabolic reaction in the collected samples is stopped by adding a quenching solution (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Calculation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

This assay evaluates the passive permeability of a compound across an artificial membrane.

  • Membrane Preparation: A filter plate is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Donor and Acceptor Plates: The test compound is dissolved in a buffer solution and added to the wells of a donor plate. A fresh buffer solution is added to the wells of an acceptor plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, with the artificial membrane in between. The assembly is incubated for a specific period to allow the compound to permeate from the donor to the acceptor compartment.

  • Concentration Measurement: The concentration of the compound in both the donor and acceptor wells is measured using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the compound concentrations in the donor and acceptor compartments and the incubation time.

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical intracellular pathway that regulates cell cycle progression, proliferation, and survival. Both PQR620 and its THP analog exert their therapeutic effect by inhibiting mTOR within this cascade.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation TSC TSC1/2 Akt->TSC Inhibition Rheb Rheb-GTP TSC->Rheb GTPase Activating Protein mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Activation _4EBP1->Protein_Synthesis Inhibition (when unphosphorylated) Growth_Factor Growth Factor Growth_Factor->RTK Activation

Caption: The PI3K/Akt/mTOR signaling pathway.

Case Study 2: Modification of the Morpholine-Containing Side Chain in Gefitinib

Comparative Biological Activity Data

The following table compares the in vitro activity of Gefitinib with some of the most potent 6,7-dimorpholinoalkoxy quinazoline derivatives synthesized by Zhang et al.

CompoundEGFRwt IC50 (nM)A431 Cell Line IC50 (µM)Reference
Gefitinib 27.30.45
Compound 1 20.720.12
Compound with 3-carbon linker Not explicitly stated~0.06 (7.5-fold more active than 2-carbon linker)

Note: The study by Zhang et al. focused on antiproliferative activity and did not provide a comprehensive comparison of physicochemical or pharmacokinetic properties.

Experimental Protocols

This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.

  • Reagents: Recombinant human EGFR kinase, a suitable peptide substrate, and ATP are required.

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. The test compound (at various concentrations) is pre-incubated with the EGFR kinase.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the peptide substrate and ATP.

  • Reaction Termination and Detection: After a set incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified, often using a method such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or an antibody-based detection method (e.g., ELISA).

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the EGFR kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

This assay determines the effect of a compound on the proliferation of cancer cells.

  • Cell Seeding: Cancer cells (e.g., A431, which overexpresses EGFR) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Gefitinib or its analogs).

  • Incubation: The plates are incubated for a period that allows for several cell doublings (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits cell proliferation by 50% (IC50) is calculated from the dose-response curve.

Signaling Pathway

Gefitinib targets the EGFR, a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment PI3K PI3K EGFR->PI3K Activation Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Akt Akt PI3K->Akt Activation Akt->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression EGF EGF EGF->EGFR Binding & Dimerization

Caption: The EGFR signaling pathway.

Conclusion

The bioisosteric replacement of the morpholine ring is a valuable strategy in drug design to overcome metabolic liabilities and improve the overall pharmacokinetic profile of a drug candidate. The case studies of mTOR inhibitors and Gefitinib analogs demonstrate that such modifications can lead to compounds with enhanced metabolic stability and, in some cases, improved biological activity. The choice of a suitable bioisostere depends on the specific molecular context and the desired property improvements. A thorough understanding of the structure-activity and structure-property relationships is crucial for the successful application of this strategy in the development of safer and more effective medicines.

Thiophene vs. Furan Analogs: A Head-to-Head Comparison in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, the isosteric replacement of a furan ring with a thiophene ring is a widely employed strategy to modulate the biological activity and pharmacokinetic properties of a lead compound. While structurally similar, the distinct electronic and physicochemical properties of these five-membered aromatic heterocycles can lead to significant differences in their performance in biological assays. This guide provides a comprehensive, data-driven comparison of thiophene and furan analogs across key therapeutic areas, offering valuable insights for researchers, scientists, and drug development professionals.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data from various biological assays, providing a clear comparison of the potency of thiophene and furan analogs.

Anticancer Activity: IC50 Values (µM)

The cytotoxic activity of furan and thiophene analogs has been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.

Compound ClassHeterocycleCell LineIC50 (µM)Reference
Chalcone DerivativeFuranA549 (Lung)27.7[1]
Chalcone DerivativeThiopheneA549 (Lung)32.4[1]
Chalcone DerivativeFuranHepG2 (Liver)26.6[1]
Chalcone DerivativeThiopheneHepG2 (Liver)29.8[1]
Pyrazolyl ChalconeThiopheneA549 (Lung)Comparable to Doxorubicin[2]
Pyrazolyl ChalconeThiopheneHepG2 (Liver)Comparable to Doxorubicin[2]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) (µg/mL)

The antimicrobial efficacy of these analogs is often determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassHeterocycleMicroorganismMIC (µg/mL)Reference
Flavone Schiff BaseFuranS. aureus25[2]
Flavone Schiff BaseThiopheneS. aureus12.5[2]
Flavone Schiff BaseFuranB. subtilis12.5[2]
Flavone Schiff BaseThiopheneB. subtilis6.25[2]
Flavone Schiff BaseFuranE. coli25[2]
Flavone Schiff BaseThiopheneE. coli12.5[2]
Flavone Schiff BaseFuranP. aeruginosa>50[2]
Flavone Schiff BaseThiopheneP. aeruginosa25[2]
Anti-inflammatory Activity: COX-1 and COX-2 Inhibition (IC50, µM)

Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. A lower IC50 value indicates greater potency. The selectivity for COX-2 over COX-1 is often a desirable characteristic to reduce gastrointestinal side effects. While direct head-to-head comparative studies are limited, the available data for individual classes of compounds are presented below.

Compound ClassHeterocycleCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Furanone DerivativeFuran>1000.06>1667[1]
Thiophene DerivativeThiophene45.625.458.37[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Thiophene and furan analogs to be tested

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the thiophene and furan analogs and incubate for an additional 48 hours.[2]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[2]

In Vitro Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Thiophene and furan analogs to be tested

  • Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL[2]

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of each test compound in the 96-well microtiter plate using the appropriate broth medium.[2]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.[2]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[2]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.[1]

In Vitro Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of purified cyclooxygenase enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Thiophene and furan analogs to be tested

  • Microplate reader

Procedure:

  • Enzyme and Compound Pre-incubation: In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2). Then, add the test compounds at various concentrations. Incubate this mixture for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).[4][5]

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, and the colorimetric substrate.[5]

  • Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over a period of time to determine the rate of the reaction.[6]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to a control without any inhibitor. The IC50 value, which is the concentration of the compound that causes 50% inhibition of enzyme activity, is then determined by plotting the percentage of inhibition against the compound concentration.[1]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the comparison of thiophene and furan analogs.

G cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: In Vitro Assays cluster_2 Anticancer cluster_3 Antimicrobial cluster_4 Anti-inflammatory cluster_5 Phase 3: Lead Optimization Synthesis of Analogs Synthesis of Analogs Biological Screening Biological Screening Synthesis of Analogs->Biological Screening Anticancer Assays MTT Assay Biological Screening->Anticancer Assays Antimicrobial Assays Broth Microdilution Biological Screening->Antimicrobial Assays Anti-inflammatory Assays COX Inhibition Assay Biological Screening->Anti-inflammatory Assays MTT Assay MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Structure-Activity\nRelationship (SAR) Structure-Activity Relationship (SAR) IC50 Determination->Structure-Activity\nRelationship (SAR) Broth Microdilution Broth Microdilution MIC Determination MIC Determination Broth Microdilution->MIC Determination MIC Determination->Structure-Activity\nRelationship (SAR) COX Inhibition Assay COX Inhibition Assay IC50 & Selectivity IC50 & Selectivity COX Inhibition Assay->IC50 & Selectivity IC50 & Selectivity->Structure-Activity\nRelationship (SAR) Lead Optimization Lead Optimization Structure-Activity\nRelationship (SAR)->Lead Optimization

Experimental workflow for comparing thiophene and furan analogs.

G cluster_inactive Inactive State (No Wnt) cluster_active Active State (Wnt Present) Wnt_Pathway Wnt Signaling Pathway Inactive State Active State Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1α) Beta_Catenin_P β-catenin (P) Ubiquitination Destruction_Complex->Beta_Catenin_P Proteasome Proteasomal Degradation Beta_Catenin_P->Proteasome Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Destruction_Complex_Inhibited Destruction Complex (Inhibited) Dsh->Destruction_Complex_Inhibited Inhibits Beta_Catenin_Stable Stable β-catenin Nucleus Nucleus Beta_Catenin_Stable->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Binds to Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates Thiophene_Furan_Analog Thiophene/Furan Analog (e.g., Wnt Pathway Inhibitor) Thiophene_Furan_Analog->Destruction_Complex Modulates Thiophene_Furan_Analog->Beta_Catenin_Stable Modulates

Modulation of the Wnt/β-catenin signaling pathway by thiophene/furan analogs.

References

Validating the Mechanism of Action for a Series of Thiophene Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action for several series of thiophene-based compounds, supported by experimental data. It is designed to assist researchers in understanding the diverse biological activities of these compounds and the methodologies used to validate their therapeutic targets.

Introduction to Thiophene Compounds

Thiophene is a five-membered, sulfur-containing heterocyclic ring that is a common scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The versatility of the thiophene ring allows for diverse chemical modifications, enabling the fine-tuning of their biological activity and pharmacokinetic profiles. This guide will focus on four distinct series of thiophene compounds, each with a different primary mechanism of action.

Comparison of Thiophene Compound Series

This section compares four series of thiophene derivatives, each targeting a different cellular mechanism: tubulin polymerization, kinase signaling, histone deacetylase (HDAC) activity, and phosphodiesterase (PDE) function.

Series A: Thiophene-Based Tubulin Polymerization Inhibitors

Mechanism of Action: This series of compounds targets the protein tubulin, a key component of microtubules. By inhibiting the polymerization of tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[3][4]

Supporting Experimental Data:

Compound IDTargetAssay TypeIC50Cell LineReference
PST-3Tubulin PolymerizationIn vitro polymerization assay10 µMCell-free[3]
Compound 5bTubulin PolymerizationIn vitro polymerization assay8.21 µMCell-free
Compound 1312Cell ProliferationCCK-8 Assay340 nMSGC-7901[5]
Thienopyrimidine DPP-21Tubulin PolymerizationIn vitro polymerization assay2.4 µMCell-free
Thienopyrimidine DPP-21Cell ProliferationCytotoxicity Assay~6.23 nM (average)Various Cancer Cell Lines

Signaling Pathway and Experimental Workflow:

cluster_0 Mechanism of Action cluster_1 Experimental Workflow Thiophene Compound Thiophene Compound Tubulin Dimer Tubulin Dimer Thiophene Compound->Tubulin Dimer Inhibits Polymerization Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Purified Tubulin Purified Tubulin Add Thiophene Compound Add Thiophene Compound Purified Tubulin->Add Thiophene Compound Incubate at 37°C Incubate at 37°C Add Thiophene Compound->Incubate at 37°C Measure Polymerization Measure Polymerization Incubate at 37°C->Measure Polymerization Analyze Data (IC50) Analyze Data (IC50) Measure Polymerization->Analyze Data (IC50) cluster_0 PI3K/Akt Signaling Pathway cluster_1 Kinase Inhibition Assay Workflow Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival Thienopyrimidine Inhibitor Thienopyrimidine Inhibitor Thienopyrimidine Inhibitor->PI3K Inhibits Kinase & Substrate Kinase & Substrate Add Thienopyrimidine Add Thienopyrimidine Kinase & Substrate->Add Thienopyrimidine Add ATP Add ATP Add Thienopyrimidine->Add ATP Incubate Incubate Add ATP->Incubate Measure Phosphorylation Measure Phosphorylation Incubate->Measure Phosphorylation Determine IC50 Determine IC50 Measure Phosphorylation->Determine IC50 cluster_0 HDAC Inhibition Mechanism cluster_1 HDAC Activity Assay Workflow HDAC HDAC Histone Histone HDAC->Histone Deacetylates Acetylated Histone Acetylated Histone Open Chromatin Open Chromatin Acetylated Histone->Open Chromatin Chromatin Chromatin Gene Expression Gene Expression Open Chromatin->Gene Expression Alters Thiophene HDACi Thiophene HDACi Thiophene HDACi->HDAC Inhibits HDAC Enzyme & Substrate HDAC Enzyme & Substrate Add Thiophene HDACi Add Thiophene HDACi HDAC Enzyme & Substrate->Add Thiophene HDACi Incubate Incubate Add Thiophene HDACi->Incubate Add Developer Add Developer Incubate->Add Developer Measure Fluorescence Measure Fluorescence Add Developer->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50 cluster_0 PDE4 Inhibition and cAMP Signaling cluster_1 PDE Inhibition Assay Workflow ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase Adenylyl Cyclase Adenylyl Cyclase AMP AMP cAMP->AMP PDE4 PKA Protein Kinase A cAMP->PKA Activates PDE4 PDE4 Downstream Effects Downstream Effects PKA->Downstream Effects Thiophene PDEi Thiophene PDEi Thiophene PDEi->PDE4 Inhibits PDE Enzyme PDE Enzyme Add Thiophene PDEi Add Thiophene PDEi PDE Enzyme->Add Thiophene PDEi Add cAMP/cGMP Add cAMP/cGMP Add Thiophene PDEi->Add cAMP/cGMP Incubate Incubate Add cAMP/cGMP->Incubate Measure AMP/GMP Measure AMP/GMP Incubate->Measure AMP/GMP Determine IC50 Determine IC50 Measure AMP/GMP->Determine IC50

References

Safety Operating Guide

Proper Disposal of 4-[(5-Bromothiophen-2-yl)methyl]morpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-[(5-Bromothiophen-2-yl)methyl]morpholine, a halogenated morpholine derivative, is crucial for maintaining laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for its disposal, drawing from safety data sheets of structurally similar compounds and general guidelines for hazardous waste management.

I. Immediate Safety and Hazard Summary

Before handling, it is essential to be aware of the potential hazards associated with this compound, which are inferred from related morpholine and halogenated compounds.

Key Hazards:

  • Flammability: Flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Toxicity: Harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[1][2][3]

  • Corrosivity: Causes severe skin burns and eye damage.[1][2][3]

  • Environmental Hazards: Harmful to aquatic life.[1][4] Discharge into the environment must be avoided.[5]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound:

  • Chemical-resistant gloves (e.g., nitrile or Viton).[6]

  • Chemical splash goggles and a face shield.[7]

  • A lab coat.[6]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[6][8]

II. Waste Segregation and Collection

Proper segregation is the first and most critical step in the disposal process to prevent dangerous chemical reactions and ensure correct disposal routing.

Operational Protocol:

  • Designated Waste Container: Collect waste this compound in a designated, leak-proof container that is compatible with halogenated organic compounds.[6][9][10] Polyethylene containers are often suitable.[6]

  • Separate from Other Waste Streams: This compound is a halogenated organic waste .[9] It is imperative to keep it separate from the following:

    • Non-halogenated organic wastes.[9][10]

    • Acids and bases.[9][11]

    • Heavy metals.[8][11]

    • Oxidizing agents.[6][7]

  • No Mixing: Do not mix this compound with other chemical wastes unless their compatibility is certain.[5][12]

  • Solid vs. Liquid Waste:

    • Liquid Waste: Collect unused or waste solutions in the designated liquid waste container.[12]

    • Solid Waste: Any materials contaminated with the compound (e.g., gloves, absorbent pads, weighing papers) should be collected in a separate, clearly labeled solid waste container.[12] Empty containers of the chemical should be treated as hazardous waste until properly decontaminated.[5][7]

III. Waste Container Labeling and Storage

Accurate labeling and proper storage are essential for safety and regulatory compliance.

Labeling Requirements: All waste containers must be clearly and securely labeled. The label should include:

  • The words "Hazardous Waste".[11][12]

  • The full chemical name: "Waste this compound".[10][12]

  • A list of all constituents and their approximate percentages.[8][11]

  • The associated hazards (e.g., "Flammable," "Corrosive," "Toxic").[8][12]

  • The date when the waste was first added to the container.[12]

Storage Procedures:

  • Closure: Keep waste containers tightly closed except when adding waste.[3][8][10]

  • Location: Store containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[8] The storage area should be cool, dry, and well-ventilated, away from direct sunlight and ignition sources.[6][13]

  • Secondary Containment: Store waste containers in secondary containment trays or cabinets to prevent the spread of material in case of a leak.[12]

IV. Disposal Workflow

The following workflow outlines the procedural steps from waste generation to final disposal.

Disposal workflow for this compound.

V. Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Cleanup:

  • Small Spills: For small spills that can be cleaned up quickly (e.g., within 10 minutes), trained personnel may proceed.[6] Evacuate non-essential personnel.[5][14] Ensure adequate ventilation and eliminate all ignition sources.[5][7][14] Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[7][8] Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.[6][8]

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency services.[8][10]

Exposure Response:

  • Skin Contact: Immediately remove all contaminated clothing.[1][7] Flush the affected skin with large amounts of water for at least 15 minutes, using a safety shower if available.[7] Seek immediate medical attention.[3][15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[5][15]

  • Inhalation: Move the person to fresh air.[1][5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][14]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[3] Seek immediate medical attention.[5][16]

VI. Final Disposal

The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal facility.

  • Professional Disposal: Arrange for the collection of the waste with your institution's EHS office or a certified hazardous waste contractor.[3] Do not attempt to dispose of this chemical down the drain or through evaporation.[6][11]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and national environmental regulations.[4][5] Halogenated organic wastes are typically disposed of via high-temperature incineration at a permitted facility.[9]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and proper disposal of this compound, minimizing risks to personnel and the environment.

References

Personal protective equipment for handling 4-[(5-Bromothiophen-2-yl)methyl]morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides critical safety, handling, and disposal protocols for 4-[(5-Bromothiophen-2-yl)methyl]morpholine, a compound utilized in sophisticated research and development endeavors. The following procedures are designed to ensure the safety of all personnel and to maintain a secure laboratory environment. The recommendations are derived from safety data for structurally related compounds, including morpholine and brominated thiophenes, in the absence of a specific Safety Data Sheet (SDS) for the target compound.

Personal Protective Equipment (PPE)

A stringent personal protective equipment regimen is mandatory when handling this compound due to the potential hazards associated with its morpholine and brominated thiophene moieties. These hazards include flammability, acute toxicity if swallowed, inhaled, or in contact with skin, and the risk of severe skin and eye damage[1][2][3][4][5].

Protection Type Specific Equipment Rationale and Best Practices
Eye and Face Protection Tightly fitting safety goggles and a full-face shield.To provide comprehensive protection against splashes and vapors that can cause severe eye damage[1][2][3][6]. An eyewash station should be readily accessible[7].
Hand Protection Elbow-length, chemical-resistant gloves (e.g., Butyl rubber, Fluoroelastomer).To prevent skin contact, which can be toxic[1][2][3][5]. Gloves should be inspected for integrity before each use and disposed of after handling the chemical.
Body Protection Chemical-resistant suit and rubber boots.To protect against skin exposure from spills or splashes[1]. All personal clothing should be removed if it becomes contaminated[1].
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required when handling the compound outside of a certified chemical fume hood. For significant spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) is necessary[1][7].To prevent inhalation of potentially toxic vapors[1][2][3][5].

Operational Plan: Handling and Storage

Proper handling and storage are critical to mitigate the risks associated with this compound. The compound is presumed to be flammable and reactive.

Handling:

  • Ventilation: All handling of the compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[8][9].

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other potential ignition sources. "No smoking" policies must be strictly enforced in the handling area[1][2][8][10].

  • Static Discharge: To prevent the ignition of vapors by static electricity, all metal parts of equipment must be grounded and bonded[1][8][9]. Use only non-sparking tools[2][8][9].

  • Personal Hygiene: Do not eat, drink, or smoke when working with this chemical[1][10]. Wash hands and any exposed skin thoroughly after handling[6][10].

Storage:

  • Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place[8][10][11].

  • Segregation: Store in a designated flammables and corrosives area, away from incompatible materials such as strong oxidizing agents and acids[8].

  • Security: The storage area should be locked to restrict access to authorized personnel only[10][11].

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste in strict accordance with all local, regional, and national regulations[10][11].

  • Waste Collection: Collect waste material in its original container or a suitable, labeled, and sealed container. Do not mix with other waste[10].

  • Spill Management:

    • In case of a spill, evacuate the area and remove all ignition sources[8].

    • For small spills, absorb the material with an inert substance like vermiculite, sand, or earth[11].

    • Place the absorbed material into a sealed container for hazardous waste disposal[8].

    • Do not allow the substance to enter drains or waterways[2][4][10].

  • Decontamination: Decontaminate any empty containers before disposal. All protective gear worn during the cleanup should be considered contaminated and disposed of as hazardous waste[11].

Experimental Workflow and Safety Checkpoints

The following diagram outlines the logical workflow for handling this compound, incorporating critical safety checkpoints at each stage.

prep Preparation (Don PPE) handling Handling in Fume Hood (Ground Equipment) prep->handling Proceed with Caution reaction Chemical Reaction handling->reaction spill Spill Response handling->spill If spill occurs emergency Emergency Shutdown handling->emergency In case of emergency temp_storage Temporary Storage (Sealed & Labeled) reaction->temp_storage cleanup Work Area Cleanup (Decontaminate) reaction->cleanup reaction->spill If spill occurs reaction->emergency In case of emergency temp_storage->handling For subsequent use ppe_removal PPE Removal (Dispose Contaminated Gear) cleanup->ppe_removal waste_disposal Waste Disposal (Hazardous Waste Stream) ppe_removal->waste_disposal spill->cleanup

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.